Mibefradil dihydrochloride hydrate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C29H42Cl2FN3O4 |
|---|---|
Peso molecular |
586.6 g/mol |
Nombre IUPAC |
[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate;hydrate;dihydrochloride |
InChI |
InChI=1S/C29H38FN3O3.2ClH.H2O/c1-20(2)28-23-12-11-22(30)18-21(23)13-14-29(28,36-27(34)19-35-4)15-17-33(3)16-7-10-26-31-24-8-5-6-9-25(24)32-26;;;/h5-6,8-9,11-12,18,20,28H,7,10,13-17,19H2,1-4H3,(H,31,32);2*1H;1H2/t28-,29-;;;/m0.../s1 |
Clave InChI |
IZSWBBGKLWFDOC-YKXHUFBBSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Mibefradil dihydrochloride hydrate mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Mibefradil (B1662139) Dihydrochloride (B599025) Hydrate (B1144303)
Executive Summary
Mibefradil dihydrochloride hydrate is a unique calcium channel blocker, distinguished by its potent and selective inhibition of T-type (low-voltage-activated) calcium channels, in addition to its effects on L-type (high-voltage-activated) calcium channels.[1][2][3] This dual-channel activity confers a distinct pharmacological profile compared to traditional calcium channel blockers, which primarily target L-type channels.[4] This guide provides a comprehensive overview of the molecular mechanism of action of Mibefradil, its physiological consequences, and the experimental methodologies used to elucidate these properties. The content herein is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action: Dual Blockade of T-type and L-type Calcium Channels
Mibefradil, a tetralol derivative, exerts its primary pharmacological effects by inhibiting the influx of calcium ions through both T-type and L-type voltage-gated calcium channels located in cardiac and vascular smooth muscle cells.[1][5] This blockade leads to vasodilation and a reduction in heart rate, contributing to its antihypertensive and antianginal properties.[1][4]
Preferential Blockade of T-type Calcium Channels
A key feature of Mibefradil is its greater selectivity for T-type over L-type calcium channels.[1][6] T-type calcium channels are activated at lower membrane potentials and are involved in regulating vascular tone and cardiac pacemaker activity.[7] Mibefradil's blockade of these channels contributes to its vasodilatory effects without causing reflex tachycardia, a common side effect of other vasodilators.[2][7]
Inhibition of L-type Calcium Channels
While more selective for T-type channels, Mibefradil also inhibits L-type calcium channels, which are prevalent in the myocardium and vascular smooth muscle.[2][8] The inhibition of L-type channels in vascular smooth muscle further contributes to vasodilation and a decrease in peripheral resistance.[1] The blockade of L-type channels by Mibefradil is both voltage- and use-dependent.[8] Interestingly, a metabolite of Mibefradil has been shown to be a potent intracellular blocker of L-type Ca2+ currents in pancreatic beta-cells.[9]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the pharmacological profile of Mibefradil.
Table 1: In Vitro Inhibitory Concentrations (IC50) of Mibefradil
| Channel Type | Subtype | IC50 Value | Experimental Conditions | Reference |
| T-type Ca²⁺ Channel | Native | 0.1 µM | Rat atrial cells, 0.1 Hz stimulation, holding potential -100 to -80 mV | [8] |
| α1G (cloned) | 270 nM | 2 mM Ca²⁺ as charge carrier | [6] | |
| α1H (cloned) | 140 nM | 2 mM Ca²⁺ as charge carrier | [6] | |
| ~1 µM | 10 mM Ba²⁺ as charge carrier | [6] | ||
| 2.7 µM | T-type currents | [10] | ||
| Cav3.2 | 0.25 µM | Ca²⁺ influx assay | [11] | |
| L-type Ca²⁺ Channel | Native | ~3 µM | Rat ventricular cells, holding potential -100 to -80 mV | [8] |
| ~0.1 µM | Rat ventricular cells, holding potential depolarized to -50 mV | [8] | ||
| α1C (cloned) | ~13 µM | 10 mM Ba²⁺ as charge carrier | [6] | |
| 18.6 µM | L-type currents | [10] | ||
| Orai Channels | Orai1 | 52.6 µM | [12] | |
| Orai2 | 14.1 µM | [12] | ||
| Orai3 | 3.8 µM | [12] | ||
| CYP3A | Nifedipine (B1678770) oxidase activity | 0.8 µM | Human liver microsomes | [13] |
Table 2: Pharmacokinetic Properties of Mibefradil
| Parameter | Value | Notes | Reference |
| Bioavailability | 70% (single dose), ~90% (steady state) | Food does not affect absorption | [1][4] |
| Time to Peak Plasma Concentration (Tmax) | ~2.4 hours | Multiple oral doses of 50-100 mg once daily | [14] |
| Plasma Protein Binding | > 99.5% | Primarily to alpha 1-acid glycoprotein | [14] |
| Volume of Distribution (Vd) | 179 L (oral) | [15] | |
| Clearance | 5.7 - 7.5 L/h | [14] | |
| Terminal Half-life (t½) | 17 - 25 hours | [4] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of Mibefradil from a systems perspective.
Caption: Signaling pathway of Mibefradil's action.
Caption: Logical flow of Mibefradil's mechanism.
Experimental Protocols
The characterization of Mibefradil's mechanism of action has relied on several key experimental techniques.
Whole-Cell Patch-Clamp Electrophysiology
This technique was instrumental in determining the effects of Mibefradil on T-type and L-type calcium currents in various cardiac cell types.[8]
-
Cell Preparation: Isolation of single cardiac myocytes (e.g., from rat atria and ventricles) or use of cell lines expressing specific calcium channel subtypes.
-
Recording Configuration: The whole-cell configuration of the patch-clamp technique is established, allowing for the measurement of ionic currents across the entire cell membrane.
-
Voltage Protocols: Specific voltage protocols are applied to isolate and measure T-type and L-type currents. T-type currents are typically evoked from more negative holding potentials (e.g., -100 mV to -80 mV), while L-type currents are elicited from more depolarized holding potentials (e.g., -50 mV).[8]
-
Drug Application: Mibefradil is applied to the cells at various concentrations to determine its inhibitory effects on the calcium currents.
-
Data Analysis: The amplitude of the calcium currents before and after drug application is measured to calculate the percentage of inhibition and to determine the IC50 value.
Caption: Workflow for patch-clamp analysis.
In Vitro Metabolism and Enzyme Inhibition Assays
These assays are crucial for understanding the metabolic fate of Mibefradil and its potential for drug-drug interactions.
-
Microsomal Incubations: Mibefradil is incubated with human liver microsomes, which contain a high concentration of cytochrome P450 enzymes, to identify its metabolites.[13][16]
-
CYP3A4 Inhibition Assay: The inhibitory effect of Mibefradil on CYP3A4 is assessed by measuring the metabolism of a known CYP3A4 substrate (e.g., nifedipine or midazolam) in the presence and absence of Mibefradil.[13][17] The IC50 and Ki values for CYP3A4 inhibition are then determined.
-
P-glycoprotein (P-gp) Inhibition Assay: The interaction of Mibefradil with the drug transporter P-gp is evaluated using cell lines that overexpress P-gp. The ability of Mibefradil to inhibit the transport of a known P-gp substrate is measured.[13]
Metabolism and Drug Interactions
Mibefradil undergoes extensive metabolism, primarily through two pathways: esterase-catalyzed hydrolysis and oxidation by cytochrome P450 3A4 (CYP3A4).[5][14] The alcohol metabolite resulting from hydrolysis is pharmacologically less active than the parent compound.[5]
A critical aspect of Mibefradil's profile is its potent inhibition of CYP3A4.[14][17][18] This inhibition leads to significant drug-drug interactions, as it can increase the plasma concentrations of co-administered drugs that are metabolized by CYP3A4, potentially leading to toxicity.[19][20] Mibefradil is also a substrate and a potent inhibitor of P-glycoprotein, further contributing to its complex drug interaction profile.[13] These significant drug-drug interactions ultimately led to the voluntary withdrawal of Mibefradil from the market.[19][21]
Conclusion
This compound possesses a novel mechanism of action characterized by the dual blockade of T-type and L-type calcium channels, with a preference for the former. This unique pharmacological profile results in effective antihypertensive and antianginal effects with a reduced incidence of reflex tachycardia. However, its potent inhibition of CYP3A4 and P-glycoprotein led to significant drug-drug interactions, which ultimately resulted in its market withdrawal. Despite its clinical discontinuation, Mibefradil remains an important pharmacological tool for studying the roles of T-type calcium channels in physiology and disease. Recent research has also explored its potential repurposing in cancer therapy.[22] A thorough understanding of its complex mechanism of action is crucial for any future research or development involving this compound or its derivatives.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mibefradil: a selective T-type calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and main pharmacological properties of mibefradil (Ro 40-5967), the first selective T-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mibefradil: A New Selective T-Channel Calcium Antagonist for Hypertension and Angina Pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mibefradil | C29H38FN3O3 | CID 60663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mibefradil: A T-Type Calcium Channel Blocker | AAFP [aafp.org]
- 8. Inhibition of T-type and L-type calcium channels by mibefradil: physiologic and pharmacologic bases of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A mibefradil metabolite is a potent intracellular blocker of L-type Ca(2+) currents in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Molecular Pharmacology of Human Cav3.2 T-Type Ca2+ Channels: Block by Antihypertensives, Antiarrhythmics, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mibefradil is a P-glycoprotein substrate and a potent inhibitor of both P-glycoprotein and CYP3A in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical pharmacokinetics of mibefradil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mibefradil pharmacokinetic and pharmacodynamic population analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolism of the calcium antagonist, mibefradil (POSICOR, Ro 40-5967). Part II. Metabolism in hepatic microsomes from rat, marmoset, cynomolgus monkey, rabbit and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of mibefradil on CYP3A4 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mibefradil but not isradipine substantially elevates the plasma concentrations of the CYP3A4 substrate triazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. cdn.who.int [cdn.who.int]
- 21. What lessons can be learnt from withdrawal of mibefradil from the market? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Repurposing and Rescuing of Mibefradil, an Antihypertensive, for Cancer: A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Mibefradil Dihydrochloride Hydrate: A Technical Guide to its T-Type Calcium Channel Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mibefradil (B1662139), a tetralol derivative, was a calcium channel antagonist developed for the management of hypertension and chronic stable angina.[1][2] What distinguished mibefradil from other calcium channel blockers available at the time was its notable selectivity for T-type (low-voltage activated) over L-type (high-voltage activated) calcium channels.[2][3][4] This unique pharmacological profile generated significant interest in its therapeutic potential, as T-type calcium channels are implicated in a variety of physiological processes, including cardiac pacemaking, neuronal firing, and smooth muscle proliferation.[1][5][6] Although mibefradil was withdrawn from the market due to drug-drug interactions, its value as a pharmacological tool for studying T-type calcium channels remains.[7] This technical guide provides an in-depth overview of the T-type calcium channel selectivity of mibefradil dihydrochloride (B599025) hydrate, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Mibefradil's Potency and Selectivity
The selectivity of mibefradil for T-type over L-type calcium channels is demonstrated by its lower half-maximal inhibitory concentration (IC50) for T-type channel isoforms (CaV3.1, CaV3.2, CaV3.3) compared to L-type channels. The following tables summarize the quantitative data on mibefradil's potency from various studies, highlighting the experimental conditions that influence these values.
Table 1: Mibefradil IC50 Values for T-Type Calcium Channels
| Channel Subtype | Cell Type | Charge Carrier | Holding Potential (mV) | IC50 (µM) | Reference |
| α1G (CaV3.1) | HEK 293 | 2 mM Ca²⁺ | -100 | 0.27 | [8] |
| α1H (CaV3.2) | HEK 293 | 2 mM Ca²⁺ | -100 | 0.14 | [8] |
| CaV3.1 | CHO | Not Specified | -80 | 0.157 | [9] |
| CaV3.3 | CHO | Not Specified | -80 | 0.872 | [9] |
| Native T-type | Rat Atrial Cells | Physiological Ca²⁺ | -100 to -80 | 0.1 | [10] |
| Native T-type | Vascular Smooth Muscle | Not Specified | Not Specified | 0.1 - 0.2 | [11] |
| T-type Current | General | Not Specified | Not Specified | 2.7 | [12] |
Table 2: Mibefradil IC50 and Kᵢ Values for L-Type and Other Channels
| Channel Subtype | Tissue/Cell Type | Assay Type | IC50 (µM) | Kᵢ (nM) | Reference |
| α1C (L-type) | HEK 293 | Electrophysiology | ~13 (in 10 mM Ba²⁺) | - | [8] |
| L-type Current | Rat Ventricular Cells | Electrophysiology | ~3 (from -100/-80 mV) | - | [10] |
| L-type Current | Rat Ventricular Cells | Electrophysiology | ~0.1 (from -50 mV) | - | [10] |
| L-type Current | General | Electrophysiology | 18.6 | - | [12] |
| L-type | Skeletal Muscle | [³H]-mibefradil Binding | - | 2.5 (KD) | [13] |
| Neuronal Na⁺ | Brain Membranes | Binding Assay | - | 17 | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the T-type calcium channel selectivity of mibefradil.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion channel currents and is crucial for determining the potency and state-dependence of channel blockers.[14][15]
1. Cell Preparation:
-
Cells (e.g., HEK-293 or CHO) stably or transiently expressing the desired calcium channel subtype (e.g., CaV3.1, CaV3.2, CaV3.3, or L-type channels) are cultured on glass coverslips.[3][9]
-
Prior to recording, coverslips are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.[9]
2. Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 D-glucose, 10 HEPES. The pH is adjusted to 7.4 with NaOH.[9] The charge carrier can be varied (e.g., 2 mM Ca²⁺ or 10 mM Ba²⁺) to investigate its effect on drug potency.[8]
-
Internal (Pipette) Solution (in mM): 135 CsF, 0.1 CaCl₂, 5 NaCl, 54 CH₃O₃SCs, 2.25 MgCl₂, 2 Na₂ATP, 10 EGTA, 10 HEPES. The pH is adjusted to 7.2 with CsOH.[9] Cesium is used to block potassium channels.
3. Recording Procedure:
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with the internal solution and mounted on a micromanipulator.
-
A giga-ohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by applying gentle suction to achieve the whole-cell configuration.[14]
-
The cell is voltage-clamped at a holding potential of -80 mV or -100 mV to ensure channels are available for opening.[8][9][10]
-
To elicit T-type currents, depolarizing voltage steps are applied (e.g., to -30 mV). For L-type currents, more depolarized steps are used.
-
Mibefradil is applied at various concentrations via the perfusion system. The reduction in current amplitude at each concentration is measured to construct a dose-response curve and calculate the IC50 value.
4. State-Dependence Assessment:
-
To investigate the voltage-dependent block, the holding potential is varied (e.g., -100 mV vs. -50 mV). A more potent block at depolarized potentials indicates preferential binding to the inactivated state of the channel.[10]
-
Use-dependent block is assessed by applying a train of depolarizing pulses. A progressive increase in block with each pulse suggests that the drug binds more tightly to channels that are repeatedly opened and inactivated.
Fluorometric Imaging Plate Reader (FLIPR) Calcium Influx Assay
This high-throughput screening method is used to measure changes in intracellular calcium concentration in response to channel activation and inhibition.[16][17][18]
1. Cell Preparation:
-
Cells expressing the target calcium channel are plated in 96- or 384-well microplates and incubated overnight.[16]
2. Dye Loading:
-
The cell culture medium is removed, and a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the components of a FLIPR Calcium Assay Kit) is added to each well.[16][19]
-
The plate is incubated for 1-2 hours at 37°C to allow the dye to enter the cells and be cleaved into its active, calcium-binding form.[16][19] For some cell lines, probenecid (B1678239) is included in the loading buffer to prevent dye extrusion.[18]
3. Assay Procedure:
-
The microplate is placed in a FLIPR instrument.
-
A baseline fluorescence reading is taken.
-
A solution containing mibefradil at various concentrations is added to the wells.
-
After a short incubation period, a stimulus is added to open the calcium channels. This can be a depolarizing solution (e.g., high potassium) or a specific channel agonist.
-
The change in fluorescence intensity, which corresponds to the influx of calcium, is measured in real-time.
-
The inhibition of the calcium influx by mibefradil is used to determine its IC50 value.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
Logical Relationships
References
- 1. Voltage-Gated T-Type Calcium Channel Modulation by Kinases and Phosphatases: The Old Ones, the New Ones, and the Missing Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Neuritin: a multifaceted neuroprotective factor with emerging applications for neurodegeneration [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and main pharmacological properties of mibefradil (Ro 40-5967), the first selective T-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 6. Mibefradil: a selective T-type calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium signaling and T-type calcium channels in cancer cell cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bsys.ch [bsys.ch]
- 10. Inhibition of T-type and L-type calcium channels by mibefradil: physiologic and pharmacologic bases of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Calcium signalling in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole Cell Patch Clamp Protocol [protocols.io]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. aurorabiomed.com [aurorabiomed.com]
- 16. moleculardevices.com [moleculardevices.com]
- 17. unitedrelay.org [unitedrelay.org]
- 18. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. moleculardevices.com [moleculardevices.com]
Mibefradil dihydrochloride hydrate CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mibefradil (B1662139) dihydrochloride (B599025) hydrate (B1144303), a unique calcium channel blocker. The document details its chemical properties, mechanism of action, and associated signaling pathways, presenting quantitative data in structured tables and illustrating complex biological processes with clear diagrams.
Chemical and Physical Properties
Mibefradil dihydrochloride hydrate is the hydrated salt of Mibefradil, a benzimidazolyl-substituted tetraline derivative.[1] Its chemical identity and physical characteristics are summarized below.
| Property | Value | Reference |
| CAS Number | 116666-63-8 | [2][3][4] |
| Molecular Formula | C29H38FN3O3 · 2HCl · xH2O | [5] |
| Molecular Weight | 568.55 g/mol (anhydrous basis) | [2][4] |
| Appearance | White to off-white crystalline solid | [6] |
| Melting Point | 128 °C (dihydrochloride salt) | [7] |
| Solubility | Water: >20 mg/mL, Soluble in DMSO (50-100 mM), Sparingly soluble in ethanol. | [3][4][8] |
| pKa (Strongest Basic) | 9.82 | [1] |
| logP | 5.16 | [1] |
Mechanism of Action and Pharmacology
Mibefradil is a nonselective calcium channel blocker with a unique pharmacological profile, characterized by its potent and reversible blockade of both T-type (low-voltage-activated) and L-type (high-voltage-activated) calcium channels.[1][7][9] Notably, it exhibits a 10- to 15-fold greater selectivity for T-type channels over L-type channels.[3][10] This dual-channel blockade is believed to be responsible for many of its distinct therapeutic effects.[7][11]
The inhibition of L-type calcium channels in vascular smooth muscle leads to vasodilation, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure.[1][9] The blockade of T-type calcium channels contributes to a slight reduction in heart rate and atrioventricular (AV) node conduction.[1][9] The mechanism for its anti-anginal effects is thought to involve a reduction in heart rate and afterload, leading to a decrease in myocardial oxygen demand.[1][9]
Mibefradil's metabolism primarily occurs through two pathways: esterase-catalyzed hydrolysis to an alcohol metabolite and oxidation via cytochrome P450 3A4.[1][9]
Signaling Pathways
The primary signaling pathway affected by Mibefradil is the inhibition of calcium influx through voltage-gated calcium channels. However, research suggests its effects extend to other intracellular signaling cascades. At micromolar concentrations, Mibefradil can trigger an increase in cytosolic calcium concentration ([Ca2+]cyt) by activating phospholipase C (PLC) and subsequent inositol (B14025) trisphosphate (IP3)-mediated calcium release from the endoplasmic reticulum (ER).[12] This can, in turn, activate store-operated Ca2+ entry (SOCE) through ORAI channels.[12][13]
Below are diagrams illustrating the key signaling pathways influenced by Mibefradil.
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. While specific, step-by-step laboratory procedures are proprietary to the conducting researchers, the methodologies employed in key studies can be outlined.
4.1. Electrophysiology (Patch-Clamp)
-
Objective: To measure the inhibitory effect of Mibefradil on T-type and L-type calcium channel currents.
-
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the desired calcium channel subunits (e.g., Cav3.1 for T-type, Cav1.2 for L-type) are cultured under standard conditions.
-
Whole-Cell Patch-Clamp Recording:
-
Cells are transferred to a recording chamber on an inverted microscope and perfused with an external solution containing physiological ion concentrations.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an internal solution and used to form a high-resistance seal with the cell membrane.
-
The cell membrane is then ruptured to achieve the whole-cell configuration.
-
Voltage-clamp protocols are applied to elicit calcium currents. For T-type channels, a holding potential of -100 mV followed by depolarizing steps is typical. For L-type channels, a holding potential of -80 mV is used.
-
Mibefradil, at various concentrations, is applied to the cell via the perfusion system.
-
-
Data Analysis: The peak current amplitude before and after drug application is measured. The concentration-response curve is then plotted to determine the IC50 value (the concentration at which 50% of the current is inhibited).[3][8]
-
4.2. Myocardial Infarct Size Determination
-
Objective: To assess the cardioprotective effects of Mibefradil in a model of ischemia-reperfusion injury.
-
Methodology:
-
Animal Model: Isolated rat hearts are perfused in the Langendorff mode at a constant pressure.
-
Ischemia-Reperfusion Protocol:
-
Hearts are subjected to a period of regional ischemia (e.g., 35 minutes) by ligating a coronary artery, followed by a period of reperfusion (e.g., 120 minutes).
-
A control group undergoes ischemia-reperfusion without treatment. A treatment group is perfused with Mibefradil (e.g., 0.3 µM) before the ischemic period.
-
-
Infarct Size Measurement:
-
At the end of reperfusion, the heart is stained with triphenyltetrazolium (B181601) chloride (TTC). Viable tissue stains red, while infarcted tissue remains pale.
-
The heart is sliced, and the areas of infarction and the total area at risk are measured using planimetry.
-
-
Data Analysis: The infarct size is expressed as a percentage of the ischemic risk zone.[14]
-
4.3. Intracellular Calcium Measurement
-
Objective: To investigate the effect of Mibefradil on intracellular calcium dynamics.
-
Methodology:
-
Cell Culture and Loading: Cells (e.g., HEK-293, LS8, or ALC epithelial cells) are grown on coverslips and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Fluorescence Microscopy: The coverslip is mounted in a perfusion chamber on an inverted microscope equipped for ratiometric fluorescence imaging.
-
Experimental Procedure:
-
Cells are perfused with a physiological saline solution.
-
A baseline fluorescence ratio is established.
-
Mibefradil at the desired concentration is added to the perfusion solution.
-
Changes in the fluorescence ratio, corresponding to changes in intracellular calcium concentration, are recorded over time.
-
-
Data Analysis: The change in the fluorescence ratio from baseline is calculated to quantify the Mibefradil-induced increase in intracellular calcium.[12]
-
Conclusion
This compound is a pharmacologically unique compound with a well-defined mechanism of action centered on the dual blockade of T-type and L-type calcium channels. Its effects on intracellular calcium signaling pathways beyond direct channel inhibition present intriguing avenues for further research. The experimental protocols outlined in this guide provide a foundation for scientists and researchers to explore the multifaceted properties of this molecule in various physiological and pathological contexts. It is important to note that Mibefradil was withdrawn from the market due to significant drug-drug interactions, a factor that should be carefully considered in any new drug development efforts.[7]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Mibefradil dihydrochloride | Cav3 channel Blocker | Hello Bio [hellobio.com]
- 4. Mibefradil dihydrochloride | CaV3.x Channels (T-type) | Tocris Bioscience [tocris.com]
- 5. This compound 98 (HPLC) CAS 116666-63-8 [sigmaaldrich.com]
- 6. apexbt.com [apexbt.com]
- 7. Mibefradil - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mibefradil | C29H38FN3O3 | CID 60663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Mibefradil: a selective T-type calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and main pharmacological properties of mibefradil (Ro 40-5967), the first selective T-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mibefradil alters intracellular calcium concentration by activation of phospholipase C and IP3 receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mibefradil, a T‐type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mibefradil, a T-type and L-type calcium channel blocker, limits infarct size through a glibenclamide-sensitive mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Mibefradil dihydrochloride hydrate molecular formula and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mibefradil (B1662139), a benzimidazolyl-substituted tetraline derivative, is a calcium channel antagonist that exhibits a unique pharmacological profile characterized by its preferential blockade of T-type over L-type calcium channels.[1][2] This document provides a comprehensive technical overview of Mibefradil dihydrochloride (B599025) hydrate (B1144303), including its chemical properties, mechanism of action, pharmacokinetic profile, and a summary of key experimental findings. Detailed methodologies for seminal experiments are presented to facilitate understanding and replication.
Chemical Identity and Physicochemical Properties
Mibefradil dihydrochloride hydrate is the hydrated salt of Mibefradil. Its chemical and physical properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₉H₃₈FN₃O₃ · 2HCl · xH₂O | [3] |
| Molecular Weight | 568.55 g/mol (anhydrous basis) | [3] |
| CAS Number | 116666-63-8 (dihydrochloride); 1049728-52-0 (hydrate) | [3] |
| IUPAC Name | [(1S,2S)-2-[2-[[3-(1H-benzimidazol-2-yl)propyl]methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydronaphthalen-2-yl] 2-methoxyacetate dihydrochloride hydrate | |
| Appearance | White to off-white powder | [3] |
| Solubility | Soluble in water (>20 mg/mL) and DMSO (≥22 mg/mL). Insoluble in absolute ethanol. | [3] |
Chemical Structure:
Caption: 2D structure of Mibefradil.
Mechanism of Action
Mibefradil is a non-dihydropyridine calcium channel blocker that uniquely inhibits both T-type (low-voltage activated) and L-type (high-voltage activated) calcium channels.[1] It displays a moderate selectivity for T-type channels, which are involved in the pacemaker activity of the sinoatrial node and atrioventricular node, as well as in vascular smooth muscle tone.[1][2] The blockade of L-type channels, which are abundant in vascular smooth muscle and cardiac myocytes, contributes to its vasodilatory and antihypertensive effects.[1]
The mechanism of action involves a voltage-dependent block of L-type channels and a more tonic, voltage-independent block of T-type channels.[1] This dual action results in peripheral and coronary vasodilation, a slight reduction in heart rate, and a lack of significant negative inotropic effects at therapeutic concentrations.[4]
Caption: Mibefradil's dual blockade of T-type and L-type calcium channels.
Pharmacokinetics
The pharmacokinetic profile of Mibefradil is characterized by high bioavailability and a long elimination half-life, making it suitable for once-daily administration.
| Parameter | Value | Reference(s) |
| Bioavailability | ~70% (single dose), ~90% (steady state) | [5] |
| Time to Peak Plasma Conc. | ~1-2 hours | [5] |
| Protein Binding | >99.5% | [5] |
| Metabolism | Hepatic (CYP3A4 and esterase-catalyzed hydrolysis) | [5] |
| Elimination Half-life | 17-25 hours | [5] |
| Excretion | Primarily renal (as metabolites) | [5] |
Key Experimental Protocols
Determination of IC₅₀ Values for T-type and L-type Calcium Channels
Objective: To quantify the inhibitory potency of Mibefradil on T-type and L-type calcium channels.
Methodology Summary (based on Mehrke et al., 1994): [1]
-
Cell Lines:
-
L-type channels: Chinese hamster ovary (CHO) cells stably transfected with the α1 subunit of the class Cb Ca²⁺ channel.
-
T-type channels: Human medullary thyroid carcinoma (hMTC) cells endogenously expressing T-type channels.
-
-
Electrophysiological Recordings:
-
The whole-cell patch-clamp technique was employed to measure barium currents (I-Ba) through the calcium channels.
-
Cells were voltage-clamped at a holding potential of -100 mV.
-
T-type currents were elicited by depolarizing voltage steps to various potentials.
-
L-type currents were elicited by depolarizing voltage steps from a holding potential that inactivates T-type channels.
-
-
Data Analysis:
-
Concentration-response curves were generated by applying increasing concentrations of Mibefradil.
-
The IC₅₀ values, representing the concentration of Mibefradil required to inhibit 50% of the current, were calculated by fitting the data to a logistic equation.
-
Results:
The Mortality Assessment in Congestive Heart Failure (MACH-1) Trial
Objective: To assess the effect of Mibefradil on morbidity and mortality in patients with moderate to severe congestive heart failure (CHF).[9][10][11]
Study Design Summary: [9][10][11]
-
Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: 2,590 patients with New York Heart Association (NYHA) class II-IV CHF and a left ventricular ejection fraction of ≤35%.
-
Treatment: Patients were randomized to receive either Mibefradil (50 mg once daily, titrated to 100 mg once daily after one month) or a matching placebo, in addition to their standard CHF therapy.
-
Primary Endpoint: All-cause mortality.
-
Secondary Endpoints: Cardiovascular mortality and the combined endpoint of cardiovascular mortality and morbidity.
-
Duration: Patients were followed for up to 35 months.
Results: The MACH-1 trial was terminated prematurely due to an observed trend towards increased mortality in the Mibefradil group, particularly in patients also receiving certain other medications. The study did not demonstrate a benefit of Mibefradil in patients with CHF.[10][11]
Drug Interactions and Withdrawal from Market
Mibefradil was voluntarily withdrawn from the market in 1998 due to the risk of serious drug interactions. Mibefradil is a potent inhibitor of the cytochrome P450 enzyme CYP3A4.[5] Co-administration with other drugs metabolized by CYP3A4 could lead to dangerously elevated plasma concentrations of those drugs.
Conclusion
This compound is a calcium channel antagonist with a distinct mechanism of action, preferentially targeting T-type calcium channels. While it demonstrated efficacy as an antihypertensive and antianginal agent, significant safety concerns related to drug interactions led to its withdrawal from the market. The technical data and experimental protocols summarized herein provide a valuable resource for researchers in the fields of pharmacology and drug development, offering insights into the properties of dual T-type and L-type calcium channel blockers.
References
- 1. The Ca(++)-channel blocker Ro 40-5967 blocks differently T-type and L-type Ca++ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. kup.at [kup.at]
- 5. Clinical pharmacokinetics of mibefradil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mibefradil dihydrochloride | CaV3.x Channels (T-type) | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The design of the Mortality Assessment in Congestive Heart Failure Trial (MACH-1, mibefradil) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. Effect of mibefradil, a T-type calcium channel blocker, on morbidity and mortality in moderate to severe congestive heart failure: the MACH-1 study. Mortality Assessment in Congestive Heart Failure Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Mibefradil Dihydrochloride Hydrate: A Technical Guide to Solubility and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility of mibefradil (B1662139) dihydrochloride (B599025) hydrate (B1144303) in dimethyl sulfoxide (B87167) (DMSO) and water. It also outlines experimental protocols for its dissolution and details its primary mechanism of action through relevant signaling pathways, visualized with Graphviz diagrams. This document is intended to serve as a core resource for laboratory and drug development applications.
Core Properties of Mibefradil Dihydrochloride Hydrate
Mibefradil is a benzimidazolyl-substituted tetraline derivative that functions as a nonselective calcium channel blocker.[1] It was initially developed for the treatment of hypertension and chronic angina pectoris.[1] The compound is supplied as a white, crystalline solid.
Solubility Data
The solubility of this compound in DMSO and water has been reported across various sources. The following tables summarize the quantitative solubility data for easy comparison.
Table 1: Solubility in Dimethyl Sulfoxide (DMSO)
| Solubility Value | Molar Concentration | Source |
| ≥22 mg/mL | Not Specified | Sigma-Aldrich |
| Approximately 14 mg/mL | Not Specified | Cayman Chemical[2] |
| 50 mg/mL | 87.94 mM | MedChemExpress[3] |
| 100 mM | ~56.86 mg/mL | Hello Bio[4] |
Table 2: Solubility in Water
| Solubility Value | Molar Concentration | Source |
| ≥10 mg/mL | Not Specified | Sigma-Aldrich |
| 13 mg/mL | Not Specified | Sigma-Aldrich |
| >20 mg/mL | Not Specified | Sigma-Aldrich |
| 150 mg/mL | 263.83 mM | MedChemExpress[3] |
| 50 mM | ~28.43 mg/mL | Hello Bio[4] |
Note: Molar concentrations were calculated using the anhydrous molecular weight of mibefradil dihydrochloride (568.55 g/mol ). The degree of hydration may cause batch-to-batch variations.
Cayman Chemical also notes that mibefradil dihydrochloride is sparingly soluble in aqueous buffers. For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in ethanol (B145695) and then dilute with the aqueous buffer of choice.[2]
Experimental Protocols for Dissolution
To ensure accurate and reproducible results in experimental settings, the following protocols for the dissolution of this compound are recommended based on information from suppliers.
Preparation of Stock Solutions
General Recommendations:
-
Inert Gas: For organic solvents like DMSO, it is advisable to purge the solvent with an inert gas before dissolving the compound to prevent degradation.[2]
-
Ultrasonic Assistance: The use of sonication (ultrasonic bath) is recommended to facilitate the dissolution of this compound in both DMSO and water.[3]
-
Fresh Solutions: Whenever possible, prepare and use solutions on the same day.[4]
-
Precipitate Check: Before use, particularly after storage, equilibrate the solution to room temperature and visually inspect to ensure no precipitate is present.[4]
Protocol for DMSO:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of newly opened, anhydrous DMSO. The use of hygroscopic DMSO can significantly impact solubility.[3]
-
Vortex briefly to suspend the powder.
-
Place the vial in an ultrasonic bath until the solid is completely dissolved.
Protocol for Water:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of purified water (e.g., deionized or distilled).
-
Vortex briefly to suspend the powder.
-
Place the vial in an ultrasonic bath until the solid is completely dissolved.[3]
Storage of Stock Solutions
-
Short-term Storage: Aqueous solutions are not recommended for storage for more than one day.[2]
-
Long-term Storage: If storage is necessary, solutions can be stored at -20°C for up to one month.[4] Some sources suggest storage at -80°C for up to six months, stored under nitrogen and away from moisture.[3]
Mechanism of Action and Signaling Pathway
Mibefradil's primary mechanism of action is the blockade of voltage-gated calcium channels.[1][5] It exhibits a moderate selectivity for T-type (low-voltage activated) calcium channels over L-type (high-voltage activated) calcium channels.[4][5][6] This blockade inhibits the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and a decrease in peripheral vascular resistance, which in turn lowers blood pressure.[7]
The IC50 values for mibefradil have been reported as 2.7 µM for T-type channels and 18.6 µM for L-type channels, demonstrating its selectivity.[3][4][6] The inhibition of L-type channels is voltage-dependent, whereas the blockade of T-type channels is not.[3] More recent research has also indicated that mibefradil can act as a potent inhibitor of Orai store-operated calcium channels, which may contribute to its effects on cell proliferation and apoptosis.[8]
The following diagram illustrates the primary signaling pathway of mibefradil.
Caption: Mibefradil's mechanism of action involves blocking multiple calcium channels.
The following diagram illustrates a recommended experimental workflow for preparing a stock solution of this compound.
Caption: Workflow for preparing this compound stock solutions.
References
- 1. Mibefradil - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mibefradil dihydrochloride | Cav3 channel Blocker | Hello Bio [hellobio.com]
- 5. Discovery and main pharmacological properties of mibefradil (Ro 40-5967), the first selective T-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mibefradil dihydrochloride | CaV3.x Channels (T-type) | Tocris Bioscience [tocris.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Mibefradil, a T‐type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of Mibefradil Dihydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for Mibefradil (B1662139) dihydrochloride (B599025) hydrate (B1144303). The information is curated for professionals in drug development and research, offering insights into the compound's stability profile, recommended storage, and potential degradation pathways.
Storage Conditions
Proper storage of Mibefradil dihydrochloride hydrate is crucial to maintain its integrity and purity. Recommendations for both solid and solution forms are summarized below.
Solid-State Storage
The solid, powdered form of this compound is generally stable at room temperature. For long-term storage, it is advisable to keep the compound in a desiccated environment.
| Condition | Temperature | Duration | Additional Notes |
| Long-term | -20°C | Up to 36 months | Store lyophilized and desiccated.[1] |
| Short-term | Room Temperature | Stable | Keep in a desiccated environment. |
Solution Storage
Solutions of this compound are less stable than the solid form and require more stringent storage conditions. It is recommended to prepare solutions fresh for immediate use whenever possible.[2] If storage is necessary, aliquoting and freezing are advised to prevent degradation from repeated freeze-thaw cycles.
| Solvent | Storage Temperature | Duration | Recommendations |
| Water, DMSO | -20°C | Up to 1 month[2][3] | Aliquot and store in tightly sealed containers. |
| Water, DMSO | -80°C | Up to 6 months[4] | Store under nitrogen, away from moisture.[4] |
Stability Profile and Degradation Pathways
Mibefradil is known to degrade primarily through two metabolic pathways: esterase-catalyzed hydrolysis and cytochrome P450 (CYP) 3A4-mediated oxidation.[1] These pathways lead to the formation of metabolites, with the alcohol metabolite from hydrolysis being a major one.
Degradation Pathway Overview
The primary degradation pathways for Mibefradil involve the hydrolysis of the ester side chain and oxidation of the molecule.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While specific quantitative data for this compound is not publicly available, this section outlines a representative experimental protocol and presents hypothetical data to illustrate the expected outcomes.
Disclaimer: The following experimental protocol and data are representative examples based on general industry practices for forced degradation studies and are intended for illustrative purposes.
Representative Experimental Protocol for Forced Degradation
This protocol describes a general procedure for subjecting this compound to various stress conditions to induce degradation.
Representative Stability-Indicating HPLC Method Protocol
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent drug from its degradation products.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Diluent | Methanol:Water (50:50, v/v) |
Representative Quantitative Data from Forced Degradation Studies
The following table presents hypothetical results from forced degradation studies on this compound, illustrating the expected level of degradation and the formation of impurities under different stress conditions.
| Stress Condition | % Assay of Mibefradil | Total Impurities (%) | Major Degradation Product (RRT) | Mass Balance (%) |
| Control | 99.8 | 0.2 | - | 100.0 |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 85.2 | 14.5 | 0.85 | 99.7 |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | 78.9 | 20.8 | 0.78 | 99.7 |
| Oxidative (3% H₂O₂, RT, 24h) | 90.5 | 9.3 | 1.15 | 99.8 |
| Thermal (Solid, 80°C, 48h) | 98.1 | 1.8 | 1.25 | 99.9 |
| Photolytic (Solid, ICH Q1B) | 96.5 | 3.4 | 1.32 | 99.9 |
RRT = Relative Retention Time
Conclusion
This compound demonstrates reasonable stability as a solid, particularly when stored under desiccated and refrigerated conditions. Solutions are more prone to degradation and should be prepared fresh or stored frozen for limited periods. The primary degradation pathways involve hydrolysis and oxidation. While specific public data from forced degradation studies are limited, the provided representative protocols and data offer a framework for designing and interpreting stability studies for this compound. A validated stability-indicating HPLC method is essential for accurately assessing the purity and stability of this compound in research and development settings.
References
- 1. Metabolism of the calcium antagonist, mibefradil (POSICOR, Ro 40-5967). Part III. Comparative pharmacokinetics of mibefradil and its major metabolites in rat, marmoset, cynomolgus monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mibefradil dihydrochloride | Cav3 channel Blocker | Hello Bio [hellobio.com]
- 3. This compound 98 (HPLC) CAS 116666-63-8 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
Mibefradil Dihydrochloride Hydrate: A Technical Overview of its Historical Application in Hypertension
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mibefradil (B1662139) dihydrochloride (B599025) hydrate, a novel calcium channel antagonist with a unique selectivity for T-type calcium channels, was introduced for the treatment of hypertension and chronic stable angina in the late 1990s. Its distinct pharmacological profile, characterized by vasodilation without reflex tachycardia and a mild negative chronotropic effect, positioned it as a promising therapeutic agent. However, its time on the market was short-lived due to significant drug-drug interactions stemming from its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme system. This technical guide provides an in-depth review of the historical use of mibefradil in hypertension, detailing its mechanism of action, summarizing key clinical trial data, outlining typical experimental protocols of the era, and discussing the reasons for its withdrawal. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering insights into the therapeutic potential and challenges associated with targeting T-type calcium channels.
Introduction
Mibefradil, a benzimidazolyl-substituted tetraline derivative, represented a new class of calcium antagonists.[1] Unlike its predecessors, which primarily targeted L-type calcium channels, mibefradil exhibited a pronounced selectivity for T-type calcium channels, while also possessing some L-type channel blocking activity.[2][3] This unique mechanism of action was thought to confer several advantages, including potent vasodilation, a reduction in heart rate without significant negative inotropic effects, and a lower incidence of peripheral edema compared to dihydropyridine (B1217469) calcium channel blockers.[1][4]
Mechanism of Action
Mibefradil's primary antihypertensive effect is mediated through the blockade of voltage-gated calcium channels in vascular smooth muscle cells.
T-Type and L-Type Calcium Channel Blockade
Mibefradil is a nonselective calcium channel blocker that uniquely demonstrates a higher affinity for T-type (low-voltage activated) calcium channels over L-type (high-voltage activated) channels.[2][3] The blockade of L-type calcium channels in vascular smooth muscle leads to vasodilation and a subsequent reduction in peripheral resistance, a common mechanism among calcium channel antagonists.[5]
The additional blockade of T-type calcium channels was proposed to contribute to its unique hemodynamic profile. T-type calcium channels are involved in the regulation of vascular tone and pacemaker activity in the sinoatrial node.[3][6] Their inhibition by mibefradil likely contributed to the observed modest reduction in heart rate, an effect not typically seen with dihydropyridine L-type channel blockers which can cause reflex tachycardia.[7][8]
Signaling Pathway
The antihypertensive effect of mibefradil is initiated by its binding to and inhibition of T-type and L-type calcium channels on the plasma membrane of vascular smooth muscle cells. This blockade reduces the influx of extracellular calcium (Ca2+) into the cell, leading to a decrease in intracellular calcium concentration. The reduced intracellular calcium limits the activation of calmodulin and subsequently myosin light chain kinase (MLCK). This, in turn, decreases the phosphorylation of myosin light chains, leading to smooth muscle relaxation, vasodilation, and a reduction in blood pressure.
Clinical Efficacy in Hypertension: Quantitative Data Summary
Numerous clinical trials evaluated the efficacy of mibefradil in the treatment of mild to moderate hypertension. The data consistently demonstrated a dose-dependent reduction in both systolic and diastolic blood pressure.
Dose-Response Studies
The antihypertensive effect of mibefradil was evaluated across a range of doses, with the optimal therapeutic range identified as 50 to 100 mg once daily.[9]
| Dose | Number of Patients | Treatment Duration | Mean Reduction in Sitting Diastolic Blood Pressure (mmHg) at Trough | Mean Reduction in Sitting Systolic Blood Pressure (mmHg) at Trough |
| Placebo | 41 | 4 weeks | -5.7 | -4.4 |
| 25 mg | 40 | 4 weeks | -8.5 | -7.0 |
| 50 mg | 41 | 4 weeks | -11.0 | -10.1 |
| 100 mg | 40 | 4 weeks | -13.2 | -12.3 |
| 150 mg | 40 | 4 weeks | -13.1 | -13.9 |
Data from a multicenter, double-blind, placebo-controlled, parallel-group trial.[10]
Comparative Studies
Mibefradil was compared to other commonly prescribed calcium channel antagonists, demonstrating comparable or, in some cases, superior efficacy.
| Drug | Dose | Number of Patients | Treatment Duration | Mean Reduction in Trough Sitting Diastolic Blood Pressure (mmHg) |
| Mibefradil | 100 mg | 119 | 12 weeks | -14.3 ± 6.6 |
| Diltiazem CD | 360 mg | 120 | 12 weeks | -11.7 ± 7.4 |
| Mibefradil | 100 mg | ~119 | 12 weeks | -11.5 ± 8.2 |
| Amlodipine | 10 mg | ~120 | 12 weeks | -13.2 ± 7.9 |
| Mibefradil | 100 mg | 361 | 6 or 12 weeks | -12.8 ± 8.4 |
| Nifedipine (B1678770) SR | 40 mg twice daily | 71 | 6 or 12 weeks | -8.1 ± 19.2 |
Data compiled from multiple double-masked, randomized, parallel-group trials.[2][10][11]
Experimental Protocols
Generalized Phase III Clinical Trial Protocol
Objective: To evaluate the antihypertensive efficacy and safety of mibefradil compared to placebo and/or an active comparator in patients with mild to moderate essential hypertension.
Study Design: A multicenter, randomized, double-blind, parallel-group study.
Patient Population:
-
Inclusion Criteria: Male and female outpatients, typically aged 18 to 70 years, with a diagnosis of essential hypertension. Sitting diastolic blood pressure (DBP) was generally required to be between 95 and 114 mmHg after a washout period of previous antihypertensive medications.
-
Exclusion Criteria: Secondary hypertension, significant cardiovascular disease (e.g., recent myocardial infarction, unstable angina, congestive heart failure), significant renal or hepatic impairment, and contraindications to calcium channel blockers.
Methodology:
-
Screening and Washout: Eligible patients who provided informed consent underwent a screening period that included a medical history, physical examination, electrocardiogram (ECG), and laboratory tests. All previous antihypertensive medications were discontinued, followed by a single-blind placebo run-in period of 2 to 4 weeks to establish a stable baseline blood pressure.
-
Randomization: Patients who continued to meet the inclusion criteria at the end of the run-in period were randomized to receive once-daily oral doses of mibefradil (e.g., 50 mg or 100 mg), placebo, or an active comparator (e.g., amlodipine, diltiazem) for a predetermined treatment period (typically 4 to 12 weeks).
-
Blood Pressure and Heart Rate Monitoring: Blood pressure and heart rate were measured at trough (24 hours post-dose) and, in some studies, at peak (2-4 hours post-dose) at regular intervals throughout the study. Ambulatory blood pressure monitoring was also utilized in some trials.
-
Safety Assessments: Safety was monitored through the recording of adverse events, physical examinations, ECGs, and clinical laboratory tests at baseline and at the end of the treatment period.
-
Statistical Analysis: The primary efficacy endpoint was the change from baseline in trough sitting DBP. Secondary endpoints often included the change in trough sitting systolic blood pressure (SBP) and the proportion of patients achieving a target blood pressure. Statistical analyses were typically performed using analysis of covariance (ANCOVA) with baseline blood pressure as a covariate.
References
- 1. T-type Ca2+ channels in vascular smooth muscle: multiple functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T-type calcium channels and vascular function: the new kid on the block? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential properties of mibefradil in hypertension and angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mibefradil alters intracellular calcium concentration by activation of phospholipase C and IP3 receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The antihypertensive efficacy of the novel calcium antagonist mibefradil in comparison with nifedipine GITS in moderate to severe hypertensives with ambulatory hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Mibefradil, a T‐type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PMC [pmc.ncbi.nlm.nih.gov]
Repurposing Mibefradil Dihydrochloride Hydrate for Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Originally developed as an antihypertensive agent, mibefradil (B1662139) dihydrochloride (B599025) hydrate (B1144303), a potent T-type calcium channel blocker, is undergoing a significant renaissance in the field of oncology.[1] Withdrawn from the market due to drug-drug interactions, its unique mechanism of action is now being harnessed for its anti-cancer properties.[1][2] This technical guide provides an in-depth overview of the core research into mibefradil's repurposing for cancer therapy, consolidating key preclinical data, outlining detailed experimental protocols, and visualizing its mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of mibefradil in oncology.
Mechanism of Action
Mibefradil's primary anti-cancer activity stems from its ability to selectively block T-type calcium channels (Cav3), which are often overexpressed in various cancer cells and play a role in proliferation.[1][3] However, its pharmacological profile is broader, also encompassing the inhibition of Orai channels, which are involved in store-operated calcium entry (SOCE).[4][5] This dual inhibition disrupts calcium signaling homeostasis within cancer cells, leading to a cascade of anti-neoplastic effects.
At the molecular level, mibefradil has been shown to:
-
Inhibit the AKT/mTOR pathway: This pro-survival signaling cascade is a key driver of cell growth and proliferation in many cancers. Mibefradil's inhibition of this pathway contributes to its cytostatic and cytotoxic effects.[3]
-
Induce Apoptosis: By upregulating pro-apoptotic proteins like BAX and downregulating anti-apoptotic proteins such as survivin, mibefradil can trigger programmed cell death in cancer cells.[6]
-
Inhibit Autophagy: In some cancer models, such as melanoma, mibefradil has been shown to inhibit autophagy, a cellular recycling process that can promote cancer cell survival under stress. This inhibition can lead to the accumulation of cellular damage and subsequent apoptosis.[7]
-
Arrest the Cell Cycle: Mibefradil can halt the progression of the cell cycle, typically at the G1-S phase transition, preventing cancer cells from dividing and proliferating.[5][8]
Signaling Pathway of Mibefradil's Anti-Cancer Effects
Caption: Mibefradil's multi-faceted anti-cancer mechanism.
Preclinical Data
Mibefradil has demonstrated significant anti-cancer activity across a range of preclinical models, including various cancer cell lines and xenograft models. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Cytotoxicity of Mibefradil in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Y79 | Retinoblastoma | 0.6 - 1.5 | [9][10] |
| WERI-Rb1 | Retinoblastoma | 0.6 - 1.5 | [9][10] |
| MCF7 | Breast Cancer | 0.6 - 1.5 | [9][10] |
| C6 | Glioma | 5 | [9][10] |
| ONS-76 | Medulloblastoma | ~5-10 | [11] |
| DAOY | Medulloblastoma | ~5-10 | [11] |
| HK-2 | Immortalized Kidney | 28.2 (EC50) | [5] |
| EA.hy926 | Endothelial | 5.9 (EC50) | [5] |
| HAEC | Endothelial | 14.2 (EC50) | [5] |
Table 2: Inhibition of Orai Channels by Mibefradil
| Orai Channel | IC50 (µM) | Reference |
| Orai1 | 52.6 | [4][5] |
| Orai2 | 14.1 | [4][5] |
| Orai3 | 3.8 | [4][5] |
Clinical Investigations
The promising preclinical data has led to the evaluation of mibefradil in clinical trials, primarily for brain tumors. A key strategy being explored is "Interlaced Therapy," where short-term administration of mibefradil is used to sensitize tumors to conventional chemotherapy, thereby mitigating the risk of drug-drug interactions that led to its initial withdrawal.[1]
-
Phase I Trial (NCT01550458): A dose-escalation trial in healthy volunteers established the pharmacokinetics of mibefradil, demonstrating that plasma concentrations effective in preclinical models could be safely achieved in humans.[12]
-
Phase Ib Trial (NCT01480050): This trial, conducted by the National Cancer Institute's Adult Brain Tumor Consortium, is evaluating mibefradil in combination with chemotherapy for patients with recurrent high-grade glioma.[12]
-
Phase I Trial in Glioblastoma (NCT number not specified): A trial investigating mibefradil in combination with hypofractionated radiation therapy for progressive or recurrent glioblastoma multiforme has been completed.[13] The study aimed to determine the maximum tolerated dose of mibefradil in this combination regimen.[13]
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the anti-cancer effects of mibefradil.
Cell Viability and Proliferation Assays
Objective: To determine the effect of mibefradil on the viability and proliferation of cancer cells.
a) MTT Assay (Cell Viability)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 4,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of mibefradil concentrations (e.g., 0.01, 0.1, 0.5, 1, 5, 10 µM) for 72 hours.[14] Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the log of mibefradil concentration.
b) Bromodeoxyuridine (BrdU) Incorporation Assay (Cell Proliferation)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 8,000-12,000 cells per well.[14]
-
Treatment: Treat cells with various concentrations of mibefradil for 24 hours.[14]
-
BrdU Labeling: Add BrdU to the medium 10 hours before the end of the experiment.[14]
-
Detection: Follow the manufacturer's instructions for the BrdU assay kit to fix the cells, denature the DNA, and detect incorporated BrdU using a specific antibody conjugated to an enzyme (e.g., HRP).
-
Data Analysis: Measure the colorimetric or fluorescent signal and express the results as a proliferation index relative to untreated cells.
Experimental Workflow for In Vitro Assays
Caption: A generalized workflow for in vitro evaluation.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
Objective: To quantify the induction of apoptosis by mibefradil.
-
Cell Treatment: Treat cells with mibefradil at the desired concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
Cell Cycle Analysis
Objective: To determine the effect of mibefradil on cell cycle distribution.
-
Cell Treatment: Treat cells with mibefradil for a specified period (e.g., 24 or 48 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Future Directions and Conclusion
The repurposing of mibefradil for cancer therapy represents a promising strategy, particularly for difficult-to-treat malignancies like glioblastoma. Its multi-targeted mechanism of action, involving the inhibition of both T-type calcium channels and Orai channels, provides a strong rationale for its continued investigation. Future research should focus on:
-
Combination Therapies: Exploring synergistic combinations of mibefradil with other targeted therapies and immunotherapies.
-
Biomarker Identification: Identifying predictive biomarkers to select patients who are most likely to respond to mibefradil treatment.
-
Optimizing Dosing Schedules: Further refining dosing strategies, such as the "Interlaced Therapy" approach, to maximize efficacy and minimize toxicity.
References
- 1. Repurposing and Rescuing of Mibefradil, an Antihypertensive, for Cancer: A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mibefradil - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mibefradil, a T‐type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mibefradil alters intracellular calcium concentration by activation of phospholipase C and IP3 receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T-type calcium channel antagonists, mibefradil and NNC-55-0396 inhibit cell proliferation and induce cell apoptosis in leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Ca(2+) channel antagonists mibefradil and pimozide inhibit cell growth via different cytotoxic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scholars@Duke publication: The Ca(2+) channel antagonists mibefradil and pimozide inhibit cell growth via different cytotoxic mechanisms. [scholars.duke.edu]
- 11. researchgate.net [researchgate.net]
- 12. | BioWorld [bioworld.com]
- 13. Facebook [cancer.gov]
- 14. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Mibefradil Dihydrochloride Hydrate: An In-depth Technical Guide on its Effect on Intracellular Calcium Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mibefradil (B1662139), a benzimidazolyl-substituted tetraline derivative, is a unique calcium channel antagonist.[1] Initially developed for the treatment of hypertension and angina, its distinct pharmacological profile has made it a valuable tool in cardiovascular research.[1][2] Unlike traditional calcium channel blockers, mibefradil exhibits a preferential blockade of T-type (low-voltage-activated) over L-type (high-voltage-activated) calcium channels.[2] This guide provides a comprehensive overview of the effects of mibefradil dihydrochloride (B599025) hydrate (B1144303) on intracellular calcium levels, detailing its mechanisms of action, quantitative data on its effects, and the experimental protocols used to elucidate these properties.
Core Mechanism of Action: Modulation of Calcium Channels
Mibefradil's primary mechanism of action is the blockade of voltage-gated calcium channels, which play a crucial role in regulating intracellular calcium concentration.[3]
T-Type Calcium Channel Blockade
Mibefradil is recognized for its moderate selectivity for T-type calcium channels.[4][5] These channels are involved in various physiological processes, including the pacemaker activity of the heart and neuronal firing. Mibefradil's inhibition of T-type channels is voltage-dependent, with increased potency at less hyperpolarized holding potentials.[6] This suggests that mibefradil stabilizes the inactivated state of these channels.[7]
L-Type Calcium Channel Blockade
In addition to its effects on T-type channels, mibefradil also blocks L-type calcium channels.[8] The inhibition of L-type currents is also voltage-dependent.[5] While its affinity for L-type channels is lower than for T-type channels under certain conditions, this action still contributes significantly to its overall cardiovascular effects.[8]
Inhibition of Orai Channels and Store-Operated Calcium Entry
Recent studies have revealed that mibefradil also potently blocks Orai channels, which are key components of store-operated calcium entry (SOCE).[4] SOCE is a critical mechanism for replenishing intracellular calcium stores and for sustained calcium signaling. Mibefradil inhibits Orai1, Orai2, and Orai3 currents in a dose-dependent manner by acting on the extracellular surface of the channel.[4] At higher concentrations (>50 μM), mibefradil can also inhibit the release of calcium from the endoplasmic reticulum.[4]
Secondary Mechanism: Activation of Phospholipase C Signaling
Beyond direct channel blockade, mibefradil has been shown to influence intracellular calcium levels through the activation of the phospholipase C (PLC) signaling pathway.[2][8] At micromolar concentrations, mibefradil can trigger an increase in cytosolic calcium.[9] This effect is attributed to the activation of PLC, which leads to the production of inositol (B14025) 1,4,5-trisphosphate (IP3).[2][10] IP3 then binds to its receptors (IP3R) on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.[2][10] This release of stored calcium can subsequently trigger SOCE through the activation of Orai channels.[2]
Quantitative Data
The inhibitory effects of mibefradil on various calcium channels have been quantified in numerous studies. The following tables summarize the key inhibitory concentrations (IC50) and dissociation constants (Kapp).
| Channel Type | Species/Cell Type | IC50 / Kapp | Conditions | Reference |
| T-Type Ca2+ Channels | Rat Atrial Cells | 0.1 µM | 0.1 Hz stimulation, -100 to -80 mV holding potential | [8] |
| Bovine Glomerulosa Cells | 3 µM | - | [11] | |
| Cloned α1G | 270 nM | 2 mM Ca2+ as charge carrier | [12] | |
| Cloned α1H | 140 nM | 2 mM Ca2+ as charge carrier | [12] | |
| Rat Cerebellar Purkinje Neurons | 1 µM | -110 mV holding potential | [6] | |
| Rat Cerebellar Purkinje Neurons | 83 nM | -70 mV holding potential (65% inactivation) | [6] | |
| L-Type Ca2+ Channels | General | 18.6 µM | - | [4][5] |
| Rat Ventricular Cells | ~3 µM | - | [8] | |
| Rat Ventricular Cells | ~0.1 µM | -50 mV holding potential | [8] | |
| Cloned α1C | ~13 µM | 10 mM Ba2+ as charge carrier | [12] | |
| Orai Channels | Orai1 | 52.6 µM | - | [4] |
| Orai2 | 14.1 µM | - | [4] | |
| Orai3 | 3.8 µM | - | [4] | |
| Other | Ca2+-activated Cl- channels | 4.7 µM (Ki) | - | [13] |
| Volume-sensitive Cl- channels | 5.4 µM (Ki) | - | [13] |
Signaling and Experimental Workflow Diagrams
Mibefradil's dual mechanism on intracellular calcium.
Workflow for measuring intracellular calcium with Fura-2 AM.
Experimental Protocols
Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol provides a general framework for measuring changes in intracellular calcium concentration ([Ca2+]i) in cultured cells following the application of mibefradil.
Materials:
-
Cultured cells (e.g., HEK-293, primary neurons, smooth muscle cells)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
DMSO (anhydrous)
-
HEPES-buffered saline (HBS) or other suitable physiological buffer
-
Mibefradil dihydrochloride hydrate stock solution
-
Fluorescence microscope or plate reader with dual-excitation capabilities (340nm and 380nm) and emission detection around 510nm.
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips or in a multi-well plate suitable for fluorescence imaging.
-
Allow cells to adhere and grow to the desired confluency (typically 70-90%).
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution. A typical concentration is 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS. First, dissolve Fura-2 AM in a small amount of DMSO before diluting in the buffer.
-
Remove the culture medium from the cells and wash once with HBS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
-
Washing and De-esterification:
-
After loading, wash the cells twice with HBS to remove extracellular Fura-2 AM.
-
Incubate the cells in fresh HBS for an additional 30 minutes to allow for complete de-esterification of the dye by intracellular esterases, which traps the active Fura-2 in the cytosol.
-
-
Fluorescence Measurement:
-
Mount the coverslip onto the microscope stage or place the multi-well plate in the plate reader.
-
Acquire baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Record the baseline for a few minutes to ensure a stable signal.
-
-
Application of Mibefradil:
-
Add this compound to the cells at the desired final concentration(s).
-
Continue to record the fluorescence intensity at both excitation wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).
-
An increase in this ratio corresponds to an increase in intracellular calcium concentration.
-
The change in the ratio over time reflects the dynamics of the calcium response to mibefradil.
-
Whole-Cell Patch-Clamp Electrophysiology for Measuring Calcium Channel Inhibition
This protocol outlines the whole-cell patch-clamp technique to measure the inhibitory effect of mibefradil on voltage-gated calcium channels.
Materials:
-
Isolated cells expressing the calcium channels of interest (e.g., dorsal root ganglion neurons for T-type channels).
-
Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular (bath) solution containing a charge carrier for the calcium channels (e.g., Ca2+ or Ba2+) and blockers for other interfering currents (e.g., Na+ and K+ channel blockers).
-
Intracellular (pipette) solution with a composition that mimics the cytosol and includes a calcium chelator (e.g., EGTA) to control intracellular calcium.
-
This compound stock solution.
Procedure:
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Fill the pipette with the intracellular solution and mount it on the micromanipulator.
-
-
Cell Preparation:
-
Place the dish with the isolated cells on the stage of the microscope.
-
-
Establishing a Whole-Cell Recording:
-
Approach a cell with the micropipette and apply slight positive pressure.
-
Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane by applying gentle suction.
-
Rupture the patch of membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
-
-
Recording Calcium Currents:
-
Clamp the cell membrane at a holding potential where the calcium channels are in a closed state (e.g., -100 mV for T-type channels).
-
Apply a series of depolarizing voltage steps to activate the calcium channels and record the resulting inward currents. The specific voltage protocol will depend on the type of calcium channel being studied.
-
Record stable baseline currents for a few minutes.
-
-
Application of Mibefradil:
-
Perfuse the bath with the extracellular solution containing mibefradil at the desired concentration.
-
Continue to apply the voltage-step protocol and record the calcium currents in the presence of the drug.
-
-
Data Analysis:
-
Measure the peak amplitude of the calcium currents before and after the application of mibefradil.
-
Calculate the percentage of inhibition of the current at each mibefradil concentration.
-
Construct a dose-response curve and fit the data to determine the IC50 value.
-
Conclusion
This compound exerts a complex and multifaceted influence on intracellular calcium levels. Its primary role as a moderately selective T-type calcium channel blocker is well-established, but its inhibitory effects on L-type and Orai channels, as well as its ability to activate the PLC-IP3 signaling pathway, contribute significantly to its overall pharmacological profile. The quantitative data and experimental protocols provided in this guide offer a robust foundation for researchers and drug development professionals investigating the intricate mechanisms of calcium signaling and the therapeutic potential of compounds that modulate these pathways. The continued study of mibefradil and similar molecules will undoubtedly lead to a deeper understanding of calcium's role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Mibefradil alters intracellular calcium concentration by activation of phospholipase C and IP3 receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 6. Mibefradil inhibition of T-type calcium channels in cerebellar purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CaV3.2 T-Type Calcium Channels in Peripheral Sensory Neurons Are Important for Mibefradil-Induced Reversal of Hyperalgesia and Allodynia in Rats with Painful Diabetic Neuropathy | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Mibefradil alters intracellular calcium concentration by activation of phospholipase C and IP3 receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of T-type and L-type calcium channels by mibefradil: physiologic and pharmacologic bases of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition by mibefradil, a novel calcium channel antagonist, of Ca(2+)- and volume-activated Cl- channels in macrovascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Mibefradil Dihydrochloride Hydrate: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the in vitro assessment of Mibefradil dihydrochloride (B599025) hydrate, a calcium channel blocker with notable selectivity for T-type calcium channels over L-type channels.[1][2] Included are comprehensive methodologies for key assays, a summary of quantitative data, and visual representations of its mechanism of action and experimental workflows.
Introduction
Mibefradil is a non-dihydropyridine calcium channel antagonist that has been a subject of significant research due to its unique pharmacological profile.[3] It exhibits a higher affinity for low-voltage-activated (T-type) calcium channels compared to high-voltage-activated (L-type) calcium channels.[1][2][4] This selectivity has prompted investigations into its therapeutic potential in various conditions, including hypertension and cancer.[5][6] These application notes are designed to provide researchers with detailed protocols for the in vitro characterization of Mibefradil dihydrochloride hydrate.
Mechanism of Action
Mibefradil's primary mechanism of action involves the blockade of voltage-gated calcium channels. Calcium ions (Ca²⁺) are crucial second messengers that regulate a multitude of cellular processes, including proliferation, apoptosis, and signal transduction.[7][8] T-type calcium channels, in particular, are known to be involved in cell cycle progression and are often re-expressed in cancerous cells.[9] By inhibiting T-type calcium channels, Mibefradil can disrupt downstream signaling pathways that are dependent on calcium influx, thereby affecting cellular functions.[8][9]
Below is a diagram illustrating the signaling pathway affected by Mibefradil.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Mibefradil (Ro 40-5967) blocks multiple types of voltage-gated calcium channels in cultured rat spinal motoneurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of T-type and L-type calcium channels by mibefradil: physiologic and pharmacologic bases of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Calcium signaling and T-type calcium channels in cancer cell cycling - PMC [pmc.ncbi.nlm.nih.gov]
Mibefradil Dihydrochloride Hydrate: Application Notes for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Mibefradil (B1662139) dihydrochloride (B599025) hydrate (B1144303) in cell culture experiments. Mibefradil, initially developed as a T-type and L-type calcium channel blocker, has garnered significant interest for its potential anti-cancer properties.[1][2][3][4][5] This document outlines its mechanism of action, provides detailed protocols for cell treatment, and summarizes effective concentrations across various cell lines.
Mechanism of Action
Mibefradil's primary mechanism involves the blockade of voltage-gated calcium channels. It exhibits moderate selectivity for T-type Ca²⁺ channels over L-type channels.[6][7] Beyond this, research has revealed its ability to inhibit Orai channels, which are store-operated calcium channels, thereby affecting intracellular calcium signaling.[1][2] This modulation of calcium homeostasis can lead to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells.[1][2] At higher concentrations, Mibefradil can also inhibit calcium release from the endoplasmic reticulum.[1][2][8]
Data Presentation: Mibefradil Treatment Concentrations
The effective concentration of Mibefradil dihydrochloride hydrate varies significantly depending on the cell type and the biological endpoint being measured. The following tables summarize key quantitative data from published literature.
Table 1: IC₅₀ Values for Ion Channel Inhibition
| Channel Type | IC₅₀ Value | Cell Type / Conditions | Reference |
| T-type Ca²⁺ Channels | 2.7 µM | General | [6][7] |
| L-type Ca²⁺ Channels | 18.6 µM | General | [6][7] |
| T-type Ca²⁺ Channels (ICaT) | 0.1 µM | Rat atrial cells (at -100 to -80 mV holding potential) | [9] |
| L-type Ca²⁺ Channels (ICaL) | ~3 µM | Rat ventricular cells | [9] |
| L-type Ca²⁺ Channels (ICaL) | ~0.1 µM | Rat ventricular cells (at -50 mV holding potential) | [9] |
| Orai1 | 52.6 µM | HEK293 T-REx cells with STIM1 stable expression | [1][2] |
| Orai2 | 14.1 µM | HEK293 T-REx cells with STIM1 stable expression | [1][2] |
| Orai3 | 3.8 µM | HEK293 T-REx cells with STIM1 stable expression | [1][2] |
| T-type Channels (α1G) | 270 nM | Cloned channels (in 2 mM Ca²⁺) | [10] |
| T-type Channels (α1H) | 140 nM | Cloned channels (in 2 mM Ca²⁺) | [10] |
| T-type Channels | 6.8 µM | HEK293 cells | [11] |
Table 2: Cytotoxicity and Anti-proliferative IC₅₀ Values
| Cell Line | Cell Type | IC₅₀ Value | Assay / Duration | Reference |
| A2780 | Human ovarian cancer | 24.23 µM | MTT / 48 hrs | [6] |
| A2780/Taxol | Paclitaxel-resistant human ovarian cancer | 35.26 µM | MTT / 48 hrs | [6] |
| Y79 | Retinoblastoma | 0.6 - 1.5 µM | Growth inhibition | [12] |
| WERI-Rb1 | Retinoblastoma | 0.6 - 1.5 µM | Growth inhibition | [12] |
| MCF7 | Breast cancer epithelial cells | 0.6 - 1.5 µM | Growth inhibition | [12] |
| C6 | Glioma | 5 µM | Growth inhibition | [12] |
| CPAE | Calf pulmonary artery endothelial cells | 1.7 µM | Proliferation inhibition | [13] |
Table 3: Other Effective Concentrations
| Effect | Concentration | Cell Type / Conditions | Reference |
| Inhibition of CD4⁺ T cell adhesion | ID₅₀: 3.4 µM | Human T cells / HUVEC | [14] |
| Inhibition of CD8⁺ T cell adhesion | ID₅₀: 9.2 µM | Human T cells / HUVEC | [14] |
| Inhibition of CD4⁺ T cell penetration | ID₅₀: 2.1 µM | Human T cells / HUVEC | [14] |
| Inhibition of CD8⁺ T cell penetration | ID₅₀: 3.9 µM | Human T cells / HUVEC | [14] |
| Complete block of Orai3 currents | 10 µM | HEK293 T-REx cells | [1][2] |
| Inhibition of Ca²⁺ release | >50 µM | HEK293 T-REx cells | [1][2] |
| Increase in cytosolic Ca²⁺ ([Ca²⁺]cyt) | >10 µM | LS8, ALC, and HEK-293 cells | [8] |
| Membrane potential depolarization | 20 µM | General | [6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO) or sterile water
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Refer to the manufacturer's instructions for solubility data. Mibefradil dihydrochloride is soluble in water (up to 50 mM) and DMSO (up to 100 mM).
-
To prepare a 10 mM stock solution in DMSO, weigh the appropriate amount of this compound and dissolve it in the corresponding volume of DMSO.
-
Vortex briefly until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month. For longer-term storage, -80°C is recommended.[7][15]
Protocol 2: Cell Treatment for Proliferation and Cytotoxicity Assays (e.g., MTT Assay)
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT reagent (or other viability assay reagent)
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and the duration of the experiment. Allow cells to adhere and resume logarithmic growth (typically 24 hours).
-
Treatment: Prepare serial dilutions of Mibefradil from the stock solution in complete cell culture medium. A typical concentration range to start with is 0.1 µM to 100 µM.
-
Remove the old medium from the wells and replace it with the medium containing the various concentrations of Mibefradil. Include a vehicle control (medium with the same concentration of DMSO used for the highest Mibefradil concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Assay:
-
Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 3: Analysis of Apoptosis by Flow Cytometry
Materials:
-
Cultured cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Mibefradil (and a vehicle control) as described in Protocol 2.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Visualizations
Mibefradil's effects on intracellular calcium can be complex. At micromolar concentrations (≥10 µM), it can trigger an increase in cytosolic Ca²⁺ by activating Phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP₃).[8] IP₃ binds to its receptor (IP₃R) on the endoplasmic reticulum (ER), causing the release of Ca²⁺ from the ER stores.[8] This depletion of ER Ca²⁺ stores is sensed by STIM1, which then activates ORAI channels at the plasma membrane, leading to store-operated Ca²⁺ entry (SOCE).[8] However, Mibefradil can also directly block ORAI channels, demonstrating a dual regulatory role.[1][2]
Caption: Mibefradil's multifaceted impact on cellular calcium signaling pathways.
Caption: A generalized experimental workflow for studying Mibefradil's effects in vitro.
References
- 1. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mibefradil, a T‐type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and main pharmacological properties of mibefradil (Ro 40-5967), the first selective T-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mibefradil: a selective T-type calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repurposing and Rescuing of Mibefradil, an Antihypertensive, for Cancer: A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mibefradil alters intracellular calcium concentration by activation of phospholipase C and IP3 receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of T-type and L-type calcium channels by mibefradil: physiologic and pharmacologic bases of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of mibefradil and derivative NNC 55-0396 effects on behavior, cytochrome P450 activity, and tremor in mouse models of essential tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scholars@Duke publication: The Ca(2+) channel antagonists mibefradil and pimozide inhibit cell growth via different cytotoxic mechanisms. [scholars.duke.edu]
- 13. Inhibition by mibefradil, a novel calcium channel antagonist, of Ca(2+)- and volume-activated Cl- channels in macrovascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel mode of action of the calcium antagonist mibefradil (Ro 40-5967): potent immunosuppression by inhibition of T-cell infiltration through allogeneic endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ≥98% (HPLC), powder, T-type Ca²⁺ channel blocker | Sigma-Aldrich [sigmaaldrich.com]
Mibefradil Dihydrochloride Hydrate: Application Notes and Protocols for Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mibefradil, a tetralol derivative, is a unique calcium channel antagonist that exhibits a notable selectivity for T-type (low-voltage activated) over L-type (high-voltage activated) calcium channels.[1] This characteristic distinguishes it from traditional calcium channel blockers, such as dihydropyridines, which primarily target L-type channels. The dual blockade of both T-type and L-type calcium channels underlies its therapeutic effects, including vasodilation and a reduction in heart rate, which have been explored for the treatment of hypertension and chronic stable angina.[2] Understanding the electrophysiological properties of Mibefradil at the single-cell level through patch clamp techniques is crucial for elucidating its mechanism of action and for the development of novel therapeutics with improved selectivity and safety profiles.
These application notes provide a comprehensive overview of the electrophysiological effects of Mibefradil dihydrochloride (B599025) hydrate, with detailed protocols for its characterization using the whole-cell patch clamp technique.
Data Presentation
The inhibitory effects of Mibefradil on T-type and L-type calcium channels are summarized below. The potency of Mibefradil is influenced by experimental conditions such as the charge carrier (ion) used, the holding potential of the cell membrane, and the frequency of stimulation.
Table 1: Inhibitory Potency (IC50) of Mibefradil on T-type Calcium Channels
| Cell Type/Expressed Channel | Charge Carrier | Holding Potential (mV) | Stimulation Frequency (Hz) | IC50 (µM) | Reference |
| Rat atrial cells | Ca2+ | -100 to -80 | 0.1 | 0.1 | [3] |
| Cloned α1G | Ca2+ (2 mM) | - | - | 0.27 | [1] |
| Cloned α1H | Ca2+ (2 mM) | - | - | 0.14 | [1] |
| Cloned T-type channels | Ba2+ (10 mM) | - | - | ~1 | [1] |
Table 2: Inhibitory Potency (IC50) of Mibefradil on L-type Calcium Channels
| Cell Type/Expressed Channel | Charge Carrier | Holding Potential (mV) | Stimulation Frequency (Hz) | IC50 (µM) | Reference |
| Rat ventricular cells | Ca2+ | -100 to -80 | 0.1 | ~3 | [3] |
| Rat ventricular cells | Ca2+ | -50 | 0.1 | ~0.1 | [3] |
| Cloned α1C | Ba2+ (10 mM) | - | - | ~13 | [1] |
| Embryonic rat spinal motoneurones (HVA) | - | -90 | - | 1.4 | [4] |
Table 3: Use-Dependent Block of Calcium Channels by Mibefradil
| Channel Type | Cell Type/Expressed Channel | Stimulation Protocol | Tonic Block IC50 (µM) | Use-Dependent Block IC50 (µM) | Reference |
| Ca v 2.2 | - | 400 ms (B15284909) pulses to +20 mV at 0.1 Hz | 32.7 | 4.8 | [5] |
Signaling Pathways
Mibefradil's blockade of T-type and L-type calcium channels initiates distinct downstream signaling cascades in different cell types.
T-type Calcium Channel Blockade and Vascular Smooth Muscle Cell Proliferation
In vascular smooth muscle cells (VSMCs), T-type calcium channels are implicated in the regulation of cell proliferation.[2] Their expression is often upregulated during the G1 and S phases of the cell cycle. Blockade of these channels by Mibefradil can interfere with the calcium signaling necessary for cell cycle progression, leading to an anti-proliferative effect. This is particularly relevant in the context of vascular injury and neointima formation.
L-type Calcium Channel Modulation and Cardiomyocyte Hypertrophy
In cardiomyocytes, calcium influx through L-type calcium channels is a key regulator of gene expression and can contribute to pathological cardiac hypertrophy. This signaling is mediated, in part, by the calcium/calmodulin-dependent phosphatase, calcineurin, which dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells).[6][7] Upon dephosphorylation, NFAT translocates to the nucleus and activates hypertrophic gene programs. Mibefradil's modulation of L-type calcium channels can influence this signaling pathway.
Experimental Protocols
The following are detailed protocols for the characterization of Mibefradil's effects on T-type and L-type calcium channels using whole-cell patch clamp electrophysiology.
Experimental Workflow
The general workflow for a patch clamp experiment to assess the effect of Mibefradil on calcium channels is outlined below.
References
- 1. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T-type Ca2+ channels in vascular smooth muscle: multiple functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of T-type and L-type calcium channels by mibefradil: physiologic and pharmacologic bases of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mibefradil (Ro 40-5967) blocks multiple types of voltage-gated calcium channels in cultured rat spinal motoneurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. academic.oup.com [academic.oup.com]
Mibefradil Dihydrochloride Hydrate: Application Notes and Protocols for Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mibefradil (B1662139), a potent T-type calcium channel blocker, has been repurposed as a promising agent in oncology research.[1] Initially developed as an antihypertensive and antianginal medication, its ability to inhibit T-type calcium channels (TTCCs), which are overexpressed in various cancers and play a role in tumor progression, has led to its investigation as a potential anti-cancer therapeutic.[1] Preclinical studies have demonstrated that Mibefradil can inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle.[2] This document provides detailed application notes and protocols for the use of Mibefradil dihydrochloride (B599025) hydrate (B1144303) in xenograft mouse models, a critical step in the preclinical evaluation of its anti-tumor efficacy.
Mechanism of Action
Mibefradil's primary mechanism of action in cancer is the blockade of T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3), which are voltage-gated ion channels that are often aberrantly expressed in tumor cells.[3] Inhibition of these channels disrupts calcium signaling pathways that are crucial for cell proliferation, survival, and migration. Specifically, blocking T-type calcium channels with Mibefradil has been shown to suppress pro-survival pathways such as AKT/mTOR and stimulate pro-apoptotic pathways.[3][4]
Beyond its effects on T-type calcium channels, Mibefradil has also been shown to block Orai channels, which are store-operated calcium channels, providing another potential mechanism for its anti-cancer activity.[2]
Data Presentation
In Vitro Efficacy of Mibefradil
The following table summarizes the in vitro effects of Mibefradil on various cancer cell lines.
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| ONS-76, DAOY | Medulloblastoma | Cell Viability (Alamar Blue) | 1–10 µM | Dose-dependent inhibition of cell growth | [5][6] |
| ONS-76, DAOY | Medulloblastoma | Cell Viability (Trypan Blue) | 1–10 µM | Increased cell death | [5][6] |
| GSC 827, 206, 578 | Glioblastoma Stem Cells | Cell Growth (Alamar Blue) | 2.5–5 µM | Significant inhibition of cell growth | [4] |
| MCF7 | Breast Cancer | Cell Proliferation | 0.6–1.5 µM (IC50) | Inhibition of cell proliferation | [7] |
| C6 | Glioma | Cell Proliferation | 5 µM (IC50) | Inhibition of cell proliferation | [7] |
In Vivo Efficacy of Mibefradil in Xenograft Models
This table summarizes the in vivo anti-tumor effects of Mibefradil in rodent xenograft models.
| Cancer Type | Animal Model | Mibefradil Treatment | Key Findings | Reference |
| Glioblastoma | Rat (intracranial C6 glioma) | 30 mg/kg, intraperitoneally, 3 times a day for 1 week | Reduced tumor volume and enhanced survival when combined with radiosurgery. Mean tumor volume of 34 mm³ in the combined treatment group versus 250 mm³ in the Mibefradil-only group on day 43. | [8] |
| Glioblastoma | Mouse (intracranial GSC 827) | Daily oral gavage (dose not specified) | Significantly inhibited tumor growth and prolonged animal survival. | [4] |
| Medulloblastoma | Mouse (DAOY xenograft) | Oral administration (dose not specified) | Inhibited xenograft growth and prolonged survival. | [9][10] |
Experimental Protocols
Preparation of Mibefradil Dihydrochloride Hydrate for In Vivo Administration
For in vitro studies, this compound can be prepared as a 10 mM stock solution in water.[11] For in vivo administration, the vehicle and concentration should be optimized based on the route of administration and the specific experimental design. For oral gavage, Mibefradil can be dissolved in a suitable vehicle such as sterile water or a 0.5% carboxymethylcellulose solution. For intraperitoneal injections, sterile saline is a common vehicle.
Example Preparation for Intraperitoneal Injection (based on a rat model): To achieve a dose of 30 mg/kg for a 25g mouse (assuming similar dosage can be adapted), you would need 0.75 mg of Mibefradil per mouse. If you are injecting a volume of 100 µL, the concentration of your Mibefradil solution would need to be 7.5 mg/mL.
Subcutaneous Xenograft Mouse Model Protocol
This protocol outlines the general steps for establishing a subcutaneous tumor xenograft model and subsequent treatment with Mibefradil.
Materials:
-
Cancer cell line of interest (e.g., DAOY for medulloblastoma, U87MG for glioblastoma)
-
Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Matrigel (optional, can enhance tumor take rate)
-
Immunodeficient mice (e.g., nude or NSG mice), typically 4-6 weeks old
-
This compound
-
Vehicle for Mibefradil administration
-
Sterile syringes and needles (23-27 gauge)
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Preparation:
-
Culture cancer cells to 80-90% confluency.
-
Harvest cells using trypsin and wash with sterile PBS or media.
-
Count cells and assess viability (should be >90%).
-
Resuspend cells in sterile PBS or media at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL).
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse.
-
Shave and sterilize the injection site on the flank of the mouse.
-
Inject the cell suspension (typically 100-200 µL) subcutaneously.
-
Monitor the mice for tumor growth.
-
-
Mibefradil Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer Mibefradil or vehicle to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injections).
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Data Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or when signs of distress are observed.
-
At the endpoint, tumors can be excised, weighed, and processed for further analysis (e.g., histology, western blotting).
-
Compare tumor growth rates and final tumor volumes between the Mibefradil-treated and control groups.
-
Visualizations
Caption: Mibefradil's mechanism of action in cancer cells.
Caption: Experimental workflow for a xenograft mouse model study.
References
- 1. T-Type Calcium Channel Inhibitors Induce Apoptosis in Medulloblastoma Cells Associated with Altered Metabolic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-type Calcium Channels in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targetable T-type calcium channels drive glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T-type calcium channels regulate medulloblastoma and can be targeted for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Ca(2+) channel antagonists mibefradil and pimozide inhibit cell growth via different cytotoxic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of glioblastoma and enhancement of survival via the use of mibefradil in conjunction with radiosurgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mibefradil, a T‐type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Mibefradil Dihydrochloride Hydrate for Studying Cav3.2 Channel Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mibefradil dihydrochloride (B599025) hydrate (B1144303) is a potent, voltage-dependent blocker of T-type calcium channels, exhibiting moderate selectivity for the Cav3.x family over L-type calcium channels.[1][2] Its unique mechanism of action, characterized by a preferential block of channels in the inactivated state, makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of T-type calcium channels, particularly the Cav3.2 isoform.[3][4][5][6] Cav3.2 channels are implicated in a variety of biological processes, including cardiac pacemaking, neuronal excitability, and pain signaling.[3][7] These application notes provide detailed protocols and data for utilizing Mibefradil to study Cav3.2 channel function.
Mechanism of Action
Mibefradil exhibits a state-dependent blockade of Cav3.2 channels, demonstrating a significantly higher affinity for the inactivated state compared to the resting state.[3][4][5][6] This voltage-dependent inhibition means that Mibefradil is more effective at blocking channels in depolarized or actively firing cells, a property that can be exploited in experimental design.[4][5] While it is a potent T-type channel blocker, it is important to note that at higher micromolar concentrations, Mibefradil can also inhibit other ion channels.[3][8] Furthermore, Mibefradil is a known inhibitor of cytochrome P450 enzymes, a factor that led to its withdrawal from the market for clinical use but remains a critical consideration for in vivo studies.[3][8]
Data Presentation
Inhibitory Potency of Mibefradil against Calcium Channels
The half-maximal inhibitory concentration (IC50) of Mibefradil against Cav3.2 channels can vary depending on the experimental methodology and conditions, particularly the holding potential in electrophysiology experiments.
| Target | IC50 (µM) | Experimental Method | Cell Line/System | Holding Potential | Reference |
| Cav3.2 | 0.25 | Ca2+ Influx Assay | Recombinant cell line expressing Cav3.2 | Not Applicable | [3][8] |
| Cav3.2 (inactivated state) | ~0.07 | Electrophysiology | Not Specified | Depolarized | [3] |
| Cav3.2 (rested state) | ~1.4 | Electrophysiology | Not Specified | Hyperpolarized | [3] |
| T-type Ca2+ channels | 2.7 | Not Specified | Not Specified | Not Specified | |
| L-type Ca2+ channels | 18.6 | Not Specified | Not Specified | Not Specified |
Table 1: Summary of Mibefradil IC50 values for Cav3.2 and other calcium channels.
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
This protocol is designed to measure the inhibitory effect of Mibefradil on Cav3.2 currents in a single-cell preparation.
Objective: To determine the concentration-dependent and voltage-dependent block of Cav3.2 channels by Mibefradil.
Materials:
-
Cells expressing Cav3.2 channels (e.g., HEK293 cells stably expressing human Cav3.2)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries
-
External solution (in mM): 135 TMA-OH, 40 HEPES, 10 EGTA, 2 MgCl2; adjusted to pH 7.2 with HF
-
Internal solution (in mM): 135 CsCl, 10 EGTA, 10 HEPES, 2 MgCl2, 4 ATP-Mg, 0.3 GTP-Na; adjusted to pH 7.2 with CsOH
-
Mibefradil dihydrochloride hydrate stock solution (e.g., 100 mM in DMSO)
Procedure:
-
Cell Preparation: Plate cells expressing Cav3.2 onto glass coverslips 24-48 hours before the experiment.
-
Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 1-4 MΩ when filled with the internal solution.
-
Recording:
-
Establish a whole-cell patch clamp configuration on a single cell.
-
Hold the cell at a hyperpolarized potential (e.g., -110 mV) to ensure channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit Cav3.2 currents.
-
To study the voltage-dependence of block, vary the holding potential (e.g., -110 mV for resting state vs. -80 mV to assess inactivated state).
-
-
Compound Application:
-
Prepare fresh dilutions of Mibefradil in the external solution to the desired final concentrations.
-
Perfuse the cell with the control external solution to record baseline currents.
-
Apply different concentrations of Mibefradil via the perfusion system and record the resulting currents at each concentration.
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step.
-
Normalize the current in the presence of Mibefradil to the control current.
-
Plot the concentration-response curve and fit with the Hill equation to determine the IC50 value.
-
Calcium Influx Assay
This is a higher-throughput method to assess the inhibitory effect of Mibefradil on Cav3.2 channel activity in a cell population.
Objective: To measure the inhibition of calcium influx through Cav3.2 channels by Mibefradil.
Materials:
-
Cell line stably expressing Cav3.2 (e.g., HEK293)
-
96-well black-walled, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader
Procedure:
-
Cell Plating: Seed the Cav3.2-expressing cells into 96-well plates and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM).
-
Remove the culture medium and incubate the cells with the loading buffer for 30-60 minutes at 37°C.[3]
-
Wash the cells with a physiological salt solution to remove excess dye.
-
-
Compound Incubation: Incubate the cells with various concentrations of Mibefradil for a predetermined time (e.g., 30 minutes) at 37°C.[3]
-
Stimulation and Measurement:
-
Place the plate into the fluorescence reader.
-
Measure the baseline fluorescence for a short period (e.g., 15 seconds).[3]
-
Add a stimulus to open the Cav3.2 channels. This can be a solution containing a high concentration of CaCl2 (e.g., raising the final concentration to 10 mM) to elicit a "window current".[3]
-
Immediately measure the change in fluorescence, which corresponds to the influx of calcium.
-
-
Data Analysis:
-
Calculate the increase in fluorescence signal in response to the stimulus for each Mibefradil concentration.
-
Normalize the signals to the control (vehicle-treated) wells.
-
Plot the concentration-response curve and calculate the IC50 value.
-
Visualizations
Signaling Pathway of Cav3.2 in Pain Perception
Caption: Role of Cav3.2 in pain signaling and its inhibition by Mibefradil.
Experimental Workflow for Evaluating Mibefradil using Electrophysiology
Caption: Workflow for assessing Mibefradil's effect on Cav3.2 channels via patch clamp.
Logical Relationship of Mibefradil's State-Dependent Block
Caption: Mibefradil's preferential binding to the inactivated state of Cav3.2 channels.
References
- 1. Mibefradil: a selective T-type calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Molecular Pharmacology of Human Cav3.2 T-Type Ca2+ Channels: Block by Antihypertensives, Antiarrhythmics, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CaV3.2 T-Type Calcium Channels in Peripheral Sensory Neurons Are Important for Mibefradil-Induced Reversal of Hyperalgesia and Allodynia in Rats with Painful Diabetic Neuropathy | PLOS One [journals.plos.org]
- 5. CaV3.2 T-Type Calcium Channels in Peripheral Sensory Neurons Are Important for Mibefradil-Induced Reversal of Hyperalgesia and Allodynia in Rats with Painful Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CaV3.2 T-type calcium channels in peripheral sensory neurons are important for mibefradil-induced reversal of hyperalgesia and allodynia in rats with painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular pharmacology of human Cav3.2 T-type Ca2+ channels: block by antihypertensives, antiarrhythmics, and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Mibefradil Dihydrochloride Hydrate: A Pharmacological Tool for Ion Channel Screening
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mibefradil (B1662139) dihydrochloride (B599025) hydrate (B1144303) is a benzimidazolyl-substituted tetraline derivative that acts as a potent, long-acting calcium channel antagonist.[1][2] Initially developed as an antihypertensive agent, its unique pharmacological profile has made it a valuable tool for in-vitro ion channel research and screening.[1][3] Mibefradil is distinguished by its selective blockade of low-voltage-activated (T-type) calcium channels over high-voltage-activated (L-type) calcium channels.[1][4] This characteristic, along with its effects on other ion channels, allows researchers to dissect the physiological roles of these channels and to screen for novel ion channel modulators.
Pharmacological Profile and Selectivity
Mibefradil's primary mechanism of action is the blockade of voltage-gated calcium channels.[4] However, its activity is not limited to a single channel type. Understanding its selectivity profile is crucial for designing and interpreting experiments. Mibefradil interacts with T-type, L-type, and Orai calcium channels, as well as certain voltage-gated sodium channels.
Data Presentation: Mibefradil's Potency at Various Ion Channels
The following table summarizes the inhibitory concentrations (IC50) and binding affinities (Ki, KD) of mibefradil for various ion channels, providing a clear comparison of its potency.
| Channel Family | Channel Subtype | Species/Cell Line | Experimental Condition | Value | Unit | Reference |
| Calcium Channels | T-type (general) | Bovine glomerulosa cells | Patch Clamp | 3 | µM | [5] |
| T-type (general) | Not Specified | Electrophysiology | 2.7 | µM | [2][6][7][8] | |
| L-type (general) | Not Specified | Electrophysiology | 18.6 | µM | [2][6][7][8] | |
| T-type (α1G / Cav3.1) | Cloned | 2 mM Ca²⁺ | 270 | nM | [9] | |
| T-type (α1H / Cav3.2) | Cloned | 2 mM Ca²⁺ | 140 | nM | [9] | |
| T-type (α1G, α1H, α1I) | Cloned | 10 mM Ba²⁺ | ~1 | µM | [9] | |
| L-type (α1C / Cav1.2) | Cloned | 10 mM Ba²⁺ | ~13 | µM | [9] | |
| L-type (Skeletal Muscle) | Skeletal Muscle | Radioligand Binding ([³H]-Mibefradil) | 2.5 | nM (KD) | [10][11] | |
| Orai1 | HEK293 T-REx | Patch Clamp | 52.6 | µM | [12][13] | |
| Orai2 | HEK293 T-REx | Patch Clamp | 14.1 | µM | [12][13] | |
| Orai3 | HEK293 T-REx | Patch Clamp | 3.8 | µM | [12][13] | |
| Sodium Channels | Neuronal Voltage-Gated | Rabbit Brain | Radioligand Binding | 17 | nM (Ki) | [10][11] |
Note: The potency of mibefradil can be influenced by experimental conditions such as the charge carrier used (Ca²⁺ vs. Ba²⁺) and temperature. For instance, its affinity for T-type channels is significantly higher when Ca²⁺ is the charge carrier compared to Ba²⁺.[9]
Application Notes
Primary Application: Selective T-type Calcium Channel Blocker
Mibefradil's 7-fold to 10-fold selectivity for T-type over L-type calcium channels makes it a useful tool for isolating and studying T-type channel function.[2][9] In systems where multiple calcium channels are expressed, mibefradil can be applied at concentrations that primarily inhibit T-type channels (e.g., 100-300 nM) while having minimal effects on L-type channels.[9] This is particularly relevant in neuroscience and cardiology, where T-type channels are involved in neuronal excitability, rhythmic firing, and cardiac pacemaker activity.[14][15]
Off-Target Considerations
Researchers must be aware of mibefradil's effects on other channels, especially at higher concentrations.
-
L-type Calcium Channels: At micromolar concentrations, mibefradil will also block L-type channels.[2][6]
-
Voltage-Gated Sodium Channels: Mibefradil is a potent blocker of neuronal voltage-gated sodium channels, with a Ki value in the low nanomolar range.[10][11] This effect should be considered in studies involving neuronal preparations.
-
Orai Channels: Mibefradil blocks store-operated Orai channels, with a preference for Orai3.[12][13] This action is relevant for studies on non-excitable cells, cancer cell proliferation, and apoptosis, where Orai channels play a critical role.[12][13]
-
PLC/IP3 Pathway: At micromolar concentrations (>10 µM), mibefradil can elevate cytosolic calcium by activating Phospholipase C (PLC) and stimulating IP3 receptors, leading to calcium release from the endoplasmic reticulum.[16][17] This effect is independent of its channel-blocking activity.
Mandatory Visualizations
Caption: Mibefradil's primary mechanism of action on T-type calcium channels.
Caption: Mibefradil's effect on the PLC/IP3 signaling pathway at high concentrations.
Experimental Protocols
Protocol 1: Electrophysiological Screening using Whole-Cell Patch-Clamp
This protocol is designed to assess the inhibitory effect of mibefradil on T-type calcium channels expressed in a heterologous system like HEK293 cells.
1. Cell Preparation:
-
Culture HEK293 cells stably or transiently expressing the T-type calcium channel subtype of interest (e.g., Cav3.1, Cav3.2).
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solutions and Reagents:
-
External Solution (in mM): 110 BaCl₂ (or CaCl₂), 10 HEPES, 40 TEA-Cl. Adjust pH to 7.4 with TEA-OH. (Using Ba²⁺ as the charge carrier can help isolate Ca²⁺ channel currents from Ca²⁺-activated chloride currents).
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH.
-
Mibefradil Stock Solution: Prepare a 10 mM stock solution in DMSO.[13] Store at -20°C. Dilute to final concentrations in the external solution on the day of the experiment.
3. Electrophysiology Recordings:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (3-5 MΩ resistance).
-
Hold the cell at a negative potential (e.g., -100 mV) to ensure channels are available for opening.[18]
-
Apply a depolarizing voltage step to elicit T-type currents (e.g., a 200 ms (B15284909) step to -30 mV).
-
Record baseline currents in the absence of the compound.
-
Perfuse the cell with increasing concentrations of mibefradil (e.g., 10 nM to 30 µM) and record the current at each concentration until a steady-state block is achieved.
4. Data Analysis:
-
Measure the peak inward current amplitude at each mibefradil concentration.
-
Normalize the current amplitude to the baseline (control) current.
-
Plot the normalized current as a function of the mibefradil concentration and fit the data to the Hill equation to determine the IC50 value.
References
- 1. Discovery and main pharmacological properties of mibefradil (Ro 40-5967), the first selective T-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Inhibitory action of mibefradil on calcium signaling and aldosterone synthesis in bovine adrenal glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mibefradil dihydrochloride | CaV3.x Channels (T-type) | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High affinity interaction of mibefradil with voltage-gated calcium and sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High affinity interaction of mibefradil with voltage-gated calcium and sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mibefradil, a T‐type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of human N‐ and T‐type calcium channels by an ortho‐phenoxyanilide derivative, MONIRO‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 16. Mibefradil alters intracellular calcium concentration by activation of phospholipase C and IP3 receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mibefradil alters intracellular calcium concentration by activation of phospholipase C and IP3 receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activity-dependent regulation of T-type calcium channels by submembrane calcium ions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mibefradil Dihydrochloride Hydrate in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mibefradil (B1662139), a tetralol derivative, was initially developed as a T-type calcium channel antagonist for the treatment of hypertension and angina.[1][2][3] Although withdrawn from the market due to drug-drug interactions, its potential as an anti-cancer agent has led to its repurposing in oncology.[1][4] Mibefradil exhibits anti-proliferative, pro-apoptotic, and cell cycle inhibitory effects in various cancer cell lines.[5][6] Notably, it has shown synergistic effects when combined with conventional chemotherapy agents, offering a promising strategy to enhance therapeutic efficacy and overcome drug resistance.[7][8] These application notes provide a comprehensive overview of the use of Mibefradil dihydrochloride (B599025) hydrate (B1144303) in combination with chemotherapy, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Mechanism of Action in Cancer Therapy
Mibefradil's anti-cancer activity stems from its ability to modulate intracellular calcium signaling and other key cellular pathways.
-
T-type Calcium Channel Blockade: Mibefradil exhibits a higher affinity for T-type calcium channels (Cav3.1, Cav3.2, Cav3.3) compared to L-type channels.[2][9] These channels are often aberrantly expressed in cancer cells and are implicated in proliferation and cell cycle progression.[10]
-
Orai Channel Inhibition: Mibefradil also acts as a potent blocker of Orai store-operated calcium channels from the extracellular surface.[5] This inhibition disrupts calcium influx, which is crucial for cancer cell proliferation and survival.
-
Induction of Apoptosis and Cell Cycle Arrest: By altering calcium homeostasis, Mibefradil can induce apoptosis (programmed cell death) and cause cell cycle arrest, typically at the G1/S phase transition, thereby inhibiting tumor growth.[5][10][11]
-
Modulation of Signaling Pathways: Mibefradil has been shown to reduce AKT phosphorylation, a key regulator of cell survival.[7][11] It also influences the phospholipase C (PLC) pathway and can inhibit autophagy, a cellular process that can promote cancer cell survival under stress.[1][12]
Combination Therapy: Synergistic Effects with Chemotherapy
Preclinical studies have demonstrated that Mibefradil can act synergistically with various chemotherapy agents, enhancing their cytotoxic effects and potentially overcoming resistance.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the combination of Mibefradil with different chemotherapy agents.
Table 1: IC50 Values of Mibefradil in Combination with Chemotherapy Agents
| Cancer Cell Line | Chemotherapy Agent | Mibefradil Concentration | IC50 of Chemotherapy Agent (Alone) | IC50 of Chemotherapy Agent (with Mibefradil) | Fold Reduction in IC50 | Reference |
| D341 (Medulloblastoma) | Vincristine | 3.5 µM | 5.03 nM | 1.47 nM | ~3.5x | [13] |
| CHLA-01 (Medulloblastoma) | Vincristine | 3.5 µM | 0.16 nM | 0.02 nM | ~8x | [13] |
| Y79 (Retinoblastoma) | Mibefradil Alone | - | 0.6 - 1.5 µM | - | - | [14] |
| WERI-Rb1 (Retinoblastoma) | Mibefradil Alone | - | 0.6 - 1.5 µM | - | - | [14] |
| MCF7 (Breast Cancer) | Mibefradil Alone | - | 0.6 - 1.5 µM | - | - | [14] |
| C6 (Glioma) | Mibefradil Alone | - | 5 µM | - | - | [14] |
Table 2: Effect of Mibefradil on Cell Cycle Distribution in Cancer Cells
| Cell Line | Treatment (24h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| PC-3 (Prostate Cancer) | Control | 33.1% ± 0.2% | 36.3% ± 1.4% | 29.7% ± 1.3% | [15][16] |
| PC-3 (Prostate Cancer) | 10 µM Mibefradil | 60.9% ± 0.8% | 23.2% ± 1.1% | 14.9% ± 0.9% | [15][16] |
| MDA-MB-231 (Breast Cancer) | Control | 31.5% ± 1.5% | 37.7% ± 0.7% | 30.9% ± 0.7% | [15] |
| MDA-MB-231 (Breast Cancer) | 10 µM Mibefradil | 59.4% ± 6.3% | 25.5% ± 4.9% | 14.8% ± 1.8% | [15] |
Table 3: Clinical Trial Results of Mibefradil in Combination with Temozolomide (NCT01480050)
| Parameter | Value | Reference |
| Patient Population | Recurrent High-Grade Glioma | [17] |
| Maximum Tolerated Dose (MTD) of Mibefradil | 87.5 mg, orally, four times daily | [17] |
| Treatment Regimen | Mibefradil for 7 days followed by standard Temozolomide | [17] |
| Response Rate | 22% (5 partial responses, 1 complete response) | [17] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Mibefradil in Cancer Cells
Caption: Mibefradil's multi-target mechanism of action in cancer cells.
Experimental Workflow for Assessing Synergy
Caption: Workflow for evaluating Mibefradil and chemotherapy synergy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the cytotoxic effects of Mibefradil in combination with a chemotherapy agent.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Mibefradil dihydrochloride hydrate
-
Chemotherapy agent of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment:
-
Prepare serial dilutions of Mibefradil and the chemotherapy agent in culture medium.
-
Aspirate the overnight culture medium from the wells.
-
Add 100 µL of medium containing the drugs (alone or in combination) to the respective wells. Include vehicle-only wells as a control.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values for each treatment condition.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Collect both adherent and floating cells from the culture dish after treatment. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Cell Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
This compound, in combination with various chemotherapy agents, presents a compelling area of research for enhancing anti-cancer treatment. Its multifaceted mechanism of action, targeting key calcium channels and signaling pathways, provides a strong rationale for its synergistic potential. The provided data and protocols offer a foundation for researchers to further explore and validate the therapeutic utility of Mibefradil in combination regimens for a range of malignancies. Careful consideration of experimental design and data analysis, as outlined in these notes, will be crucial for advancing this promising therapeutic strategy.
References
- 1. Mibefradil alters intracellular calcium concentration by activation of phospholipase C and IP3 receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic and pharmacokinetic profile of mibefradil, a T- and L-type calcium channel antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repurposing and Rescuing of Mibefradil, an Antihypertensive, for Cancer: A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mibefradil, a T‐type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T-type Ca2+ channel inhibition sensitizes ovarian cancer to carboplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. T-type calcium channel antagonists, mibefradil and NNC-55-0396 inhibit cell proliferation and induce cell apoptosis in leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mibefradil Alleviates High-Glucose-induced Cardiac Hypertrophy by Inhibiting PI3K/Akt/mTOR-mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. T-Type Calcium Channel Inhibitors Induce Apoptosis in Medulloblastoma Cells Associated with Altered Metabolic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Ca(2+) channel antagonists mibefradil and pimozide inhibit cell growth via different cytotoxic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modulation of FDG Uptake by Cell Cycle Synchronization Using a T-Type Calcium Channel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modulation of FDG Uptake by Cell Cycle Synchronization Using a T-Type Calcium Channel Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
Application Notes and Protocols: Mibefradil Dihydrochloride Hydrate for Inducing Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mibefradil (B1662139) dihydrochloride (B599025) hydrate (B1144303) is a potent T-type calcium channel blocker that has demonstrated efficacy in inducing cell cycle arrest, primarily at the G1/S checkpoint, in a variety of cancer and non-cancer cell lines.[1][2][3] Its ability to synchronize cells in the G1 phase makes it a valuable tool for cell cycle research and a potential candidate for combination cancer therapies.[2][3] Mibefradil's mechanism of action involves the modulation of intracellular calcium signaling, which subsequently impacts downstream pathways that regulate cell cycle progression.[2][4] Beyond its primary action on T-type calcium channels, mibefradil has also been shown to inhibit Orai channels, further influencing calcium homeostasis and contributing to its anti-proliferative effects.[1][5][6]
These application notes provide detailed protocols for utilizing mibefradil to induce cell cycle arrest, methods for its analysis, and a summary of its effects on various cell lines.
Mechanism of Action
Mibefradil induces G1 phase cell cycle arrest by primarily blocking T-type calcium channels, which alters intracellular calcium concentrations.[4][7] This disruption in calcium signaling is thought to interfere with the activity of key cell cycle regulators, such as cyclin-dependent kinases (CDKs) and their associated cyclins, which are essential for the G1 to S phase transition.[8][9] Specifically, the progression through the G1/S checkpoint is tightly controlled by the activity of CDK4/6-cyclin D and CDK2-cyclin E complexes.[8] Evidence suggests that mibefracil may also impact the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway, which is known to regulate cell proliferation.[10]
Data Presentation
The following tables summarize the quantitative effects of mibefradil on cell cycle distribution in various cell lines.
Table 1: Mibefradil-Induced Cell Cycle Arrest in Human Prostate Cancer (PC-3) Cells [3]
| Treatment Duration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (24h) | 33.1 ± 0.2 | 36.3 ± 1.4 | 29.7 ± 1.3 |
| 10 µM Mibefradil (24h) | 60.9 ± 0.8 | 23.2 ± 1.1 | 14.9 ± 0.9 |
Table 2: Effect of 24-hour Mibefradil Treatment on Various Cancer Cell Lines [3]
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| SK-N-SH | Control | 48.7 ± 1.5 | 39.1 ± 3.6 | 11.2 ± 2.8 |
| 5 µM Mibefradil | 60.7 ± 0.9 | 19.2 ± 0.8 | 21.4 ± 0.1 | |
| MDA-MB-231 | Control | 55.4 ± 1.2 | 28.9 ± 0.9 | 15.7 ± 0.5 |
| 10 µM Mibefradil | 67.2 ± 1.5 | 20.1 ± 1.1 | 12.7 ± 0.6 | |
| SNU-449 | Control | 62.3 ± 0.7 | 25.1 ± 0.5 | 12.6 ± 0.3 |
| 10 µM Mibefradil | 72.5 ± 1.1 | 18.3 ± 0.8 | 9.2 ± 0.4 |
Table 3: IC50 Values for Mibefradil-Induced Growth Inhibition [11]
| Cell Line | Cell Type | IC50 (µM) |
| Y79 | Retinoblastoma | 0.6 - 1.5 |
| WERI-Rb1 | Retinoblastoma | 0.6 - 1.5 |
| MCF7 | Breast Cancer | 0.6 - 1.5 |
| C6 | Glioma | 5 |
Experimental Protocols
Protocol 1: Induction of Cell Cycle Arrest with Mibefradil
This protocol describes the treatment of cultured cells with mibefradil to induce G1 phase arrest.
Materials:
-
Mibefradil dihydrochloride hydrate (prepare stock solution in DMSO or water)[12]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Cancer cell line of interest (e.g., PC-3)
-
6-well tissue culture plates
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: The day before treatment, seed the cells in 6-well plates at a density that will allow them to be in the exponential growth phase (approximately 70-80% confluency) at the time of harvest.
-
Mibefradil Preparation: Prepare a stock solution of mibefradil in an appropriate solvent (e.g., 10 mM in DMSO). Further dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).[2][12]
-
Treatment: Aspirate the existing medium from the cells and replace it with the medium containing the desired concentration of mibefradil. Include a vehicle control (medium with the same concentration of DMSO without mibefradil).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[3]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.[13]
Materials:
-
Treated and control cells from Protocol 1
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: After the treatment period, aspirate the medium and wash the cells once with PBS. Detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Cell Fixation: Centrifuge the cells at 300 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 2 mL of PBS and centrifuge again. Resuspend the pellet in 200 µL of RNase A solution and incubate at 37°C for 30 minutes. Add 200 µL of PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a 488 nm laser for excitation and collect the PI fluorescence signal at approximately 617 nm.[13] Gate on the single-cell population to exclude doublets and debris. Analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases.
Conclusion
This compound is a well-documented inducer of G1 cell cycle arrest. Its mechanism, centered on the disruption of calcium signaling, provides a valuable tool for studying cell cycle control. The provided protocols offer a starting point for researchers to utilize mibefradil in their own experimental systems. The quantitative data presented demonstrates its consistent effect across multiple cell lines, highlighting its potential as both a research tool and a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Repurposing and Rescuing of Mibefradil, an Antihypertensive, for Cancer: A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mibefradil alters intracellular calcium concentration by activation of phospholipase C and IP3 receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mibefradil, a T‐type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and main pharmacological properties of mibefradil (Ro 40-5967), the first selective T-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Control of cell cycle transcription during G1 and S phases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. T-type calcium channel antagonists, mibefradil and NNC-55-0396 inhibit cell proliferation and induce cell apoptosis in leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of FDG Uptake by Cell Cycle Synchronization Using a T-Type Calcium Channel Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Ca(2+) channel antagonists mibefradil and pimozide inhibit cell growth via different cytotoxic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Mibefradil Dihydrochloride Hydrate: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mibefradil (B1662139), a tetralol derivative, was initially developed as an antihypertensive agent.[1][2][3][4] Its mechanism of action involves the blockade of voltage-gated calcium channels, with a notable selectivity for T-type (low-voltage-activated) over L-type (high-voltage-activated) calcium channels.[1][5][6] Although withdrawn from the market for cardiovascular use due to drug-drug interactions, Mibefradil's unique pharmacological profile as a T-type calcium channel antagonist has garnered significant interest in neuroscience research.[2][7] T-type calcium channels are pivotal in regulating neuronal excitability, synaptic plasticity, and neurotransmitter release, and their dysregulation has been implicated in a variety of neurological and psychiatric disorders.[2][8][9]
These application notes provide a comprehensive overview of Mibefradil dihydrochloride (B599025) hydrate's use in neuroscience research, including its pharmacological data, detailed experimental protocols for key applications, and visual representations of associated signaling pathways and workflows.
Data Presentation: Quantitative Pharmacological Data
Mibefradil exhibits a distinct inhibitory profile against various calcium channel subtypes. The following table summarizes its potency, presented as IC50 values, from several key studies. It is important to note that the experimental conditions, such as the charge carrier (ion) used and the holding potential, can significantly influence the measured IC50 values.[5][10]
| Channel Type | Subtype(s) | IC50 Value | Cell Type / System | Experimental Conditions | Reference(s) |
| T-type Ca²⁺ Channels | α1G (Caᵥ3.1) | ~1 µM | Cloned | 10 mM Ba²⁺ | [5] |
| α1H (Caᵥ3.2) | ~1 µM | Cloned | 10 mM Ba²⁺ | [5] | |
| α1I (Caᵥ3.3) | ~1 µM | Cloned | 10 mM Ba²⁺ | [5] | |
| α1G (Caᵥ3.1) | 270 nM | Cloned | 2 mM Ca²⁺ | [5] | |
| α1H (Caᵥ3.2) | 140 nM | Cloned | 2 mM Ca²⁺ | [5] | |
| Native T-type | 0.1 µM | Rat atrial cells | Physiological Ca²⁺, HP -100 to -80 mV | [10] | |
| L-type Ca²⁺ Channels | α1C (Caᵥ1.2) | ~13 µM | Cloned | 10 mM Ba²⁺ | [5] |
| Native L-type | ~3 µM | Rat ventricular cells | Physiological Ca²⁺, HP -100 to -80 mV | [10] | |
| Native L-type | ~0.1 µM | Rat ventricular cells | Physiological Ca²⁺, HP -50 mV | [10] | |
| Other Channels | Orai1 | 52.6 µM | HEK293 T-REx cells | - | [11][12] |
| Orai2 | 14.1 µM | HEK293 T-REx cells | - | [11][12] | |
| Orai3 | 3.8 µM | HEK293 T-REx cells | - | [11][12] | |
| Multiple (LVA & HVA) | ~1.4 µM | Cultured rat spinal motoneurons | HP -90 mV | [13] |
Key Applications in Neuroscience Research
Neuroprotection
T-type calcium channels are implicated in neuronal cell death pathways. Mibefradil has been investigated for its potential neuroprotective effects. A common method to assess neuroprotection is the Lactate (B86563) Dehydrogenase (LDH) assay, which measures membrane integrity.
This protocol is adapted from studies assessing cell death in neuronal cultures.[14][15]
Objective: To determine the neuroprotective effect of Mibefradil against an induced insult (e.g., oxidative stress, excitotoxicity) in primary neuronal cultures or neuronal cell lines.
Materials:
-
Mibefradil dihydrochloride hydrate (B1144303)
-
Primary neuronal culture or neuronal cell line (e.g., SH-SY5Y)
-
Culture medium and supplements
-
Neurotoxic agent (e.g., glutamate, H₂O₂)
-
LDH assay kit
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed neurons in a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate for the appropriate time.
-
Mibefradil Pre-treatment: Prepare a stock solution of Mibefradil in a suitable solvent (e.g., water or DMSO) and dilute to final concentrations in culture medium. Replace the existing medium with medium containing various concentrations of Mibefradil (e.g., 0.1, 1, 10 µM) and a vehicle control. Incubate for a specified pre-treatment period (e.g., 1-24 hours).
-
Induction of Neurotoxicity: Following pre-treatment, introduce the neurotoxic agent to the wells (except for the negative control wells).
-
Incubation: Incubate the plate for a duration sufficient to induce cell death (e.g., 24-48 hours).
-
LDH Assay:
-
Carefully collect the supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a reaction mixture in a new 96-well plate.
-
Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to develop.
-
Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.
-
-
Data Analysis: Calculate the percentage of LDH release for each condition relative to the positive control (maximum LDH release) and negative control (spontaneous LDH release). A statistically significant reduction in LDH release in Mibefradil-treated groups compared to the vehicle-treated, insult-exposed group indicates neuroprotection.
Caption: Workflow for assessing Mibefradil's neuroprotective effects.
Neuropathic Pain
The upregulation of T-type calcium channels, particularly Caᵥ3.2, in sensory neurons is a key mechanism in the pathogenesis of neuropathic pain.[4] Mibefradil has shown efficacy in animal models of this condition.[4][16]
This protocol describes a common surgical model to induce neuropathic pain and assess the analgesic effects of Mibefradil.
Objective: To evaluate the effect of Mibefradil on mechanical allodynia and thermal hyperalgesia in a rat model of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Mibefradil dihydrochloride hydrate
-
Vehicle (e.g., saline)
-
Von Frey filaments (for mechanical allodynia)
-
Plantar test apparatus (for thermal hyperalgesia)
Procedure:
-
SNI Surgery:
-
Anesthetize the rat.
-
Make an incision in the skin of the lateral surface of the thigh.
-
Expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Close the muscle and skin layers with sutures.
-
Sham-operated animals undergo the same procedure without nerve ligation and transection.
-
-
Post-operative Recovery and Baseline Testing: Allow the animals to recover for 7-14 days, during which neuropathic pain behaviors will develop. Establish baseline measurements for mechanical and thermal sensitivity.
-
Drug Administration: Administer Mibefradil (e.g., intraperitoneally or intrathecally) at various doses. A vehicle control group should be included.
-
Behavioral Testing:
-
Mechanical Allodynia (Von Frey Test): Place the rat in a chamber with a mesh floor. Apply von Frey filaments of increasing force to the lateral plantar surface of the hind paw (the territory of the intact sural nerve) until a withdrawal response is elicited. The paw withdrawal threshold is recorded.
-
Thermal Hyperalgesia (Plantar Test): Place the rat in a chamber on a glass surface. A radiant heat source is focused on the plantar surface of the hind paw. The time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded.
-
-
Data Analysis: Compare the paw withdrawal thresholds and latencies between Mibefradil-treated and vehicle-treated groups. A significant increase in threshold and latency in the Mibefradil group indicates an analgesic effect.
Parkinson's Disease Model
T-type calcium channels are involved in the generation of pathological rhythmic firing patterns in the basal ganglia, which are characteristic of Parkinson's disease tremor.[13][17][18] Mibefradil has been tested in animal models of parkinsonian tremor.[13][17]
This protocol describes a pharmacological model to induce parkinsonian-like tremors and assess the anti-tremor effects of Mibefradil.[17][19][20][21]
Objective: To determine if Mibefradil can attenuate tremulous jaw movements (TJMs) in a rat model of parkinsonian tremor.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
This compound
-
Tacrine (B349632) hydrochloride
-
Vehicle (e.g., saline)
-
Observation chamber
Procedure:
-
Acclimation: Acclimate the rats to the observation chamber.
-
Drug Administration: Administer Mibefradil or vehicle via the desired route (e.g., intraperitoneal).
-
Induction of Tremors: After a pre-treatment period, administer tacrine (e.g., 2.5-5.0 mg/kg, i.p.) to induce TJMs.
-
Behavioral Observation: Place the rat in the observation chamber and record the number of TJMs for a set period (e.g., 5-minute intervals for up to 60 minutes). TJMs are characterized by rapid vertical movements of the lower jaw that are not associated with chewing or grooming.
-
Data Analysis: Compare the total number of TJMs between the Mibefradil-treated and vehicle-treated groups. A significant reduction in TJMs in the Mibefradil group suggests an anti-parkinsonian effect.
Electrophysiology
Whole-cell patch-clamp is the gold standard for studying the effects of compounds on ion channel function. This technique can be used to characterize the blockade of T-type calcium channels by Mibefradil in detail.
This is a generalized protocol for recording T-type calcium currents and assessing their inhibition by Mibefradil.[22][23][24]
Objective: To measure the concentration-dependent block of T-type calcium currents by Mibefradil in neurons or heterologous expression systems.
Materials:
-
Cells expressing T-type calcium channels (e.g., cultured neurons, HEK293 cells transfected with Caᵥ3.x subunits)
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (containing Ca²⁺ or Ba²⁺ as the charge carrier)
-
Internal solution (pipette solution)
-
This compound
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for recording.
-
Pipette Fabrication: Pull glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.
-
Recording:
-
Obtain a giga-ohm seal between the pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a hyperpolarized holding potential (e.g., -90 mV) to ensure the availability of T-type channels.
-
Apply a voltage protocol to elicit T-type currents (e.g., a step depolarization to -30 mV).
-
-
Mibefradil Application: Perfuse the external solution containing Mibefradil at various concentrations over the cell.
-
Data Acquisition and Analysis: Record the current traces before, during, and after Mibefradil application. Measure the peak current amplitude at each concentration. Plot a concentration-response curve and fit it with the Hill equation to determine the IC50.
Signaling Pathways and Mechanisms
While the primary mechanism of Mibefradil is direct channel blockade, the downstream consequences of inhibiting T-type calcium channel-mediated Ca²⁺ influx are crucial for its effects in the nervous system.
Potential Downstream Signaling of T-type Ca²⁺ Channel Blockade
T-type calcium channels contribute to the overall intracellular calcium concentration, which is a key second messenger. By blocking these channels, Mibefradil can influence a multitude of calcium-dependent signaling cascades. For instance, in the context of axon growth, T-type channel activity has been linked to the activation of Protein Kinase C (PKC) and the Extracellular signal-regulated kinases (ERK1/2) pathway.[25] Additionally, Mibefradil has been shown to affect intracellular calcium stores and pathways involving Phospholipase C (PLC) and the IP3 receptor (IP3R), although these effects may be at higher concentrations and could be independent of T-type channel blockade.[26]
Caption: Potential downstream effects of Mibefradil-induced T-type channel blockade.
Conclusion
This compound remains a valuable pharmacological tool for investigating the role of T-type calcium channels in the central and peripheral nervous systems. Its applications span from studying fundamental neuronal processes to exploring therapeutic strategies for neurological disorders such as neuropathic pain and Parkinson's disease. The protocols and data presented here provide a foundation for researchers to effectively utilize Mibefradil in their neuroscience research endeavors. However, researchers should be mindful of its off-target effects, particularly at higher concentrations, and its complex pharmacological profile, including its interaction with L-type and Orai channels.[10][11][12][13] Careful experimental design and data interpretation are paramount when using this compound.
References
- 1. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of neuronal T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. Chronic intrathecal infusion of mibefradil, ethosuximide and nickel attenuates nerve ligation-induced pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and main pharmacological properties of mibefradil (Ro 40-5967), the first selective T-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T-type calcium channels in synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of T-type and L-type calcium channels by mibefradil: physiologic and pharmacologic bases of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mibefradil, a T‐type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mibefradil (Ro 40-5967) blocks multiple types of voltage-gated calcium channels in cultured rat spinal motoneurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Reversal of experimental neuropathic pain by T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of T-type calcium channel blockers on a parkinsonian tremor model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 19. Motor dysfunction produced by tacrine administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Expert Tremor Model Development Services Available - Ace Therapeutics [ace-therapeutics.com]
- 22. Whole Cell Patch Clamp Protocol [protocols.io]
- 23. docs.axolbio.com [docs.axolbio.com]
- 24. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 25. T-type Ca2+ channels are required for enhanced sympathetic axon growth by TNFα reverse signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mibefradil alters intracellular calcium concentration by activation of phospholipase C and IP3 receptor function - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mibefradil dihydrochloride hydrate solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of Mibefradil (B1662139) dihydrochloride (B599025) hydrate (B1144303).
Frequently Asked Questions (FAQs)
Q1: What is Mibefradil dihydrochloride hydrate and what is its primary mechanism of action?
A1: this compound is a calcium channel blocker with moderate selectivity for T-type Ca2+ channels over L-type Ca2+ channels.[1][2] It was initially developed as an antihypertensive and antianginal agent.[3] Its mechanism of action involves inhibiting the influx of calcium ions across T-type and L-type calcium channels in cardiac and vascular smooth muscle, leading to vasodilation and a decrease in peripheral vascular resistance.[4][5] More recently, Mibefradil has been investigated for its anti-cancer properties, which are linked to its ability to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle.[6][7]
Q2: What are the common solvents for dissolving this compound?
A2: this compound is soluble in water and DMSO.[1][8] It is sparingly soluble in aqueous buffers but can be dissolved in organic solvents like ethanol (B145695) and dimethyl formamide (B127407) (DMF).
Q3: Are there any stability concerns with Mibefradil solutions?
A3: Yes, solutions of Mibefradil may be unstable. It is recommended to prepare solutions fresh for immediate use.[2] If storage is necessary, some suppliers suggest that solutions can be stored at -20°C for up to one month.[8] Always equilibrate the solution to room temperature and ensure no precipitation is visible before use.[8] The free form of Mibefradil is particularly prone to instability, which is why the more stable dihydrochloride salt form is commonly used.
Q4: Can I store this compound powder at room temperature?
A4: Some suppliers indicate that the powdered form of this compound can be stored at room temperature.[9] However, it is always best to consult the product-specific storage instructions provided by the manufacturer.
Troubleshooting Guide
Issue 1: My Mibefracil dihydrochloride hydrate is not dissolving completely in water or DMSO.
-
Solution 1: Use Ultrasonication. Many suppliers recommend using ultrasonication to aid in the dissolution of this compound in both water and DMSO.[10]
-
Solution 2: Check Your DMSO. Hygroscopic DMSO (DMSO that has absorbed water from the air) can significantly impact the solubility of the product. Use newly opened or properly stored anhydrous DMSO for the best results.[10]
-
Solution 3: Gentle Warming. Gentle warming of the solution may help to increase solubility. However, be cautious about potential degradation at higher temperatures.
Issue 2: I'm observing precipitation in my Mibefradil stock solution after storage at -20°C.
-
Solution 1: Re-dissolve Before Use. Before each use, ensure you equilibrate the vial to room temperature and visually inspect for any precipitates. If present, try to re-dissolve the compound by gentle warming or brief ultrasonication.[8]
-
Solution 2: Prepare Fresh Solutions. Due to potential stability issues, the most reliable approach is to prepare fresh solutions on the day of the experiment.[2]
-
Solution 3: Aliquotting. If you must store a stock solution, consider preparing single-use aliquots to minimize freeze-thaw cycles, which can contribute to precipitation and degradation.
Issue 3: I need to prepare a solution of Mibefradil in an aqueous buffer, but it has low solubility.
-
Solution 1: Use a Co-solvent. A common technique is to first dissolve the this compound in an organic solvent like ethanol and then slowly add this stock solution to your aqueous buffer of choice with vigorous stirring. This method can help to achieve the desired final concentration in the aqueous medium.
-
Solution 2: pH Adjustment. The solubility of Mibefradil may be pH-dependent. Experimenting with slight adjustments to the pH of your buffer system could potentially improve solubility.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 28.43 - 150 | 50 - 263.83 | Ultrasonication may be required.[1][10] |
| DMSO | 50 - 56.86 | 87.94 - 100 | Ultrasonication may be required; use of new DMSO is recommended.[1][10] |
| Ethanol | ~16 | Not specified | |
| Dimethyl Formamide (DMF) | ~14 | Not specified |
Note: The reported solubility values can vary between suppliers. It is always recommended to perform small-scale solubility tests before preparing a large stock solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Water
-
Weighing: Accurately weigh out the required amount of this compound powder. For 1 mL of a 10 mM solution (assuming a molecular weight of 568.55 g/mol ), you would need 5.69 mg.
-
Dissolution: Add the powder to a sterile microcentrifuge tube. Add the appropriate volume of high-purity water (e.g., 1 mL for a 1 mL final volume).
-
Sonication: Place the tube in a sonicator bath and sonicate until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional): If required for your experiment, filter-sterilize the solution using a 0.22 µm syringe filter.
-
Use/Storage: Use the solution immediately. If storage is necessary, aliquot into single-use tubes and store at -20°C for up to one month.[8][10]
Mandatory Visualizations
Caption: Mibefradil's multifaceted signaling pathways.
Caption: Troubleshooting workflow for Mibefradil solubility.
References
- 1. Mibefradil dihydrochloride | CaV3.x Channels (T-type) | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Mibefradil: a selective T-type calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mibefradil | C29H38FN3O3 | CID 60663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mibefradil, a T‐type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Ca(2+) channel antagonists mibefradil and pimozide inhibit cell growth via different cytotoxic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mibefradil dihydrochloride | Cav3 channel Blocker | Hello Bio [hellobio.com]
- 9. ≥98% (HPLC), powder, T-type Ca²⁺ channel blocker | Sigma-Aldrich [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Mibefradil Dihydrochloride Hydrate Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Mibefradil (B1662139) dihydrochloride (B599025) hydrate (B1144303) dosage for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Mibefradil?
Mibefradil is a calcium channel blocker with a unique profile, as it inhibits both T-type and L-type voltage-gated calcium channels.[1][2][3] It shows a degree of selectivity for T-type channels over L-type channels.[2][4] This dual blockade is thought to be responsible for its various pharmacological effects, including vasodilation and potential anti-proliferative properties.[1][3]
Q2: What are the reported in vivo dosage ranges for Mibefradil in preclinical models?
The dosage of Mibefradil dihydrochloride hydrate in in vivo studies varies depending on the animal model and the research application. In rats, effective doses have been reported in the range of 3 to 30 mg/kg/day administered via oral gavage for studies on vascular injury and heart failure. For mice, dosages between 5 and 20 mg/kg via intraperitoneal injection have been used in neuroscience research.
Q3: What is a suitable vehicle for dissolving Mibefradil for in vivo administration?
This compound is soluble in water and DMSO.[4] For in vivo studies in rats, Mibefradil has been successfully dissolved in water for administration by oral gavage. In other studies, saline has been used as a vehicle for intraperitoneal injections in mice. The choice of vehicle should always be validated for its compatibility with the specific experimental setup and to ensure the stability of the compound.
Q4: How stable are Mibefradil solutions for in vivo use?
While detailed stability studies for all conceivable in vivo formulations are not extensively published, it is generally recommended to prepare fresh solutions for each experiment. If storage is necessary, some sources suggest that solutions can be stored at -20°C for up to one month, though this has not been universally validated. It is crucial to visually inspect the solution for any precipitation before each use.
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Efficacy at a Given Dose
Possible Causes & Solutions:
-
Incorrect Dosage Calculation: Double-check all calculations for converting the desired dose (mg/kg) to the administration volume based on the animal's weight and the solution concentration.
-
Improper Administration Technique: For oral gavage, ensure the gavage needle is correctly placed in the esophagus and not the trachea to guarantee the full dose reaches the stomach. For intraperitoneal injections, incorrect placement can lead to subcutaneous or intramuscular deposition, affecting absorption. Review and refine your administration technique.
-
Solution Instability or Precipitation: Mibefradil solutions may not be stable for extended periods. Prepare fresh solutions for each experiment. If using a stock solution, ensure it is brought to room temperature and vortexed to redissolve any potential precipitates before administration.
-
Pharmacokinetic Differences: Be aware of the significant inter-species differences in Mibefradil metabolism.[5] The optimal dose in one species may not be directly translatable to another. A dose-response study is recommended to determine the optimal dose for your specific model and endpoint.
-
Drug-Drug Interactions: Mibefradil is a known inhibitor of cytochrome P450 enzymes (CYP3A4 and CYP2D6).[6] If co-administering other compounds, be aware of potential drug-drug interactions that could alter the metabolism and efficacy of Mibefradil.
Issue 2: Observed Adverse Effects or Toxicity in Animals
Possible Causes & Solutions:
-
Dose is too High: The observed toxicity may be dose-dependent. Consider reducing the dose. A dose-range finding study is crucial to identify the maximum tolerated dose (MTD) in your specific animal model.
-
Rapid Administration: For both oral gavage and intraperitoneal injections, administering the solution too quickly can cause distress and adverse effects. A slow and steady administration is recommended.
-
Vehicle-Related Toxicity: The chosen vehicle (e.g., high concentration of DMSO) may be causing toxicity. If using a non-aqueous vehicle, ensure it is used at a concentration known to be safe for the chosen route of administration. Consider alternative, more biocompatible vehicles if necessary.
-
Compound-Specific Side Effects: Mibefradil is known to cause bradycardia (slowing of the heart rate) and atrioventricular block in humans.[7] Monitor animals for signs of cardiovascular distress, such as lethargy or changes in breathing patterns.
-
Accumulation with Chronic Dosing: With repeated administration, Mibefradil can inhibit its own metabolism, leading to drug accumulation and potential toxicity.[6] For chronic studies, it may be necessary to adjust the dose or dosing frequency.
Data Presentation
Table 1: Summary of In Vivo Mibefradil Dosages in Rats
| Application | Strain | Route of Administration | Dosage | Vehicle | Key Findings |
| Heart Failure | Wistar | Oral Gavage | 10 mg/kg/day | Water | Improved cardiac function and reduced fibrosis. |
| Heart Failure | Wistar | Oral Gavage | 15 mg/kg/day | Not Specified | Increased survival rate. |
| Vascular Injury | Not Specified | Oral Gavage | 3, 10, 30 mg/kg/day | Not Specified | Dose-dependent prevention of neointima formation. |
Table 2: Summary of In Vivo Mibefradil Dosages in Mice
| Application | Strain | Route of Administration | Dosage | Vehicle | Key Findings |
| Cocaine-induced Hyperlocomotion | C57BL/6J | Intraperitoneal | 5, 20 mg/kg | Saline | Reduced hyperlocomotion. |
| Essential Tremor Model | Not Specified | Intraperitoneal | 20 mg/kg | Not Specified | Ineffective for tremor at this dose. |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
-
Animal Handling and Restraint:
-
Acclimatize the rats to handling for several days prior to the experiment to reduce stress.
-
Gently but firmly restrain the rat to immobilize its head and straighten the neck and esophagus.
-
-
Gavage Needle Selection and Measurement:
-
Select a gavage needle of appropriate size for the rat's weight (typically 16-18 gauge for adult rats).
-
Measure the distance from the tip of the rat's nose to the last rib to determine the appropriate insertion depth and mark the needle.
-
-
Solution Preparation:
-
Dissolve this compound in the chosen vehicle (e.g., sterile water) to the desired concentration.
-
Ensure the solution is clear and free of precipitates. Warm the solution to room temperature before administration.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the rat to swallow the needle; do not force it. If resistance is met, withdraw and re-insert.
-
Once the needle is at the predetermined depth, slowly administer the solution.
-
Withdraw the needle gently along the same path of insertion.
-
-
Post-Administration Monitoring:
-
Observe the animal for at least 15-30 minutes for any signs of distress, such as coughing, choking, or difficulty breathing.
-
Protocol 2: Intraperitoneal Injection in Mice
-
Animal Handling and Restraint:
-
Gently restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse's head downwards to a roughly 30-degree angle to allow the abdominal organs to shift away from the injection site.
-
-
Needle and Syringe Selection:
-
Use a 25-27 gauge needle for adult mice.
-
Select a syringe volume appropriate for the calculated injection volume.
-
-
Solution Preparation:
-
Dissolve this compound in a sterile vehicle (e.g., sterile saline) to the desired concentration.
-
Ensure the solution is clear and at room temperature.
-
-
Injection Procedure:
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Insert the needle at a 15-20 degree angle with the bevel facing up.
-
Gently aspirate to ensure no fluid (urine or intestinal contents) or blood is drawn back. If fluid or blood is aspirated, withdraw the needle and re-inject at a different site with a fresh needle and syringe.
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the mouse for any signs of pain or distress at the injection site.
-
Mandatory Visualizations
Signaling Pathway of Mibefradil
Caption: Mibefradil blocks T-type and L-type calcium channels, reducing calcium influx and affecting downstream pathways.
Experimental Workflow for In Vivo Dosing
Caption: A logical workflow for conducting in vivo studies with Mibefradil, from planning to data analysis.
Troubleshooting Logic for Inconsistent Efficacy
Caption: A step-by-step guide to troubleshooting lack of efficacy in Mibefradil in vivo experiments.
References
- 1. Mibefradil: a selective T-type calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and main pharmacological properties of mibefradil (Ro 40-5967), the first selective T-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mibefradil dihydrochloride | CaV3.x Channels (T-type) | Tocris Bioscience [tocris.com]
- 5. documents.uow.edu.au [documents.uow.edu.au]
- 6. Effect of mibefradil on CYP3A4 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
Mibefradil Dihydrochloride Hydrate Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of mibefradil (B1662139) dihydrochloride (B599025) hydrate (B1144303) observed in various cell lines. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent with mibefradil's expected activity as a T-type calcium channel blocker. What could be the cause?
A1: Mibefradil is not exclusively a T-type calcium channel blocker; it also inhibits L-type calcium channels, albeit with lower affinity.[1][2][3][4] Furthermore, it has several well-documented off-target effects that can influence experimental outcomes, including inhibition of various cytochrome P450 enzymes, blockade of potassium channels, and modulation of intracellular calcium stores.[5][6][7] Unexpected results may stem from one or more of these off-target activities. It is crucial to consider the concentration of mibefradil being used, as different effects are observed at different concentration ranges.
Q2: I am observing significant cytotoxicity in my cell line at concentrations intended to block T-type calcium channels. Why is this happening?
A2: Mibefradil can induce apoptosis and arrest the cell cycle, which may contribute to cytotoxicity.[8][9] This effect has been linked to its inhibition of Orai store-operated calcium channels.[8] Additionally, at higher concentrations (>50 μM), mibefradil can inhibit calcium release from intracellular stores, which could disrupt cellular calcium homeostasis and lead to cell death.[9] Consider performing a dose-response curve for cytotoxicity in your specific cell line to determine the optimal concentration for your experiment.
Q3: Can mibefradil interfere with the metabolism of other compounds in my cell culture?
A3: Yes, mibefradil is a potent inhibitor of cytochrome P450 3A4 (CYP3A4).[5][10][11] This inhibition can lead to significant drug-drug interactions by altering the metabolism of other compounds that are substrates for this enzyme.[5][10] If your experimental system involves other small molecules, it is essential to verify if they are metabolized by CYP3A4. The inhibitory effect of mibefradil on CYP3A4 is a critical factor that led to its withdrawal from the market.[2][10]
Q4: I am studying cardiac ion channels. Are there any known off-target effects of mibefradil on these channels?
A4: Yes, besides its effects on calcium channels, mibefradil also blocks the hERG and KvLQT1/IsK potassium channels.[6] These channels are crucial for cardiac repolarization, and their blockade can lead to QT interval prolongation.[6] This is a significant off-target effect that should be considered in any cardiovascular research involving mibefradil.
Troubleshooting Guides
Issue: Unexpected Changes in Intracellular Calcium Levels
-
Problem: You observe a global increase in cytosolic calcium that cannot be solely attributed to the blockade of plasma membrane calcium channels.
-
Possible Cause: Mibefradil can activate the phospholipase C (PLC) pathway, leading to the production of inositol (B14025) trisphosphate (IP3) and subsequent calcium release from the endoplasmic reticulum (ER) via IP3 receptors.[7] This effect is typically observed at micromolar concentrations (≥10 μM).[7]
-
Troubleshooting Steps:
-
Verify Concentration: Confirm the concentration of mibefradil used. The effect on intracellular stores is more pronounced at higher concentrations.[7]
-
Use Pathway Inhibitors: To confirm the involvement of the PLC/IP3 pathway, pre-incubate your cells with a PLC inhibitor (e.g., U73122) or an IP3 receptor antagonist (e.g., 2-APB, though note 2-APB can have other effects) before applying mibefradil. A reduction in the calcium signal would support this off-target mechanism.
-
Deplete ER Calcium Stores: Treat cells with a SERCA pump inhibitor like thapsigargin (B1683126) to deplete ER calcium stores before adding mibefracil. If the mibefradil-induced calcium increase is diminished, it indicates a dependency on intracellular calcium release.[7]
-
Issue: Altered Cell Proliferation and Viability
-
Problem: You are observing decreased cell proliferation or increased apoptosis in your cell line, even at concentrations where you expect specific T-type channel blockade.
-
Possible Cause: Mibefradil is known to inhibit cell proliferation and induce apoptosis, potentially through its blockade of Orai channels, which are involved in store-operated calcium entry (SOCE).[8][9][12]
-
Troubleshooting Steps:
-
Assess Orai Channel Function: If your cell line expresses Orai channels, consider that their inhibition by mibefradil could be the cause. The IC50 for Orai3 inhibition is reported to be as low as 3.8 μM.[9]
-
Perform Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of mibefradil-treated cells to confirm if the drug is inducing cell cycle arrest.[8]
-
Measure Apoptosis: Utilize assays such as Annexin V/Propidium Iodide staining to quantify the level of apoptosis induced by mibefradil in your specific cell line and concentration range.[8]
-
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC50/Ki) of Mibefradil on Various Ion Channels
| Target Channel | Cell Line/System | IC50 / Ki | Reference(s) |
| T-type Ca2+ Channels | |||
| α1G (in 2mM Ca2+) | Cloned | 270 nM | [13] |
| α1H (in 2mM Ca2+) | Cloned | 140 nM | [13] |
| L-type Ca2+ Channels | |||
| α1C (in 10mM Ba2+) | Cloned | ~13 µM | [13] |
| Potassium Channels | |||
| hERG | COS cells | 1.43 µM | [6] |
| KvLQT1/IsK | COS cells | 11.8 µM | [6] |
| Orai Channels | |||
| Orai1 | HEK293 T-REx | 52.6 µM | [8] |
| Orai2 | HEK293 T-REx | 14.1 µM | [8] |
| Orai3 | HEK293 T-REx | 3.8 µM | [8] |
| Other Channels | |||
| Ca2+-activated Cl- channels | CPAE cells | 4.7 µM | [12] |
| Volume-sensitive Cl- channels | CPAE cells | 5.4 µM | [12] |
Table 2: Inhibitory Potency of Mibefradil on Cytochrome P450 Enzymes
| Enzyme | System | IC50 / Ki | Reference(s) |
| CYP3A4 | |||
| Recombinant (benzyloxy-4-trifluoromethylcoumarin-O-debenzylation) | Recombinant | IC50 = 33 nM, Ki = 23 nM | [11] |
| Human Liver Microsomes (testosterone 6β-hydroxylase) | Human Liver Microsomes | IC50 = 566 nM, Ki = 202 nM | [11] |
| General | In vitro | IC50 = 0.3-2 µM | [14][15] |
Experimental Protocols
Whole-Cell Patch-Clamp for Ion Channel Analysis
This protocol is a generalized procedure for assessing the effect of mibefradil on ion channels in a cultured cell line (e.g., HEK293).
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP (pH adjusted to 7.2 with CsOH). Note: The internal solution can be modified based on the specific channel being studied.
-
-
Recording:
-
Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single, healthy-looking cell.
-
Hold the cell at a holding potential of -80 mV.
-
Apply voltage protocols appropriate for activating the channel of interest (e.g., voltage steps to elicit calcium or potassium currents).
-
Record baseline currents.
-
Perfuse the cell with the external solution containing the desired concentration of mibefradil and record the currents again.
-
Perform a washout by perfusing with the control external solution to check for reversibility of the effect.
-
-
Data Analysis: Measure the peak current amplitude before and after mibefradil application. Calculate the percentage of inhibition. Construct a dose-response curve by testing a range of mibefradil concentrations and fit the data to determine the IC50 value.
Fura-2 Imaging for Intracellular Calcium Measurement
This protocol describes a general method to measure changes in intracellular calcium concentration ([Ca2+]i) in response to mibefradil.
-
Cell Preparation: Plate cells onto glass-bottom dishes or coverslips.
-
Dye Loading:
-
Incubate cells with 2-5 µM Fura-2 AM in a physiological salt solution (e.g., Krebs-Ringer-HEPES buffer) for 30-60 minutes at room temperature or 37°C, depending on the cell type.
-
Wash the cells with the salt solution to remove extracellular dye.
-
-
Imaging:
-
Mount the dish/coverslip on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emission at ~510 nm.
-
Record a stable baseline fluorescence ratio (F340/F380).
-
Perfuse the cells with a solution containing mibefradil at the desired concentration.
-
Record the change in the fluorescence ratio over time.
-
At the end of the experiment, you can calibrate the signal by adding a calcium ionophore (e.g., ionomycin) in the presence of high extracellular calcium, followed by a calcium-free solution with a chelator (e.g., EGTA) to obtain Rmax and Rmin.
-
-
Data Analysis: The F340/F380 ratio is proportional to the [Ca2+]i. Analyze the change in this ratio upon application of mibefradil to determine the effect on intracellular calcium levels.
Visualizations
Caption: Mibefradil's off-target signaling pathways.
Caption: Troubleshooting workflow for unexpected Ca2+ signals.
References
- 1. Mibefradil: a selective T-type calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mibefradil - Wikipedia [en.wikipedia.org]
- 3. Mibefradil | C29H38FN3O3 | CID 60663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Effect of mibefradil on CYP3A4 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HERG and KvLQT1/IsK, the cardiac K+ channels involved in long QT syndromes, are targets for calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mibefradil alters intracellular calcium concentration by activation of phospholipase C and IP3 receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mibefradil, a T‐type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics of mibefradil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mibefradil derivative NNC55-0396, a specific T-type calcium channel antagonist, exhibits less CYP3A4 inhibition than mibefradil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition by mibefradil, a novel calcium channel antagonist, of Ca(2+)- and volume-activated Cl- channels in macrovascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism-based inactivation of cytochrome P450 3A4 by mibefradil through heme destruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Mibefradil Dihydrochloride Hydrate Electrophysiology Recordings
For researchers, scientists, and drug development professionals utilizing Mibefradil (B1662139) dihydrochloride (B599025) hydrate (B1144303) in electrophysiological studies, this technical support center provides troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Compound Handling and Preparation
Q1: How should I prepare stock solutions of Mibefradil dihydrochloride hydrate?
A1: this compound is soluble in water and DMSO.[1][2] For aqueous buffers, it is recommended to first dissolve the compound in ethanol (B145695) before further dilution.[3]
-
Preparation Protocol:
-
Dissolve this compound in 100% ethanol to create a concentrated stock solution.
-
For your working solution, dilute the ethanol stock with your aqueous buffer of choice (e.g., PBS) to the final desired concentration. A 1:4 solution of ethanol to PBS can achieve a solubility of approximately 0.2 mg/ml.[3]
-
It is recommended to prepare aqueous solutions fresh on the day of the experiment.[1][3]
-
-
Storage:
Q2: I'm observing precipitation in my recording chamber after applying Mibefradil. What should I do?
A2: Precipitation can occur due to the limited solubility of Mibefradil in aqueous solutions, especially at higher concentrations.
-
Troubleshooting Steps:
-
Ensure Proper Dissolution: Re-evaluate your stock solution preparation. Make sure the compound is fully dissolved in the organic solvent before diluting it in your aqueous recording buffer.
-
Lower the Final Concentration: If possible, use a lower final concentration of Mibefradil in your experiment.
-
Check Buffer Composition: High salt concentrations or certain buffer components might reduce solubility. If possible, try a different buffer system.
-
Fresh Preparations: Always use freshly prepared working solutions, as the stability of Mibefradil in aqueous solutions can be limited.[1][4]
-
Electrophysiology Recording Issues
Q3: My recordings show an unstable baseline or a gradual "rundown" of the current after Mibefradil application. How can I mitigate this?
A3: Signal instability or rundown are common issues in patch-clamp recordings and can be exacerbated by the compound being tested.[5]
-
Potential Causes & Solutions:
-
Compound Stability: As mentioned, Mibefradil solutions can be unstable.[4] Prepare fresh solutions for each experiment.
-
Cell Health: Mibefradil can affect cell viability, especially at higher concentrations.[6] Ensure your cells are healthy before starting the recording. Consider reducing the incubation time with the drug.
-
Electrode Drift: Mechanical instability of the patch pipette can cause rundown.[7] Ensure your setup is mechanically stable.
-
Dialysis of Intracellular Components: The whole-cell configuration leads to the dialysis of the cell's contents with the pipette solution, which can lead to the loss of essential second messengers and rundown of channel activity.[7]
-
Calcium-Dependent Inactivation: Accumulation of intracellular calcium can contribute to the rundown of calcium currents.[5] Including a calcium chelator like EGTA or BAPTA in your intracellular solution can help stabilize the recordings.[7]
-
Q4: I am seeing unexpected effects on currents other than T-type calcium channels. What could be the cause?
A4: Mibefradil is known to have several off-target effects, which can lead to the modulation of other ion channels.
-
Known Off-Target Effects:
-
L-type Calcium Channels: Mibefradil also blocks L-type calcium channels, although with lower potency than T-type channels.[8]
-
Potassium Channels: Mibefradil can inhibit certain potassium channels, which may lead to membrane depolarization.[9][10][11]
-
Sodium Channels: Mibefradil has been shown to block voltage-gated sodium channels.
-
Orai Channels: Mibefradil can block Orai store-operated calcium channels.[12]
-
Chloride Channels: Inhibition of Ca2+-activated and volume-activated chloride channels has been observed.[13]
-
-
Troubleshooting:
-
To isolate the effect on T-type channels, use specific blockers for other channels that might be contributing to the recorded current.
-
Vary your holding potential to differentiate between low-voltage-activated (T-type) and high-voltage-activated (L-type) currents.
-
Data Interpretation
Q5: The IC50 value I'm obtaining for Mibefradil's block of T-type calcium channels is different from published values. What could be the reason for this discrepancy?
A5: IC50 values can be influenced by a variety of experimental conditions.
-
Factors Affecting IC50:
-
Charge Carrier: The type of charge carrier used (e.g., Ca²⁺ vs. Ba²⁺) can significantly alter the apparent affinity of Mibefradil. The IC50 is lower when using Ca²⁺ as the charge carrier compared to Ba²⁺.[14]
-
Holding Potential and Voltage Protocol: Mibefradil's block is voltage and use-dependent.[8][15] Different holding potentials and stimulation frequencies will affect the measured IC50.
-
Temperature: Electrophysiological recordings are sensitive to temperature, which can affect channel gating and drug binding kinetics.[16]
-
Cell Type and Expression System: The specific subtype of T-type channel expressed and the cellular environment can influence the drug's potency.
-
Data Analysis: The method used to calculate the IC50 from the dose-response curve can also introduce variability.[17]
-
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of Mibefradil on various ion channels as reported in the literature.
Table 1: Mibefradil IC50 Values for T-type and L-type Calcium Channels
| Channel Type | Cell Type/Expression System | IC50 (µM) | Charge Carrier | Reference(s) |
| T-type | Rat atrial cells | 0.1 | Ca²⁺ | [8] |
| T-type | alpha1G (cloned) | 0.27 | 2 mM Ca²⁺ | [14] |
| T-type | alpha1H (cloned) | 0.14 | 2 mM Ca²⁺ | [14] |
| T-type | General | 2.7 | Not Specified | [1][2][11] |
| L-type | Rat ventricular cells | ~3 | Ca²⁺ | [8] |
| L-type | General | 18.6 | Not Specified | [1][2][11] |
Table 2: Mibefradil IC50 Values for Off-Target Channels
| Channel Type | Cell Type/Expression System | IC50/Ki (µM) | Reference(s) |
| Orai1 | HEK293 T-REx | 52.6 | [12] |
| Orai2 | HEK293 T-REx | 14.1 | [12] |
| Orai3 | HEK293 T-REx | 3.8 | [12] |
| Ca²⁺-activated Cl⁻ | CPAE cells | 4.7 (Ki) | [13] |
| Volume-activated Cl⁻ | CPAE cells | 5.4 (Ki) | [13] |
| ATP-activated K⁺ | Adrenal zona fasciculata cells | 0.50 | [9][10] |
| A-type K⁺ | Adrenal zona fasciculata cells | 4.65 | [9][10] |
| N-type, L-type, P/Q-type Ca²⁺ | Cultured rat spinal motoneurones | ~1.4 (for total Ca²⁺ current) | [18] |
Experimental Protocols
Protocol 1: Isolating T-type Calcium Currents
This protocol is a general guideline for isolating T-type calcium currents using whole-cell patch-clamp electrophysiology.
-
Cell Preparation: Use a cell line or primary cells known to express T-type calcium channels.
-
Solutions:
-
External Solution (in mM): 110 BaCl₂, 10 HEPES, 10 TEA-Cl, 1 MgCl₂, 10 Glucose, and CsCl to adjust osmolarity. pH adjusted to 7.4 with CsOH.
-
Internal Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 HEPES, 5 Mg-ATP, 0.5 Li-GTP. pH adjusted to 7.2 with CsOH. To block potassium currents, the internal solution should contain Cs⁺ and TEA.[19]
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure T-type channels are available for activation.
-
Apply a depolarizing step to a test potential where T-type currents are maximal (typically around -30 mV). The current can be evoked by a series of hyperpolarizing steps before stepping to the test potential.[19]
-
To differentiate from high-voltage-activated currents, use a more depolarized holding potential (e.g., -50 mV) where most T-type channels are inactivated.
-
Visualizations
Caption: Mibefradil's primary and off-target signaling pathways.
Caption: A decision tree for troubleshooting common Mibefradil recording issues.
References
- 1. Mibefradil dihydrochloride | Cav3 channel Blocker | Hello Bio [hellobio.com]
- 2. Mibefradil dihydrochloride | CaV3.x Channels (T-type) | Tocris Bioscience [tocris.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 6. Antioxidant and cytoprotective activities of the calcium channel blocker mibefradil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Electrophysiological Recording and Calcium Imaging of Suprachiasmatic Nucleus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of T-type and L-type calcium channels by mibefradil: physiologic and pharmacologic bases of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mibefradil potently blocks ATP-activated K(+) channels in adrenal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition by mibefradil, a novel calcium channel antagonist, of Ca(2+)- and volume-activated Cl- channels in macrovascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of voltage- and use-dependent block of class A Ca2+ channels by mibefradil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Experimental factors that impact CaV1.2 channel pharmacology—Effects of recording temperature, charge carrier, and quantification of drug effects on the step and ramp currents elicited by the “step-step-ramp” voltage protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mibefradil (Ro 40-5967) blocks multiple types of voltage-gated calcium channels in cultured rat spinal motoneurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Cell-Type Specific Distribution of T-Type Calcium Currents in Lamina II Neurons of the Rat Spinal Cord [frontiersin.org]
Mibefradil Dihydrochloride Hydrate: Technical Support Center for Cytotoxicity and Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving Mibefradil (B1662139) dihydrochloride (B599025) hydrate (B1144303). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during cytotoxicity and cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Mibefradil-induced cytotoxicity?
Mibefradil dihydrochloride hydrate induces cytotoxicity through multiple mechanisms, primarily by acting as a calcium channel blocker. It exhibits moderate selectivity for T-type Ca2+ channels over L-type Ca2+ channels.[1][2][3][4] Additionally, Mibefradil is a potent blocker of Orai store-operated Ca2+ channels, which are involved in regulating cell growth and death.[5][6] At higher concentrations (>50 μM), it can also inhibit Ca2+ release from the endoplasmic reticulum (ER).[5][6] The compound's cytotoxic effects are often characterized by the induction of apoptosis and cell cycle arrest.[5][6][7] Some studies suggest that in certain cell lines, Mibefradil primarily induces necrosis rather than apoptosis.[8]
Q2: What are the typical IC50 values for Mibefradil in cancer cell lines?
The half-maximal inhibitory concentration (IC50) of Mibefradil varies depending on the cell line and the assay conditions. It is generally more potent in cells expressing T-type Ca2+ channels.[8]
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| Y79 | Retinoblastoma | 0.6 - 1.5 | Not Specified | [8] |
| WERI-Rb1 | Retinoblastoma | 0.6 - 1.5 | Not Specified | [8] |
| MCF7 | Breast Cancer | 0.6 - 1.5 | Not Specified | [8] |
| Glioma C6 | Glioma | 5 | Not Specified | [8] |
| A2780 | Ovarian Cancer | 24.23 | MTT Assay (48h) | [1] |
| A2780/Taxol | Paclitaxel-resistant Ovarian Cancer | 35.26 | MTT Assay (48h) | [1] |
| Bovine Aortic Endothelial Cells | - | 2 | Cell Viability Assay | [9] |
Q3: How does Mibefradil affect the cell cycle?
Mibefradil can induce cell cycle arrest, primarily at the G1/S checkpoint.[7][10][11] Treatment with Mibefradil leads to an accumulation of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases.[5][11] This blockage of progression from the G1 to the S phase contributes to its anti-proliferative effects.[5][7]
Q4: Can Mibefradil interfere with common cell viability assays?
While not explicitly reported in the provided results, it is a possibility that like some small molecules, Mibefradil could potentially interfere with the chemistry of certain viability assays, such as those relying on reductase activity (e.g., MTT, XTT).[12] Researchers should consider running appropriate controls, such as a cell-free assay with Mibefradil, to rule out any direct interaction with the assay reagents.
Troubleshooting Guide
Problem 1: High variability between replicate wells in my cell viability assay.
-
Possible Cause: Uneven cell seeding is a common source of variability.[12]
-
Solution: Ensure your cell suspension is homogenous before and during plating. Gently mix the cell suspension between seeding replicates. Avoid using the outer wells of the microplate, as they are prone to evaporation ("edge effects").[12]
-
-
Possible Cause: Pipetting errors can introduce significant variability.[12]
-
Solution: Regularly calibrate your pipettes. Use appropriate and consistent pipetting techniques for adding cells, media, and Mibefradil solutions.
-
-
Possible Cause: Inconsistent dissolution of formazan (B1609692) crystals in MTT or similar assays.
-
Solution: Ensure complete solubilization of the formazan crystals by adding the solubilization buffer (e.g., DMSO) and gently pipetting to mix.[12] Allow sufficient incubation time for the crystals to fully dissolve before reading the absorbance.
-
Problem 2: My results show lower than expected cytotoxicity.
-
Possible Cause: The cell line may have low expression of T-type calcium channels or Orai channels, which are primary targets of Mibefradil.[8]
-
Solution: Verify the expression of T-type calcium channels (e.g., Cav3.1, Cav3.2, Cav3.3) and Orai channels in your cell line using techniques like RT-PCR or western blotting.
-
-
Possible Cause: The concentration range of Mibefradil may be too low.
-
Solution: Perform a dose-response experiment with a wider range of Mibefradil concentrations to determine the optimal range for your specific cell line.
-
-
Possible Cause: The incubation time with Mibefradil may be too short.
-
Solution: Extend the incubation period (e.g., from 24 hours to 48 or 72 hours) to allow sufficient time for the cytotoxic effects to manifest.
-
Problem 3: Difficulty distinguishing between apoptosis and necrosis.
-
Possible Cause: Using a single endpoint assay (e.g., MTT) that primarily measures metabolic activity may not differentiate between different modes of cell death.
-
Solution: Employ a multi-parametric approach. Use Annexin V/PI staining followed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14] Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane in early apoptotic cells, while propidium (B1200493) iodide (PI) enters cells with compromised membrane integrity (late apoptotic and necrotic cells).[13]
-
Experimental Protocols & Methodologies
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.[15][16]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[12]
-
Drug Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[12][15]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[12][16]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]
Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[13][14]
-
Cell Treatment: Treat cells with Mibefradil for the desired time. Include both negative (vehicle-treated) and positive controls.
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle, non-enzymatic method for detachment.[13]
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.[13]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mibefradil - Wikipedia [en.wikipedia.org]
- 3. Mibefradil dihydrochloride | CaV3.x Channels (T-type) | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mibefradil, a T‐type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. T-type calcium channel antagonists, mibefradil and NNC-55-0396 inhibit cell proliferation and induce cell apoptosis in leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Ca(2+) channel antagonists mibefradil and pimozide inhibit cell growth via different cytotoxic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant and cytoprotective activities of the calcium channel blocker mibefradil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. researchhub.com [researchhub.com]
- 17. texaschildrens.org [texaschildrens.org]
Preventing Mibefradil dihydrochloride hydrate precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common issues encountered when working with Mibefradil dihydrochloride (B599025) hydrate (B1144303), with a focus on preventing precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is Mibefradil dihydrochloride hydrate and what is its primary mechanism of action?
A1: this compound is a calcium channel blocker with moderate selectivity for T-type Ca2+ channels over L-type Ca2+ channels.[1][2] Its primary mechanism of action involves the inhibition of calcium ion influx through these channels, leading to vasodilation and a reduction in cardiac workload.[3]
Q2: What are the known off-target effects of Mibefradil?
A2: At micromolar concentrations, Mibefradil can increase intracellular calcium by activating the Phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) trisphosphate (IP3) and subsequent calcium release from the endoplasmic reticulum.[1][4] It also blocks Orai channels, which are involved in store-operated calcium entry (SOCE).[5]
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: this compound is soluble in water and Dimethyl Sulfoxide (DMSO).[2] For cell culture experiments, DMSO is commonly used to prepare a high-concentration stock solution.
Q4: What is the recommended storage condition for this compound powder and its stock solutions?
A4: The powdered form can be stored at room temperature. Stock solutions in DMSO or water should be stored at -20°C for up to one month.[2][6] It is recommended to prepare fresh solutions for optimal performance and to avoid repeated freeze-thaw cycles.[2]
Q5: Why does my Mibefradil solution precipitate when added to my cell culture media?
A5: Precipitation, often called "crashing out," can occur when a concentrated DMSO stock of a hydrophobic compound is rapidly diluted into an aqueous-based cell culture medium.[7] This is due to the compound's low solubility in the aqueous environment once the DMSO is diluted. Other factors include the final concentration of Mibefradil, the temperature of the media, and the presence of salts and proteins.[7][8]
Troubleshooting Guide: Preventing Precipitation
Issue: this compound precipitates upon addition to experimental media.
This guide provides a systematic approach to troubleshoot and prevent the precipitation of Mibefradil in your experiments.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of Mibefradil in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[7] |
| Rapid Dilution ("Solvent Shock") | Adding a concentrated DMSO stock directly to a large volume of aqueous media causes a rapid change in solvent polarity, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of the Mibefradil stock in a small volume of pre-warmed media before adding it to the final volume. Add the stock solution dropwise while gently swirling the media. |
| Low Temperature of Media | The solubility of many compounds, including Mibefradil, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media and buffers when preparing your final working solution. |
| High DMSO Concentration | While DMSO aids in initial dissolution, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[9] Prepare a more dilute stock solution if necessary to achieve this. |
| Media Composition | Components in the cell culture medium, such as salts (e.g., phosphates, calcium) and proteins in serum, can interact with Mibefradil and reduce its solubility.[8] | If possible, test the solubility of Mibefradil in a simpler buffer (e.g., PBS) first. When using serum-containing media, the protein binding might affect the free concentration of the compound. |
| pH of the Media | The pH of the media can influence the ionization state and solubility of Mibefradil. | Ensure your cell culture medium is properly buffered and at the correct physiological pH (typically 7.2-7.4). |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| Water | >20 | >35 | |
| Water | 28.43 | 50 | |
| DMSO | 56.86 | 100 | [2] |
| Ethanol:PBS (1:4, pH 7.2) | ~0.2 | ~0.35 | [10] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of Mibefradil for use in various assays.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Under a sterile hood, weigh the desired amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
2. WST-1 Cell Proliferation Assay with Mibefradil
-
Objective: To assess the effect of Mibefradil on cell proliferation.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
WST-1 reagent
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of Mibefradil in pre-warmed complete culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with the same final DMSO concentration).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Mibefradil or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Shake the plate for 1 minute on a shaker.
-
Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be greater than 600 nm.
-
Visualizations
Caption: Mibefradil's multifaceted signaling pathways.
Caption: Troubleshooting workflow for Mibefradil precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Mibefradil dihydrochloride | Cav3 channel Blocker | Hello Bio [hellobio.com]
- 3. Mibefradil: a selective T-type calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mibefradil alters intracellular calcium concentration by activation of phospholipase C and IP3 receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell signaling pathways step-by-step [mindthegraph.com]
- 7. benchchem.com [benchchem.com]
- 8. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Mibefradil Dihydrochloride Hydrate Drug Interaction Study Design: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals designing and conducting drug interaction studies involving Mibefradil (B1662139) dihydrochloride (B599025) hydrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of drug-drug interactions (DDIs) with Mibefradil?
A1: The primary mechanism of DDIs with Mibefradil is its potent, mechanism-based inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] Mibefradil and its major metabolite can irreversibly inactivate CYP3A4, leading to a significant reduction in the metabolism of co-administered drugs that are substrates of this enzyme.[3] This results in elevated plasma concentrations of the interacting drugs, potentially leading to toxicity.[4][5] Additionally, Mibefradil is a substrate and a potent inhibitor of P-glycoprotein (P-gp), which can further contribute to the severity of its drug interactions.[6]
Q2: Which drugs are known to have clinically significant interactions with Mibefradil?
A2: Mibefradil has been shown to have major interactions with a wide range of drugs.[7] Some of the most critical interactions that led to its market withdrawal include those with:
-
Terfenadine and Astemizole: Increased risk of life-threatening cardiac arrhythmias (e.g., Torsades de Pointes) due to QTc interval prolongation.[8][9][10]
-
Simvastatin and Lovastatin: Increased risk of rhabdomyolysis.[3][9]
-
Cyclosporine and Tacrolimus: Increased immunosuppressant toxicity.
-
Certain Benzodiazepines (e.g., Midazolam): Increased and prolonged sedation.[1]
A comprehensive list of interacting drugs is extensive, and caution should be exercised with any CYP3A4 substrate.[7]
Q3: What are the key considerations when designing an in vitro study to assess Mibefradil's inhibitory potential on CYP3A4?
A3: When designing an in vitro CYP3A4 inhibition study for a potent inhibitor like Mibefradil, consider the following:
-
Test System: Human liver microsomes (HLMs) are the standard. They contain a full complement of CYP enzymes.[11][12]
-
Probe Substrate: Use a sensitive and specific CYP3A4 substrate, such as midazolam or testosterone.[1][2]
-
Inhibitor Concentrations: The concentration range of Mibefradil should bracket the expected clinical plasma concentrations.
-
Pre-incubation: To assess mechanism-based inhibition, a pre-incubation of Mibefradil with HLMs and an NADPH-generating system is crucial before adding the probe substrate.[13]
-
Data Analysis: Determine the IC50 (half-maximal inhibitory concentration) and the kinetic parameters of inactivation (Ki and kinact).[2]
Q4: What is a suitable clinical study design to evaluate the DDI potential of a drug like Mibefradil?
A4: A randomized, placebo-controlled, crossover study in healthy volunteers is a robust design.[1]
-
Study Population: Healthy adult volunteers to minimize confounding factors.
-
Study Design: A two-period, crossover design where subjects receive a probe substrate (e.g., midazolam) with either Mibefradil or a placebo, with a washout period in between.[1]
-
Dosing: A single oral dose of Mibefradil followed by a single oral dose of the probe substrate is a common approach to assess the magnitude of the interaction.[1]
-
Pharmacokinetic Sampling: Intensive blood sampling should be conducted over a period sufficient to characterize the pharmacokinetic profiles of both the probe substrate and its major metabolites.[1]
-
Key Parameters: The primary endpoints are the changes in the area under the concentration-time curve (AUC) and the maximum plasma concentration (Cmax) of the probe substrate.[1]
Troubleshooting Guides
Problem 1: High variability in in vitro CYP3A4 inhibition data.
| Possible Cause | Troubleshooting Step |
| Inconsistent pre-incubation times | Ensure precise and consistent pre-incubation timing for all samples to accurately assess time-dependent inhibition. |
| Instability of Mibefradil or probe substrate in incubation medium | Verify the stability of all compounds under the assay conditions. Adjust buffer components or incubation times if necessary. |
| Variability in microsomal protein concentration | Accurately determine and standardize the microsomal protein concentration in all incubations. |
| Pipetting errors | Use calibrated pipettes and proper technique to ensure accurate dispensing of all reagents. |
Problem 2: Unexpectedly low magnitude of interaction observed in a clinical DDI study.
| Possible Cause | Troubleshooting Step |
| Inadequate Mibefradil dose or exposure | Confirm that the Mibefradil dose administered achieves plasma concentrations sufficient to cause significant CYP3A4 inhibition. Review pharmacokinetic data of Mibefradil. |
| Timing of probe substrate administration | Ensure the probe substrate is administered when Mibefradil concentrations are near their peak to maximize the potential for interaction. |
| Genetic polymorphism in the study population | Consider genotyping subjects for CYP3A4 polymorphisms, as this can influence the extent of metabolism and the magnitude of the DDI. |
| Non-compliance of study subjects | Implement measures to monitor and ensure subject compliance with the dosing regimen. |
Problem 3: Adverse events observed in a clinical DDI study.
| Possible Cause | Troubleshooting Step |
| Exaggerated pharmacological effect of the probe substrate | Carefully select the dose of the probe substrate to be safe even if its exposure is significantly increased. Have a clear safety monitoring plan and stopping rules in place. |
| Pharmacodynamic interaction between Mibefradil and the probe substrate | Evaluate the potential for additive or synergistic pharmacodynamic effects between the two drugs, independent of the pharmacokinetic interaction. |
| High sensitivity of a particular subject | Exclude subjects with pre-existing conditions or on concomitant medications that might increase their susceptibility to adverse events. |
Data Presentation
Table 1: In Vitro CYP3A4 Inhibition by Mibefradil
| Parameter | Value | Test System | Probe Substrate | Reference |
| IC50 | < 1 µM | Human Liver Microsomes | Simvastatin, Lovastatin, Atorvastatin, Cerivastatin | [2] |
| Ki | 2.3 µM | Human Liver Microsomes | Testosterone | [2] |
| kinact | 0.4 min-1 | Human Liver Microsomes | Testosterone | [2] |
Table 2: Clinical Drug Interaction Study with Mibefradil and Midazolam
| Pharmacokinetic Parameter | Fold-Increase with Mibefradil | Study Design | Population | Reference |
| Midazolam Cmax | 3-fold | Two-period, crossover | 8 healthy male volunteers | [1] |
| Midazolam AUC | 8- to 9-fold | Two-period, crossover | 8 healthy male volunteers | [1] |
| Midazolam t1/2 | 4-fold | Two-period, crossover | 8 healthy male volunteers | [1] |
Experimental Protocols
1. In Vitro CYP3A4 Inhibition Assay (Mechanism-Based)
-
Objective: To determine the IC50, Ki, and kinact of Mibefradil for CYP3A4 inhibition in human liver microsomes.
-
Materials: Pooled human liver microsomes, Mibefradil dihydrochloride hydrate, Midazolam (probe substrate), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), potassium phosphate (B84403) buffer, and an analytical system (e.g., LC-MS/MS).
-
Methodology:
-
IC50 Shift Assay (Initial Screen):
-
Prepare a series of Mibefradil concentrations.
-
In two sets of incubation tubes, pre-incubate Mibefradil with human liver microsomes in phosphate buffer for 30 minutes at 37°C. One set will contain the NADPH regenerating system (with NADPH), and the other will not (without NADPH).
-
Following pre-incubation, initiate the reaction by adding midazolam to all tubes.
-
Incubate for a short period (e.g., 5-10 minutes).
-
Stop the reaction with a suitable solvent (e.g., ice-cold acetonitrile).
-
Analyze the formation of the midazolam metabolite (1'-hydroxymidazolam) by LC-MS/MS.
-
Calculate the IC50 values for both conditions. A significant shift to a lower IC50 in the presence of NADPH suggests mechanism-based inhibition.
-
-
Ki and kinact Determination:
-
Perform a series of incubations with varying concentrations of Mibefradil and varying pre-incubation times in the presence of NADPH.
-
At each time point, initiate the reaction by adding a saturating concentration of midazolam.
-
Measure the residual CYP3A4 activity by quantifying metabolite formation.
-
Plot the natural logarithm of the remaining enzyme activity versus pre-incubation time for each Mibefradil concentration.
-
Determine the observed inactivation rate constant (kobs) from the slope of these lines.
-
Plot kobs versus the Mibefradil concentration and fit the data to the Michaelis-Menten equation to determine Ki and kinact.
-
-
2. Clinical Drug-Drug Interaction Study Protocol
-
Objective: To evaluate the effect of a single oral dose of Mibefradil on the pharmacokinetics of a single oral dose of a CYP3A4 probe substrate (e.g., midazolam) in healthy volunteers.
-
Study Design: A randomized, double-blind, two-period, crossover study.
-
Study Population: Healthy, non-smoking male and/or female subjects, aged 18-45 years, with a body mass index within the normal range.
-
Methodology:
-
Screening: Screen subjects for eligibility based on medical history, physical examination, and laboratory tests.
-
Treatment Period 1:
-
Subjects are randomized to receive either a single oral dose of Mibefradil (e.g., 100 mg) or a matching placebo.[1]
-
One hour after the Mibefradil/placebo dose, administer a single oral dose of midazolam (e.g., 2 mg).[1]
-
Collect serial blood samples at pre-dose and at specified time points post-midazolam dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).
-
-
Washout Period: A washout period of at least 14 days is required between treatment periods to ensure complete elimination of the drugs.
-
Treatment Period 2:
-
Subjects receive the alternate treatment (Mibefradil or placebo) that they did not receive in Period 1.
-
The procedure for midazolam administration and blood sampling is identical to Period 1.
-
-
Pharmacokinetic Analysis:
-
Analyze plasma samples for concentrations of midazolam and its major metabolite, 1'-hydroxymidazolam, using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters including AUC0-t, AUC0-inf, Cmax, Tmax, and t1/2.
-
-
Statistical Analysis:
-
Perform a statistical comparison of the pharmacokinetic parameters of midazolam with and without Mibefradil co-administration to determine the magnitude and significance of the interaction.
-
-
Mandatory Visualizations
Caption: Mechanism of Mibefradil-induced CYP3A4 inhibition.
Caption: Workflow for assessing drug-drug interaction potential.
References
- 1. Effect of mibefradil on CYP3A4 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic interactions between mibefradil and HMG-CoA reductase inhibitors: an in vitro investigation with human liver preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic interactions between mibefradil and HMG-CoA reductase inhibitors: an in vitro investigation with human liver preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-drug interactions of new active substances: mibefradil example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Mibefradil is a P-glycoprotein substrate and a potent inhibitor of both P-glycoprotein and CYP3A in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. DDInter 2.0 [ddinter2.scbdd.com]
- 9. Mibefradil, a pharmacologically distinct calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Drug interactions. Mechanisms and clinical relevance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Long-term stability of Mibefradil dihydrochloride hydrate stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Mibefradil (B1662139) dihydrochloride (B599025) hydrate (B1144303) stock solutions. Below you will find troubleshooting guides and FAQs to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Mibefradil dihydrochloride hydrate stock solutions?
A1: this compound is soluble in both water and Dimethyl Sulfoxide (DMSO).[1][2] The choice of solvent may depend on the specific requirements of your experiment and downstream applications.
Q2: What are the recommended storage conditions for powdered this compound?
A2: The powdered form of this compound is stable at room temperature when stored in a tightly sealed container with a desiccant to keep it dry.[3][4]
Q3: What are the recommended storage conditions and duration for this compound stock solutions?
A3: For long-term stability, it is recommended to store stock solutions at low temperatures. Solutions can be stored at -20°C for up to one month.[1][5] For storage extending up to six months, -80°C is recommended.[6] It is advisable to prepare fresh solutions on the day of use whenever possible.[1]
Q4: Is it necessary to aliquot my stock solution for storage?
A4: Yes, it is highly recommended to aliquot your stock solution into single-use volumes before storage. This practice helps to prevent degradation that can be caused by repeated freeze-thaw cycles.
Q5: What is the primary degradation pathway for Mibefradil in solution?
A5: The primary metabolic degradation pathway for Mibefradil is through esterase-catalyzed hydrolysis of the ester side chain. This process results in the formation of an alcohol metabolite, known as Ro 40-5966.[6][7]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 28.43 | 50 |
| DMSO | 56.86 | 100 |
This data is for guidance only. For batch-specific information, please refer to the Certificate of Analysis.[2]
Table 2: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Maximum Storage Duration |
| Powder | N/A | Room Temperature | Not specified, store with desiccant |
| Stock Solution | Water or DMSO | -20°C | 1 month |
| Stock Solution | Water or DMSO | -80°C | 6 months |
Note: While these storage durations are widely cited by suppliers, some vendors state that this information has not been independently validated by their laboratories.[3][7]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Preparation: Before handling, allow the powdered this compound to equilibrate to room temperature.
-
Weighing: Carefully weigh the desired amount of the powder.
-
Dissolution: Add the appropriate volume of either water or DMSO to achieve the desired concentration. If needed, use an ultrasonic bath to aid dissolution.[6]
-
Filtration (for aqueous solutions): If water is used as the solvent, it is recommended to filter the solution through a 0.22 µm filter to sterilize and remove any particulates before use in cell culture or other sensitive applications.[5][6]
-
Aliquoting: Dispense the stock solution into single-use, tightly sealed vials.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[6]
Protocol 2: General Workflow for Assessing Stock Solution Stability
A stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), is essential to distinguish the active pharmaceutical ingredient (API) from its degradation products.
-
Initial Analysis (Time 0):
-
Prepare a fresh stock solution of this compound.
-
Immediately analyze this solution using a validated stability-indicating HPLC method to determine the initial concentration and purity. This serves as your baseline.
-
-
Storage:
-
Store aliquots of the stock solution under the desired conditions (e.g., -20°C, -80°C, room temperature).
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from storage.
-
Allow the solution to equilibrate to room temperature.
-
Analyze the sample using the same HPLC method as in the initial analysis.
-
-
Data Comparison:
-
Compare the peak area of Mibefradil in the stored sample to the peak area from the initial analysis.
-
Calculate the percentage of Mibefradil remaining.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Mandatory Visualizations
Caption: Mibefradil's mechanism of action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. chop.edu [chop.edu]
- 3. Mibefradil | C29H38FN3O3 | CID 60663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of mibefradil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mibefradil dihydrochloride | Cav3 channel Blocker | Hello Bio [hellobio.com]
- 6. The Mibefradil Derivative NNC55-0396, a Specific T-Type Calcium Channel Antagonist, Exhibits Less CYP3A4 Inhibition than Mibefradil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of the calcium antagonist, mibefradil (POSICOR, Ro 40-5967). Part II. Metabolism in hepatic microsomes from rat, marmoset, cynomolgus monkey, rabbit and man - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mibefradil Dihydrochloride Hydrate in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Mibefradil (B1662139) dihydrochloride (B599025) hydrate (B1144303) in animal models. The information is designed to help minimize side effects and address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Mibefradil dihydrochloride hydrate and what is its primary mechanism of action?
A1: Mibefradil is a calcium channel blocker that uniquely inhibits both T-type and L-type calcium channels.[1][2][3] It shows a higher selectivity for T-type channels over L-type channels.[4][5] This dual-channel blockade leads to vasodilation, a reduction in heart rate, and antihypertensive effects without causing significant negative inotropy (a decrease in the force of heart muscle contraction) at therapeutic doses.[3][6][7]
Q2: What are the most common side effects of Mibefradil observed in animal models?
A2: The most frequently reported side effects in animal studies are cardiovascular in nature. These include bradycardia (slow heart rate), hypotension (low blood pressure), and atrioventricular (AV) block.[6][8][9] When combined with other cardiovascular drugs, more severe effects such as rhythm disturbances and potentiation of negative inotropy have been observed.[10]
Q3: Why are drug-drug interactions a major concern with Mibefradil?
A3: Mibefradil is a potent inhibitor of cytochrome P450 enzymes, particularly CYP3A4, and also inhibits P-glycoprotein.[11][12][13] These enzyme systems are crucial for the metabolism and elimination of many other drugs.[14] Co-administration of Mibefradil with drugs metabolized by these pathways can lead to dangerously elevated plasma concentrations of those drugs, increasing the risk of toxicity.[6][15]
Q4: What is a standard dosage of Mibefradil for rodent and canine models?
A4: Dosages can vary depending on the study's objective. However, a commonly cited oral dose in rat models is 10 mg/kg/day, administered via gastric gavage.[16] In studies with dogs, intravenous administration has been used at doses such as a 100 micrograms/kg bolus followed by a continuous infusion. It is crucial to determine the optimal dose for your specific experimental conditions through dose-response studies.
Troubleshooting Guides
Issue 1: Animal exhibits sudden bradycardia and/or hypotension during the experiment.
Possible Cause:
-
Overdose of Mibefradil.
-
Individual animal sensitivity.
-
Interaction with another administered compound.
Troubleshooting Steps:
-
Immediate Action: Temporarily halt the administration of Mibefradil.
-
Monitor Vital Signs: Continuously monitor heart rate, blood pressure, and respiration.
-
Supportive Care:
-
For hypotension, administer intravenous fluids to expand blood volume.[17][18]
-
For severe bradycardia, atropine (B194438) can be administered to increase heart rate.[17][18]
-
In cases of severe toxicity, administration of calcium gluconate (10% solution) can help counteract the effects of calcium channel blockade.[17][18]
-
-
Review Protocol:
-
Verify the calculated dose and concentration of the Mibefradil solution.
-
Assess the animal's health status prior to the experiment.
-
If other compounds are being used, investigate potential drug interactions.
-
-
Future Prevention:
-
Consider a dose reduction in subsequent experiments.
-
Implement a staggered dosing schedule to observe for adverse effects at lower concentrations.
-
Ensure a sufficient washout period if the animal has been treated with other drugs.
-
Issue 2: Unexpected lethargy, weakness, or neurological signs in the animal.
Possible Cause:
-
Systemic toxicity due to high drug exposure.
-
Drug-drug interaction leading to increased levels of Mibefradil or a co-administered drug.
Troubleshooting Steps:
-
Observe and Record: Document the specific signs and their severity.
-
Supportive Care: Provide a quiet and comfortable environment. Ensure easy access to food and water. Monitor for any signs of respiratory distress.
-
Review Drug Regimen:
-
Consider Dose Adjustment: If these signs are consistently observed, a lower dose of Mibefradil may be necessary for future experiments.
Data Presentation
Table 1: Hemodynamic Effects of Mibefradil in a Rat Model of Myocardial Infarction [16]
| Parameter | Placebo-Treated MI Rats | Mibefradil-Treated MI Rats (10 mg/kg/d) |
| Mean Arterial Pressure (MAP) | Decreased | Increased |
| Heart Rate (HR) | Increased | Decreased |
| Left Ventricular End-Diastolic Pressure (LVEDP) | Increased | Decreased |
| Cardiac Contractility (dP/dtmax) | Decreased | Increased |
Table 2: Common Side Effects of Mibefradil in Clinical Trials (Human Data for Reference) [20]
| Adverse Event | Mibefradil (100 mg/day) | Placebo |
| Headache | 8% | 6% |
| Leg Edema | 4% | 3% |
| Rhinitis | 3% | 0% |
| Lightheadedness | 3% | 0% |
| Abdominal Pain | 2% | 1% |
| Dyspepsia | 2% | 1% |
| First-degree AV block | 8% | N/A |
| Sinus bradycardia | 5% | N/A |
Experimental Protocols
Protocol 1: Oral Administration of Mibefradil in a Rat Model [16]
-
Animal Model: Male Wistar rats.
-
Drug Preparation: Dissolve this compound in sterile water to the desired concentration (e.g., 10 mg/mL).
-
Acclimation: Allow animals to acclimate to the housing conditions for at least one week prior to the experiment.
-
Dosing: Administer the Mibefradil solution daily via oral gavage at a volume appropriate for the animal's body weight. For a 10 mg/kg dose, a 250g rat would receive 0.25 mL of a 10 mg/mL solution.
-
Control Group: Administer an equivalent volume of the vehicle (sterile water) to the control group.
-
Monitoring: Observe animals daily for any clinical signs of toxicity. Monitor relevant physiological parameters as required by the study design (e.g., blood pressure, heart rate via telemetry).
Visualizations
References
- 1. johnsonfrancis.org [johnsonfrancis.org]
- 2. Mibefradil, a T-type and L-type calcium channel blocker, limits infarct size through a glibenclamide-sensitive mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mibefradil: a selective T-type calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mibefradil, a T‐type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mibefradil, a pharmacologically distinct calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different effects of calcium antagonists in a rat model of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Profound symptomatic bradycardia associated with combined mibefradil and beta-blocker therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety of mibefradil, a new once-a-day, selective T-type calcium channel antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacodynamic interaction between mibefradil and other calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Mibefradil Derivative NNC55-0396, a Specific T-Type Calcium Channel Antagonist, Exhibits Less CYP3A4 Inhibition than Mibefradil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mibefradil is a P-glycoprotein substrate and a potent inhibitor of both P-glycoprotein and CYP3A in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.who.int [cdn.who.int]
- 16. Effects of the calcium channel antagonist mibefradil on haemodynamic parameters and myocardial Ca(2+)-handling in infarct-induced heart failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Toxicoses in Animals From Cardiovascular Medications - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 18. Toxicoses in Animals From Cardiovascular Medications - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 19. clinician.nejm.org [clinician.nejm.org]
- 20. drugs.com [drugs.com]
Mibefradil dihydrochloride hydrate dose-response curve optimization
Welcome to the technical support center for Mibefradil Dihydrochloride (B599025) Hydrate (B1144303). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their dose-response curve experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Mibefradil?
Mibefradil is a calcium channel blocking agent.[1] It inhibits the influx of calcium ions by blocking both T-type (low-voltage-activated) and L-type (high-voltage-activated) calcium channels.[1] Notably, it shows a greater selectivity for T-type calcium channels.[1]
Q2: What are the recommended solvents and storage conditions for Mibefradil dihydrochloride hydrate?
Mibefradil dihydrochloride is soluble in water (up to 50 mM) and DMSO (up to 100 mM).[2][3] For aqueous buffers, it is sparingly soluble. To maximize solubility in aqueous solutions, it is recommended to first dissolve the compound in ethanol (B145695) and then dilute with the aqueous buffer of choice.[4] Stock solutions can be stored at -20°C for up to one month.[3] It is advisable to prepare and use solutions on the same day if possible.[3]
Q3: What are the known off-target effects of Mibefradil?
At higher concentrations, Mibefradil can exhibit off-target effects. It has been shown to block Orai store-operated calcium channels, with IC50 values of 52.6 µM for Orai1, 14.1 µM for Orai2, and 3.8 µM for Orai3.[5] Additionally, it can inhibit cytochrome P450 enzymes, particularly CYP3A4, CYP1A2, and CYP2D6, which can lead to drug-drug interactions.[6] Mibefradil is also a substrate and potent inhibitor of P-glycoprotein (P-gp).[7]
Q4: At what concentrations does Mibefradil typically induce cytotoxicity?
Mibefradil can induce cytotoxicity at micromolar concentrations. For instance, in studies with various cancer cell lines, the IC50 for cytotoxicity after 48 hours of treatment was found to be 24.23 µM in A2780 cells, 35.26 µM in paclitaxel-resistant A2780/Taxol cells, and 24.8 µM in A549 cells.[8]
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected inhibition of T-type calcium channels.
-
Possible Cause 1: Compound Degradation. Mibefradil solutions, especially in aqueous buffers, may not be stable for extended periods.
-
Solution: Prepare fresh stock solutions in DMSO or water for each experiment.[3] If using aqueous buffers, prepare the diluted solution immediately before use.
-
-
Possible Cause 2: Presence of Divalent Cations. The potency of Mibefradil can be influenced by the concentration of permeant ions like Ca²⁺ and Ba²⁺.
-
Solution: Be aware that using Ba²⁺ as the charge carrier in patch-clamp experiments may result in a lower apparent affinity compared to Ca²⁺.[9] Ensure consistent ionic composition in your experimental buffer.
-
-
Possible Cause 3: Voltage- and Use-Dependency. The blocking effect of Mibefradil on both T-type and L-type channels is voltage- and use-dependent.[10]
-
Solution: Standardize your electrophysiological stimulation protocol (holding potential, frequency, and duration of depolarization) to ensure reproducible results. Inhibition is enhanced at more depolarized holding potentials for L-type channels.[10]
-
Issue 2: Unexpected cellular effects not related to T-type channel blockade.
-
Possible Cause: Off-target Effects. At concentrations typically above 10 µM, Mibefradil can affect other cellular targets, leading to changes in intracellular calcium levels independent of T-type channels, or inducing apoptosis and cell cycle arrest.[5][11][12]
-
Solution: To specifically study T-type channel inhibition, use the lowest effective concentration possible, ideally in the nanomolar to low micromolar range.[11] Include appropriate controls to assess off-target effects, such as using cell lines with varying expression levels of T-type channels or employing other, more specific T-type channel blockers for comparison.
-
Issue 3: Poor solubility or precipitation of the compound in aqueous media.
-
Possible Cause: Low Aqueous Solubility. Mibefradil dihydrochloride has limited solubility in aqueous buffers.[4]
-
Solution: Prepare a high-concentration stock solution in DMSO or ethanol.[4] For the final working solution, dilute the stock solution in the aqueous buffer. Ensure the final concentration of the organic solvent is low and does not affect the cells. A 1:4 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.2 mg/ml.[4]
-
Quantitative Data
Table 1: In Vitro Inhibitory Concentrations (IC50) of Mibefradil
| Target | Cell Type/System | IC50 | Reference |
| T-type Ca²⁺ Channels | Rat Atrial Cells | 0.1 µM | [10] |
| T-type Ca²⁺ Channels (α1G) | Recombinant | 270 nM (in 2 mM Ca²⁺) | [9] |
| T-type Ca²⁺ Channels (α1H) | Recombinant | 140 nM (in 2 mM Ca²⁺) | [9] |
| L-type Ca²⁺ Channels | Rat Ventricular Cells | ~3 µM (at -80mV holding potential) | [10] |
| L-type Ca²⁺ Channels | Rat Ventricular Cells | ~0.1 µM (at -50mV holding potential) | [10] |
| Orai1 Channels | HEK293 T-REx | 52.6 µM | [5] |
| Orai2 Channels | HEK293 T-REx | 14.1 µM | [5] |
| Orai3 Channels | HEK293 T-REx | 3.8 µM | [5] |
| P-glycoprotein (digoxin transport) | Caco-2 Cells | 1.6 µM | [7] |
| CYP3A (nifedipine oxidase) | Human Liver Microsomes | 0.8 µM | [7] |
Table 2: Cytotoxicity of Mibefradil in Human Cancer Cell Lines (48h treatment)
| Cell Line | Cancer Type | IC50 | Reference |
| A2780 | Ovarian | 24.23 µM | [8] |
| A2780/Taxol | Ovarian (Paclitaxel-resistant) | 35.26 µM | [8] |
| A549 | Lung | 24.8 µM | [8] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Dose-Response Curve Generation
-
Cell Preparation: Culture cells expressing the T-type calcium channel of interest (e.g., HEK293 cells stably transfected with Cav3.1, Cav3.2, or Cav3.3) on glass coverslips.
-
Solutions:
-
External Solution (in mM): 130 NaCl, 5 KCl, 1.5 CaCl₂, 1.2 MgCl₂, 8 D-glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
-
-
Mibefradil Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in the external solution to obtain the desired final concentrations (e.g., 10 nM to 100 µM).
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -90 mV) to ensure the availability of T-type channels.
-
Elicit T-type channel currents by applying depolarizing voltage steps (e.g., to -30 mV).
-
Apply different concentrations of Mibefradil to the external solution and record the resulting inhibition of the T-type channel current.
-
-
Data Analysis:
-
Measure the peak current amplitude at each Mibefradil concentration.
-
Normalize the current to the control (pre-drug) current.
-
Plot the normalized current as a function of the Mibefradil concentration and fit the data with a Hill equation to determine the IC50.
-
Protocol 2: Cell Viability Assay (WST-1) for Cytotoxicity Dose-Response Curve
-
Cell Seeding: Seed cells (e.g., A549, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Mibefradil Treatment: Prepare a series of Mibefradil dilutions in the cell culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.1%. Add the Mibefradil dilutions to the cells, with concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells with Mibefradil for the desired time period (e.g., 24, 48, or 72 hours).
-
WST-1 Assay:
-
Add WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance of the Mibefradil-treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the Mibefradil concentration and fit the data to a dose-response curve to calculate the IC50.
-
Visualizations
References
- 1. Mibefradil: a selective T-type calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mibefradil dihydrochloride | CaV3.x Channels (T-type) | Tocris Bioscience [tocris.com]
- 3. Mibefradil dihydrochloride | Cav3 channel Blocker | Hello Bio [hellobio.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mibefradil, a pharmacologically distinct calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mibefradil is a P-glycoprotein substrate and a potent inhibitor of both P-glycoprotein and CYP3A in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of T-type and L-type calcium channels by mibefradil: physiologic and pharmacologic bases of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mibefradil alters intracellular calcium concentration by activation of phospholipase C and IP3 receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mibefradil, a T‐type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to T-Type Calcium Channel Blockers: Mibefradil Dihydrochloride Hydrate vs. NNC 55-0396
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent T-type calcium channel blockers, Mibefradil (B1662139) dihydrochloride (B599025) hydrate (B1144303) and NNC 55-0396. The information presented is collated from peer-reviewed scientific literature and is intended to assist researchers in selecting the appropriate tool for their specific experimental needs.
Introduction
T-type calcium channels (CaV3.1, CaV3.2, CaV3.3) are low-voltage activated channels that play crucial roles in a variety of physiological processes, including neuronal excitability, cardiac pacemaking, and muscle contraction.[1] Their involvement in pathological conditions such as epilepsy, neuropathic pain, and cancer has made them attractive targets for drug development.[2] Mibefradil, a tetralol derivative, was one of the first calcium channel antagonists identified with a higher selectivity for T-type over L-type channels.[3][4] NNC 55-0396 was subsequently developed as a structural analog of Mibefradil, designed to offer improved selectivity for T-type channels.[5] This guide will delve into a direct comparison of their performance, supported by experimental data.
Data Presentation: Quantitative Comparison
The following tables summarize the inhibitory potency (IC50) of Mibefradil and NNC 55-0396 against T-type and L-type calcium channels. It is important to note that IC50 values can vary depending on the experimental conditions, such as the specific cell line, the charge carrier used (e.g., Ca²⁺ or Ba²⁺), and the holding potential.
Table 1: Inhibitory Potency (IC50) against T-type Calcium Channels
| Compound | CaV3.1 (α1G) | CaV3.2 (α1H) | CaV3.3 (α1I) | Cell Type / Conditions |
| Mibefradil | 1.34 µM[6] | 0.25 µM[7] | ~1 µM (general T-type)[8] | HEK293 / CHO cells |
| 270 nM[8] | 140 nM[8] | - | HEK293 cells (2 mM Ca²⁺) | |
| NNC 55-0396 | 6.8 µM[9] | - | - | HEK293 or INS-1 cells |
| ~7 µM[5] | - | - | Recombinant Cav3.1 in HEK293 cells |
Table 2: Selectivity Profile - T-type vs. L-type and High-Voltage Activated (HVA) Channels
| Compound | T-type IC50 | L-type (CaV1.2) IC50 | HVA Channels IC50 | Selectivity (L-type/T-type) |
| Mibefradil | 2.7 µM[6][10] | 18.6 µM[6][10] | - | ~7-fold |
| 0.1 µM (ICaT)[11] | ~3 µM (ICaL)[11] | - | ~30-fold | |
| NNC 55-0396 | 6.8 µM[9] | > 100 µM[9] | > 100 µM[9] | > 14.7-fold |
Mechanism of Action and Selectivity
Mibefradil functions as a calcium channel blocker with moderate selectivity for T-type over L-type channels.[6][12] Its mechanism involves the inhibition of calcium ion influx through both low-voltage (T-type) and high-voltage (L-type) channels.[12] However, a key characteristic of Mibefradil is its susceptibility to intracellular hydrolysis. This metabolic process results in the formation of a metabolite, Ro 40-5966, which is a potent blocker of L-type calcium channels.[5] This contributes to Mibefradil's effects on high-voltage activated channels.
NNC 55-0396, a derivative of Mibefradil, was specifically engineered to be resistant to this hydrolysis.[5] By replacing the methoxy (B1213986) acetate (B1210297) side chain of Mibefradil with a more stable cyclopropanecarboxylate (B1236923) group, NNC 55-0396 avoids the formation of the L-type channel-inhibiting metabolite.[5] Consequently, NNC 55-0396 exhibits a significantly higher selectivity for T-type calcium channels, with minimal to no effect on high-voltage activated channels at concentrations up to 100 µM.[5][9] This enhanced selectivity makes NNC 55-0396 a more precise tool for studying the specific roles of T-type calcium channels.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol provides a general framework for determining the IC50 of T-type channel blockers. Specific parameters may need to be optimized based on the cell type and recording equipment.
1. Cell Preparation:
-
Use a cell line stably expressing a specific T-type calcium channel isoform (e.g., HEK-293 cells transfected with human CaV3.1, CaV3.2, or CaV3.3 cDNA).
-
Culture cells on glass coverslips coated with a suitable substrate (e.g., poly-L-lysine).
-
Prior to recording, replace the culture medium with the external recording solution.
2. Solutions:
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl₂ (or CaCl₂), 10 HEPES. Adjust pH to 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): 135 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
3. Recording Procedure:
-
Place the coverslip with cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 4-8 MΩ when filled with the internal solution.
-
Approach a target cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration. Allow for 5-10 minutes of dialysis with the internal solution.
-
Clamp the cell at a holding potential of -100 mV to remove channel inactivation.
-
Elicit T-type currents by applying depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments).
-
Apply the test compound (Mibefradil or NNC 55-0396) at various concentrations via the perfusion system.
-
Record the peak inward current at each concentration after steady-state block is achieved.
4. Data Analysis:
-
Normalize the peak current at each drug concentration to the control (pre-drug) current.
-
Plot the normalized current as a function of drug concentration.
-
Fit the data to a Hill equation to determine the half-maximal inhibitory concentration (IC50).
Visualizations
Signaling and Experimental Workflow
Caption: Experimental workflow for determining the IC50 of T-type channel blockers.
Caption: Simplified signaling pathway of T-type calcium channel blockade.
Conclusion
Both Mibefradil dihydrochloride hydrate and NNC 55-0396 are valuable pharmacological tools for the study of T-type calcium channels. Mibefradil offers potent blockade of T-type channels but also affects L-type channels, partly due to its metabolic instability.[5] NNC 55-0396, with its resistance to hydrolysis, provides a more selective blockade of T-type channels, making it a superior choice for experiments where discrimination between T-type and L-type channel effects is critical.[5] The choice between these two compounds will ultimately depend on the specific requirements of the research question, including the desired level of selectivity and the biological system under investigation.
References
- 1. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 2. T-Type Calcium Channels: A Mixed Blessing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and main pharmacological properties of mibefradil (Ro 40-5967), the first selective T-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] The Mibefradil Derivative NNC55-0396, a Specific T-Type Calcium Channel Antagonist, Exhibits Less CYP3A4 Inhibition than Mibefradil | Semantic Scholar [semanticscholar.org]
- 5. Towards selective antagonists of T-type calcium channels: design, characterization and potential applications of NNC 55-0396 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Molecular Pharmacology of Human Cav3.2 T-Type Ca2+ Channels: Block by Antihypertensives, Antiarrhythmics, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NNC 55-0396 dihydrochloride | CaV3.x Channels (T-type) | Tocris Bioscience [tocris.com]
- 10. rndsystems.com [rndsystems.com]
- 11. Inhibition of T-type and L-type calcium channels by mibefradil: physiologic and pharmacologic bases of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
A Comparative Guide to Mibefradil and Other T-type Calcium Channel Blockers for Researchers
This guide provides a detailed comparison of Mibefradil (B1662139) with other notable T-type calcium channel blockers, including Z944 and NNC 55-0396. The information is tailored for researchers, scientists, and drug development professionals, offering objective performance data, experimental methodologies, and insights into their mechanisms of action.
Introduction to T-type Calcium Channels
T-type calcium channels are low-voltage activated (LVA) channels that play crucial roles in a variety of physiological processes, including neuronal firing, cardiac pacemaking, and muscle contraction.[1] Their involvement in pathological conditions such as epilepsy, neuropathic pain, and cancer has made them an attractive target for therapeutic intervention.[2][3] Mibefradil was one of the first T-type selective calcium channel blockers to be developed, but it was withdrawn from the market due to significant drug-drug interactions.[2] This has spurred the development of new, more selective T-type calcium channel blockers with improved safety profiles.
Comparative Performance Data
The following tables summarize the in vitro potency and pharmacokinetic properties of Mibefradil, Z944, and NNC 55-0396.
Table 1: In Vitro Potency (IC50) of T-type Calcium Channel Blockers
| Compound | CaV3.1 (α1G) | CaV3.2 (α1H) | CaV3.3 (α1I) | L-type (CaV1.2) | Selectivity (L-type/T-type) | Reference |
| Mibefradil | ~2.7 µM | ~2.7 µM | Not Reported | ~18.6 µM | ~7-fold | [4] |
| Z944 | 50 nM | 160 nM | 110 nM | 32,000 nM | >200-fold | [5] |
| NNC 55-0396 | 6.8 µM | Not Reported | Not Reported | >100 µM | >14-fold | [4][6] |
Note: IC50 values can vary depending on experimental conditions such as holding potential and the charge carrier used.
Table 2: Pharmacokinetic Properties
| Property | Mibefradil | Z944 | NNC 55-0396 |
| Route of Administration | Oral | Oral, Intraperitoneal | Intraperitoneal |
| Half-life (t1/2) | 17-25 hours | Not explicitly reported | Not explicitly reported |
| Bioavailability | ~70% (single dose), ~90% (multiple doses) | Good oral bioavailability | Not explicitly reported |
| Metabolism | Hepatic, via esterase-catalyzed hydrolysis and CYP3A4-mediated oxidation | Not explicitly reported | Designed to be resistant to hydrolysis |
| Key Interactions | Potent inhibitor of CYP3A4 | Minimal effects on hERG and NaV1.5 | Less CYP3A4 inhibition than Mibefradil |
| Reference | [7] | [8][9] | [6][10] |
Experimental Protocols
The following section details the methodology for a key experiment used to characterize T-type calcium channel blockers.
Whole-Cell Patch-Clamp Electrophysiology for T-type Channel Inhibition
This protocol is essential for determining the potency and selectivity of channel blockers.
1. Cell Preparation:
-
Cell Lines: Human Embryonic Kidney (HEK-293) cells stably transfected with the desired human T-type calcium channel isoform (CaV3.1, CaV3.2, or CaV3.3) are commonly used.[11]
-
Primary Cells: Acutely dissociated neurons, such as those from the dorsal root ganglion (DRG), can also be used to study native T-type channels.[2]
-
Cell Culture: Cells are cultured in appropriate media (e.g., DMEM for HEK-293) and plated on coverslips for recording.[11]
2. Solutions:
-
External/Extracellular Solution (in mM):
-
Internal/Intracellular Solution (in mM):
3. Electrophysiological Recording:
-
Configuration: Whole-cell patch-clamp configuration is established.[11]
-
Holding Potential: The cell membrane is held at a hyperpolarized potential, typically -100 mV, to ensure the channels are in a closed, ready-to-be-activated state.[11][14]
-
Voltage Protocol: To elicit T-type currents, a depolarizing voltage step is applied. A common protocol is to step the voltage from the holding potential to a test potential of -30 mV. To generate a current-voltage (I-V) relationship curve, a series of voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) are applied.[11][15]
-
Data Acquisition: Currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.[11]
4. Drug Application:
-
A stable baseline recording of the T-type current is obtained.
-
The test compound (e.g., Mibefradil, Z944, or NNC 55-0396) is then perfused into the recording chamber at increasing concentrations.
-
The effect of the compound on the current amplitude is measured to determine the concentration-dependent block and calculate the IC50 value.[11]
Signaling Pathways and Mechanisms of Action
Blockade of T-type calcium channels can modulate several downstream signaling pathways, impacting cellular function.
One of the key downstream pathways affected by T-type calcium channel activity is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling cascade. Calcium influx through T-type channels can activate the calcium-dependent phosphatase, calcineurin.[16][17] Activated calcineurin then dephosphorylates NFAT, leading to its translocation to the nucleus where it regulates the transcription of genes involved in processes like cell proliferation and differentiation.[3][16][18] Additionally, calcium influx can lead to the phosphorylation of the CREB (cAMP response element-binding protein) transcription factor, which in turn can regulate the expression of genes such as c-fos.[19]
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing a novel T-type calcium channel blocker.
References
- 1. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 2. Whole-cell patch-clamp recording of T-type Ca2+ channel current on dissociated DRG neurons [bio-protocol.org]
- 3. The calcium/NFAT pathway: role in development and function of regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aurorabiomed.com [aurorabiomed.com]
- 6. Towards selective antagonists of T-type calcium channels: design, characterization and potential applications of NNC 55-0396 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of mibefradil and derivative NNC 55-0396 effects on behavior, cytochrome P450 activity, and tremor in mouse models of essential tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. axolbio.com [axolbio.com]
- 14. Inhibition of Cav3.2 T-type Calcium Channels by Its Intracellular I-II Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional Exploration Of T-Type Calcium Channels (Cav3.2 And Cav3.3) And Their Sensitivity To Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Emerging Roles of the Calcineurin-Nuclear Factor of Activated T-Lymphocytes Pathway in Nervous System Functions and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Neuritin: a multifaceted neuroprotective factor with emerging applications for neurodegeneration [frontiersin.org]
- 18. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]
- 19. Store-operated Ca2+ entry activates the CREB transcription factor in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Mibefradil Dihydrochloride Hydrate vs. Amlodipine in Cardiovascular Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of mibefradil (B1662139) dihydrochloride (B599025) hydrate (B1144303) and amlodipine (B1666008), two calcium channel blockers previously utilized in the management of hypertension and chronic stable angina. The information presented is based on data from key clinical trials, with a focus on quantitative outcomes and detailed experimental methodologies.
Executive Summary
Mibefradil, a unique calcium channel blocker with affinity for both T-type and L-type calcium channels, demonstrated comparable or, in some instances, superior efficacy to the selective L-type channel blocker amlodipine in treating hypertension and angina pectoris. Clinical trials revealed that mibefradil was as effective as amlodipine in reducing blood pressure.[1][2] Notably, in patients with chronic stable angina, mibefradil showed a greater improvement in exercise tolerance and a more significant reduction in ischemic episodes compared to amlodipine.[3][4][5] A distinguishing feature of mibefradil was its ability to lower heart rate, contrasting with amlodipine, which typically has a neutral or slightly positive chronotropic effect.[1] However, it is crucial to note that mibefradil was withdrawn from the market due to significant drug interactions related to its inhibition of the cytochrome P450 enzyme system.[6] This guide focuses solely on the comparative efficacy data generated during its clinical use.
Data Presentation: Quantitative Comparison
The following tables summarize the key efficacy data from comparative clinical trials of mibefradil and amlodipine.
Table 1: Efficacy in Mild-to-Moderate Essential Hypertension
| Parameter | Mibefradil (50-100 mg once daily) | Amlodipine (5-10 mg once daily) | Study Details |
| Change in Trough Sitting Diastolic Blood Pressure (SDBP) | -11.5 ± 8.2 mmHg[1] | -13.2 ± 7.9 mmHg[1] | 12-week, double-blind, randomized, parallel-group trial with 239 patients.[1] |
| Change in Trough SDBP (Flexible Titration) | -11.7 ± 6.4 mmHg[7] | -11.9 ± 6.9 mmHg[7] | 12-week, double-masked, randomized, parallel-design trial with 296 patients.[7] |
| Normalization of SDBP (≤ 90 mmHg) | ~74% of patients[1] | ~74% of patients[1] | 12-week, double-blind, randomized, parallel-group trial.[1] |
| Change in Heart Rate | -5.5 bpm[1] | No significant change[1] | 12-week, double-blind, randomized, parallel-group trial.[1] |
Table 2: Efficacy in Chronic Stable Angina Pectoris
| Parameter | Mibefradil (100-150 mg once daily) | Amlodipine (10 mg once daily) | Study Details |
| Increase in Exercise Duration | 51.0 - 55.5 seconds (P<.001 vs. placebo)[3][8] | Not statistically significant vs. placebo[3] | Multicenter, placebo-controlled trial with 309 patients.[3][8] |
| Increase in Time to Onset of Angina | 82.7 - 98.3 seconds (P<.001 vs. placebo)[3][8] | 38.5 seconds (P=.036 vs. placebo)[3] | Multicenter, placebo-controlled trial with 309 patients.[3][8] |
| Increase in Time to 1-mm ST Depression | 81.7 - 94.3 seconds (P<.001 vs. placebo)[3][8] | Not statistically significant vs. placebo[3] | Multicenter, placebo-controlled trial with 309 patients.[3][8] |
| Reduction in Number of Silent Ischemic Episodes | -3.1 to -3.6 episodes (P<.001 vs. placebo)[3][8] | -1.5 episodes (P=.036 vs. placebo)[3] | Multicenter, placebo-controlled trial with 309 patients.[3][8] |
| Reduction in Duration of Silent Ischemia | -9.2 to -14.6 minutes (P=.048 and P=.002 vs. placebo)[3][8] | Not statistically significant vs. placebo[3] | Multicenter, placebo-controlled trial with 309 patients.[3][8] |
| Reduction in Weekly Anginal Episodes | 58%[4] | 19%[4] | Comparative trial over a 3-week period.[4] |
| Reduction in Nitroglycerin Consumption | 58%[4] | +10% (increase)[4] | Comparative trial over a 3-week period.[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
Measurement of Sitting Diastolic Blood Pressure in Hypertension Trials
-
Patient Preparation: Patients were instructed to avoid caffeine, smoking, and exercise for at least 30 minutes prior to measurement. They were seated comfortably in a quiet room for at least 5 minutes with their back supported and feet flat on the floor.
-
Measurement Technique: Blood pressure was measured in the sitting position using a calibrated sphygmomanometer. The cuff size was appropriate for the patient's arm circumference. Measurements were taken at trough, 24 hours post-dose, to assess the full duration of the antihypertensive effect. In some studies, triplicate readings were taken at one to two-minute intervals, with the average of the last two readings being recorded.
Exercise Tolerance Testing in Angina Pectoris Trials
-
Protocol: A symptom-limited, multistage exercise treadmill test was conducted, most commonly using the Bruce protocol .
-
Procedure: The Bruce protocol consists of multiple 3-minute stages with progressively increasing treadmill speed and incline.
-
Data Collection: A 12-lead electrocardiogram (ECG) was continuously monitored throughout the test and during a recovery period of at least 6-8 minutes. Blood pressure and heart rate were recorded at rest, at the end of each stage, at peak exercise, and during the recovery period.
-
Primary Endpoints:
-
Total exercise duration.
-
Time to the onset of moderate angina.
-
Time to the onset of 1-mm ST-segment depression.
-
Ambulatory (Holter) Monitoring for Silent Ischemia
-
Procedure: Patients underwent 24- or 48-hour ambulatory ECG monitoring using a portable Holter recorder.
-
Data Analysis: The recordings were analyzed for the number and duration of ischemic episodes, defined as transient ST-segment depression of ≥1 mm lasting for at least one minute.
-
Patient Diary: Patients were instructed to maintain a diary to correlate any symptoms with the ECG findings, allowing for the differentiation between symptomatic and silent ischemic episodes.
Assessment of Anginal Episodes and Nitroglycerin Consumption
-
Patient Diaries: Patients were provided with diaries to record the frequency, time, and characteristics of all anginal attacks.
-
Nitroglycerin Consumption: The number of sublingual nitroglycerin tablets consumed for the relief of anginal pain was also recorded in the patient diaries.
-
Data Collection Period: Data was typically collected over a baseline period and throughout the treatment phase of the clinical trial.
Mandatory Visualizations
Signaling Pathways
References
- 1. tech.snmjournals.org [tech.snmjournals.org]
- 2. Exercise tolerance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruce protocol - Wikipedia [en.wikipedia.org]
- 4. Sitting on the Evidence: What Is the Proper Patient Position for the Office Measurement of Blood Pressure? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. clario.com [clario.com]
- 7. Bruce Protocol Treadmill Test | Measuring VO2 Max [verywellfit.com]
- 8. Stress testing: A contribution from Dr Robert A. Bruce, father of exercise cardiology | British Columbia Medical Journal [bcmj.org]
Mibefradil: A Comparative Guide to its Anti-Proliferative Effects in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-proliferative effects of mibefradil (B1662139), a T-type calcium channel blocker, in various cancer cell models. It compares its efficacy with other compounds and details the experimental data and protocols to support its potential as an anti-cancer agent.
Executive Summary
Mibefradil, originally developed as a treatment for hypertension, has demonstrated significant anti-proliferative, pro-apoptotic, and cell cycle inhibitory effects across a range of cancer cell lines.[1][2][3] Its primary mechanism of action involves the blockade of T-type calcium channels, which are often overexpressed in tumor cells and play a role in cancer cell proliferation.[2][4][5] More recent evidence also points to its inhibitory effects on Orai store-operated calcium channels, revealing a broader pharmacological profile relevant to its anti-cancer activity.[1][6] This guide synthesizes key findings, presents comparative data, and provides detailed methodologies for the validation of mibefradil's anti-cancer properties.
Comparative Anti-Proliferative Activity
Mibefradil has been shown to inhibit the growth of various cancer cell lines with varying potencies. The following table summarizes the half-maximal inhibitory concentration (IC50) values of mibefracil in different cancer cell lines, providing a quantitative comparison of its anti-proliferative efficacy.
| Cell Line | Cancer Type | IC50 (µM) | Comparison Compound(s) | IC50 (µM) of Comparison Compound(s) |
| Y79 | Retinoblastoma | 0.6 - 1.5 | Pimozide (B1677891) | 0.6 - 1.5 |
| WERI-Rb1 | Retinoblastoma | 0.6 - 1.5 | Pimozide | 0.6 - 1.5 |
| MCF7 | Breast Cancer | 0.6 - 1.5 | Pimozide | 0.6 - 1.5 |
| C6 | Glioma | 5 | Pimozide | 8 |
| ONS-76 | Medulloblastoma | 1 - 10 | - | - |
| DAOY | Medulloblastoma | 1 - 10 | - | - |
Data compiled from multiple sources.[2][7]
Mechanism of Action: Signaling Pathways
Mibefradil exerts its anti-proliferative effects through the modulation of several key signaling pathways involved in cell growth, survival, and death. Its primary targets are T-type calcium channels and Orai channels, the inhibition of which leads to downstream effects on cell cycle progression and apoptosis.
Caption: Mibefradil's mechanism of action.
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the anti-proliferative effects of mibefradil.
Cell Viability and Proliferation Assays
A common method to assess the effect of mibefradil on cancer cell growth is through viability and proliferation assays.
References
- 1. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Ca(2+) channel antagonists mibefradil and pimozide inhibit cell growth via different cytotoxic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-Type Calcium Channel Inhibitors Induce Apoptosis in Medulloblastoma Cells Associated with Altered Metabolic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Repurposing and Rescuing of Mibefradil, an Antihypertensive, for Cancer: A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mibefradil, a T‐type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Mibefradil Versus Diltiazem: A Comparative Analysis in Antihypertensive Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antihypertensive agents mibefradil (B1662139) and diltiazem (B1670644), focusing on their clinical efficacy, safety profiles, and mechanisms of action as supported by experimental data. Mibefradil, a distinct calcium channel blocker, was developed to offer a different therapeutic approach compared to established agents like diltiazem. Though later withdrawn from the market due to drug interactions, the comparative studies conducted offer valuable insights into its pharmacological profile and potential therapeutic advantages.
Executive Summary
Clinical trials have demonstrated that mibefradil is a potent antihypertensive agent, often showing greater efficacy in blood pressure reduction compared to diltiazem at the studied doses.[1][2][3][4][5][6][7] Mibefradil's unique mechanism of action, involving the blockade of both T-type and L-type calcium channels, is believed to contribute to its enhanced antihypertensive effects.[5][6] Both drugs were generally well-tolerated, with similar overall incidence of side effects in comparative studies.[1][2][7]
Data Presentation
The following tables summarize the quantitative data from key comparative studies.
Table 1: Efficacy in Blood Pressure Reduction
| Study | Drug & Dosage | Mean Reduction in Sitting Diastolic Blood Pressure (SDBP) from Baseline | Normalization of SDBP (≤90 mmHg) | Responder Rate (SDBP reduction ≥10 mmHg or normalization) |
| Double-blind, Randomized Trial[1][7] | Mibefradil 100 mg once daily | -14.0 ± 7.8 mmHg | 72% | Not Reported |
| Diltiazem CD 360 mg once daily | -9.5 ± 7.5 mmHg (p < 0.001 vs. Mibefradil) | 51% (p < 0.01 vs. Mibefradil) | Not Reported | |
| Multicenter, Double-masked Trial[2] | Mibefradil 100 mg once daily (after titration) | -14.3 ± 6.6 mm Hg | Not Reported | 82% |
| Diltiazem CD 360 mg once daily (after titration) | -11.7 ± 7.4 mm Hg | Not Reported | 72% | |
| Summary of 4 Double-blind Studies[3] | Mibefradil 100 mg once daily | -14.0 ± 7.8 mm Hg | Higher than Diltiazem CD | Higher than Diltiazem CD |
| Diltiazem CD 360 mg once daily | -9.5 ± 7.5 mm Hg (p = 0.001 vs. Mibefradil) | Not Reported | Not Reported |
Table 2: Safety and Tolerability
| Study | Drug & Dosage | Incidence of Adverse Events | Premature Withdrawals due to Adverse Events |
| Double-blind, Randomized Trial[1][7] | Mibefradil 100 mg once daily | Similar to Diltiazem CD | Not Reported |
| Diltiazem CD 360 mg once daily | Similar to Mibefradil | Not Reported | |
| Multicenter, Double-masked Trial[2] | Mibefradil 100 mg once daily | 21% of patients reported at least one adverse event considered at least remotely related to the study drug. | Not Reported |
| Diltiazem CD 360 mg once daily | 22% of patients reported at least one adverse event considered at least remotely related to the study drug. | Not Reported | |
| Summary of 4 Double-blind Studies[3] | Mibefradil 100 mg once daily | Overall incidence similar to Diltiazem CD. | Lower than Diltiazem CD |
| Diltiazem CD 360 mg once daily | Overall incidence similar to Mibefradil. | Higher than Mibefradil | |
| Mibefradil Placebo-Controlled Trials[8] | Mibefradil 100 mg/day | More common than placebo: headache (8% vs 6%), leg edema (4% vs 3%), rhinitis (3% vs 0%), abdominal pain (2% vs 1%), lightheadedness (3% vs 0%), dyspepsia (2% vs 1%). Dizziness was reported in ~7% of patients and was dose-related. | Discontinuation rate similar to placebo except for dizziness. |
Experimental Protocols
The clinical trials comparing mibefradil and diltiazem generally followed a randomized, double-blind, parallel-group design.
Key Methodologies:
-
Patient Population: The studies primarily enrolled adult patients with uncomplicated, mild-to-moderate essential hypertension.[1][2][7] A typical inclusion criterion was a baseline sitting diastolic blood pressure (SDBP) between 95 and 114 mmHg.[1][2][7]
-
Treatment Regimen:
-
Study Duration: The active treatment phases of these trials typically lasted for 12 weeks.[1][2][7] Some studies included a withdrawal period to assess the persistence of the antihypertensive effects.[1][7]
-
Efficacy Endpoints: The primary efficacy variable was the change from baseline in trough sitting diastolic blood pressure (SDBP) at the end of the treatment period.[1][7] Other endpoints included the percentage of patients achieving SDBP normalization (≤90 mmHg) and the overall response rate (SDBP reduction of ≥10 mmHg or normalization).[1][2][7]
-
Safety Assessments: Safety and tolerability were assessed by monitoring and recording all adverse events, with their severity and relationship to the study medication evaluated by the investigators.
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of Action: Mibefradil vs. Diltiazem.
Experimental Workflow
Caption: Typical Experimental Workflow for Comparative Antihypertensive Trials.
References
- 1. Antihypertensive effects of mibefradil: a double-blind comparison with diltiazem CD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative antihypertensive effectiveness of once-daily mibefradil and diltiazem CD. Mibefradil Hypertension Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mibefradil in the treatment of systemic hypertension: comparative studies with other calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential properties of mibefradil in hypertension and angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mibefradil: a selective T-type calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mibefradil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in the management of hypertension and angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antihypertensive effects of mibefradil: A double‐blind comparison with diltiazem CD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Mibefradil: a new class of calcium-channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Mibefradil: A Comparative Analysis of its Anti-Cancer Effects on Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the effects of Mibefradil (B1662139), a T-type calcium channel blocker, on various cancer cell lines. The data presented herein is collated from multiple studies to offer an objective overview of its performance as a potential anti-cancer agent, supported by experimental data and detailed protocols.
Executive Summary
Mibefradil has demonstrated significant anti-proliferative and cytotoxic effects across a range of cancer cell lines. Its primary mechanism of action involves the blockade of T-type calcium channels and Orai store-operated calcium channels, leading to disruptions in calcium signaling homeostasis. This disruption culminates in cell cycle arrest, primarily at the G0/G1 phase, and induction of apoptosis or necrosis, depending on the cancer cell type. The sensitivity to Mibefradil varies among different cancer cell lines, as evidenced by the wide range of IC50 values. Notably, its efficacy appears to be linked to the expression levels of T-type calcium channels.
Data Presentation: Comparative Efficacy of Mibefradil
The anti-proliferative activity of Mibefradil has been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the effects on cell cycle distribution across various cancer cell lines.
Table 1: IC50 Values of Mibefradil in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference(s) |
| Retinoblastoma | Y79 | 0.6 - 1.5 | [1] |
| Retinoblastoma | WERI-Rb1 | 0.6 - 1.5 | [1] |
| Breast Cancer | MCF7 | 0.6 - 1.5 | [1] |
| Glioma | C6 | 5 | [1] |
| Medulloblastoma | ONS-76 | ~5-10 | [2] |
| Medulloblastoma | DAOY | ~5-10 | [2] |
| Endothelial Cells | EA.hy926 | 5.9 | [3] |
| Kidney Cells | HK-2 | 28.2 | [3] |
| Vascular Endothelial | HAEC | 14.2 | [3] |
Table 2: Effect of Mibefradil on Cell Cycle Progression
| Cancer Type | Cell Line | Mibefradil Conc. (µM) | Incubation Time (h) | Observed Effect | Reference(s) |
| Prostate Cancer | PC-3 | 10 | 24 | Increase in G0/G1 phase (33.1% to 60.9%), Decrease in S and G2/M phases. | [4][5] |
| Neuroblastoma | SK-N-SH | 5 | 24 | Increase in G0/G1 phase (48.7% to 60.7%), Decrease in S phase. | [4] |
| Breast Cancer | MDA-MB-231 | 10 | 24 | G1 arrest. | [4] |
| Hepatocellular Carcinoma | SNU-449 | 10 | 24 | G1 arrest. | [4] |
| Leukemia | MOLT-4 | Not specified | Not specified | Halt in the progression to the G1-S phase. | [6] |
Mechanism of Action and Signaling Pathways
Mibefradil's anti-cancer activity is primarily attributed to its ability to block T-type calcium channels and Orai store-operated calcium entry (SOCE) channels. This dual blockade disrupts intracellular calcium homeostasis, a critical element for cancer cell proliferation, migration, and survival. The downstream consequences of this disruption vary among cancer types but generally converge on pathways that control cell cycle progression and apoptosis.
In several cancer cell lines, Mibefradil treatment leads to a G0/G1 cell cycle arrest. This is often associated with the modulation of key cell cycle regulatory proteins.
Furthermore, Mibefradil has been shown to induce apoptosis through various signaling cascades. In leukemia cell lines, this is linked to a reduction in the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway that promotes cell survival.[6] In retinoblastoma and breast cancer cells, Mibefradil-induced cytotoxicity has been associated with a decrease in the mRNA levels of the anti-apoptotic protein Bcl-2.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of Mibefradil.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Mibefradil Treatment: Treat the cells with varying concentrations of Mibefradil (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of Mibefradil concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of Mibefradil on cell cycle distribution.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of Mibefradil (e.g., 10 µM) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Rehydrate the cells in PBS and then incubate with a solution containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL) for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined using appropriate software (e.g., FlowJo).
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect changes in the expression of key apoptosis-related proteins.
-
Protein Extraction: Treat cells with Mibefradil for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, Bcl-2, p-ERK, total ERK, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
Mibefradil exhibits potent anti-cancer effects in a variety of cancer cell lines by targeting calcium channels, leading to cell cycle arrest and apoptosis. The data compiled in this guide highlights its potential as a therapeutic agent, although its efficacy is cell-type dependent. The provided experimental protocols offer a foundation for further investigation into the mechanisms of action of Mibefradil and its potential clinical applications. Further research is warranted to explore its efficacy in in vivo models and to identify predictive biomarkers for sensitivity to Mibefradil treatment.
References
- 1. The Ca(2+) channel antagonists mibefradil and pimozide inhibit cell growth via different cytotoxic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mibefradil, a T‐type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Modulation of FDG Uptake by Cell Cycle Synchronization Using a T-Type Calcium Channel Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. T-type calcium channel antagonists, mibefradil and NNC-55-0396 inhibit cell proliferation and induce cell apoptosis in leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Mibefradil's Orai Channel Blockade: A Comparative Analysis for Researchers
A comprehensive guide comparing the pharmacological effects of Mibefradil on Orai channels against other notable inhibitors, supported by experimental data and detailed protocols.
Mibefradil, initially developed as a T-type calcium channel blocker, has been identified as a potent inhibitor of Orai channels, the pore-forming subunits of the Ca2+ release-activated Ca2+ (CRAC) channels. This guide provides a detailed comparison of Mibefradil's effects on Orai1, Orai2, and Orai3 isoforms with those of other well-characterized Orai channel blockers. The information presented herein is intended for researchers, scientists, and drug development professionals investigating store-operated calcium entry (SOCE) and its role in various physiological and pathological processes.
Comparative Analysis of Orai Channel Inhibitors
The following table summarizes the inhibitory potency (IC50) of Mibefradil and selected alternative Orai channel blockers against different Orai isoforms. This quantitative data allows for a direct comparison of their efficacy and selectivity.
| Inhibitor | Orai1 IC50 (µM) | Orai2 IC50 (µM) | Orai3 IC50 (µM) | Primary Target(s) & Notes |
| Mibefradil | 52.6[1] | 14.1[1] | 3.8[1] | Blocks Orai channels from the extracellular side. Also a potent T-type and L-type Ca2+ channel blocker with numerous other off-target effects. |
| BTP2 (YM-58483) | ~2.8[2] | - | - | A pyrazole (B372694) derivative that is a potent and selective inhibitor of Orai1-mediated SOCE. It has been reported to also suppress TRPC3 and TRPC5 channels.[3] |
| GSK-7975A | 4.1[4] | Largely inhibits[2] | 3.8[4] | A pyrazole derivative that acts as a selective blocker of CRAC channels.[5][6] It does not affect STIM1 oligomerization or STIM1-Orai1 interaction.[5][6] |
| Synta66 | ~1-4 | Potentiates | No effect | A selective inhibitor of Orai1-mediated SOCE that directly inhibits the Orai1 pore. It has been shown to potentiate Orai2 currents and has no effect on Orai3. |
| JPIII | - | - | - | Described as a new selective Orai1 blocker. Specific IC50 values are not readily available in the reviewed literature. |
Off-Target Effects: A Critical Consideration
A crucial aspect of cross-validation is understanding the off-target effects of a pharmacological agent. Mibefradil, while an effective Orai channel blocker, exhibits a broad pharmacological profile.
Mibefradil's Off-Target Profile:
-
T-type and L-type Ca2+ Channels: Mibefradil is a potent blocker of both low-voltage-activated (T-type) and high-voltage-activated (L-type) calcium channels.[7]
-
Other Ion Channels: It has been shown to inhibit various other ion channels, including K+, Na+, and Cl- channels.
-
Cytochrome P450 (CYP) Enzymes: Mibefradil is a known inhibitor of several CYP enzymes, particularly CYP3A4, leading to potential drug-drug interactions.
Off-Target Profiles of Alternative Inhibitors:
-
BTP2 (YM-58483): While more selective for Orai1 than Mibefradil, it has been reported to also inhibit TRPC3 and TRPC5 channels.[3]
-
GSK-7975A: This compound is considered a selective CRAC channel blocker and does not appear to interfere with the STIM1-Orai1 interaction, suggesting a more targeted mechanism than Mibefradil.[5][6]
-
Synta66: It is described as a selective Orai1 inhibitor, with the notable characteristic of potentiating Orai2 activity.
Experimental Protocols
Accurate and reproducible experimental design is paramount in pharmacological studies. Below are detailed methodologies for two key experiments used to assess the effect of compounds on Orai channel activity.
Whole-Cell Patch-Clamp Electrophysiology for Measuring Orai Currents
This technique allows for the direct measurement of ion currents across the cell membrane, providing a precise assessment of Orai channel activity.
1. Cell Preparation:
- Culture HEK293 cells stably co-expressing STIM1 and an Orai isoform (Orai1, Orai2, or Orai3).
- Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solutions:
- External Solution (in mM): 120 NaCl, 10 TEA-Cl, 2.8 KCl, 2 MgCl2, 10 CaCl2, 10 HEPES, and 5 D-glucose (pH 7.4 with NaOH).
- Internal (Pipette) Solution (in mM): 120 Cs-glutamate, 8 MgCl2, 10 HEPES, and 10 BAPTA (pH 7.2 with CsOH). Store depletion is achieved passively by the inclusion of BAPTA in the pipette solution.
3. Recording Procedure:
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
- Establish a whole-cell recording configuration.
- Hold the cell at a potential of 0 mV.
- Apply voltage ramps from -100 mV to +100 mV over 250 ms (B15284909) at 2-second intervals to elicit Orai currents.
- After a stable baseline current is established, perfuse the external solution containing the test compound (e.g., Mibefradil or an alternative inhibitor) at various concentrations.
- Record the inhibition of the Orai current.
4. Data Analysis:
- Measure the current amplitude at a negative potential (e.g., -80 mV) before and after drug application.
- Construct concentration-response curves and calculate the IC50 value using appropriate software.
Fura-2 AM Calcium Imaging for Measuring Store-Operated Calcium Entry (SOCE)
This fluorescence microscopy-based technique measures changes in intracellular calcium concentration ([Ca2+]i) in response to store depletion and subsequent calcium influx.
1. Cell Preparation:
- Plate cells on glass-bottom dishes or coverslips 24-48 hours before the experiment.
2. Fura-2 AM Loading:
- Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in a physiological salt solution (e.g., HBSS).
- Incubate cells in the loading buffer for 30-60 minutes at room temperature in the dark.
- Wash the cells twice with the salt solution to remove extracellular dye and allow for de-esterification of the Fura-2 AM.
3. Calcium Imaging Procedure:
- Mount the coverslip or dish on an inverted fluorescence microscope equipped for ratiometric imaging.
- Perfuse the cells with a Ca2+-free solution to establish a baseline Fura-2 ratio (F340/F380).
- Deplete intracellular calcium stores by applying a SERCA inhibitor, such as 2 µM thapsigargin, in the Ca2+-free solution. This will cause a transient increase in [Ca2+]i due to leakage from the ER.
- Once the [Ca2+]i returns to a stable baseline, reintroduce a solution containing 2 mM Ca2+ to initiate SOCE.
- To test an inhibitor, pre-incubate the cells with the compound for a desired period before and during the reintroduction of extracellular Ca2+.
4. Data Analysis:
- Measure the peak or the integral of the F340/F380 ratio increase upon the reintroduction of extracellular Ca2+.
- Compare the response in the presence and absence of the inhibitor to determine the percentage of inhibition.
- Generate dose-response curves to calculate the IC50 of the compound.
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental procedures.
Caption: STIM-Orai signaling pathway activation.
Caption: Whole-cell patch-clamp experimental workflow.
Caption: Calcium imaging experimental workflow.
References
- 1. Molecular Basis of Calcium Signaling in Lymphocytes: STIM and ORAI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Mibefradil's Specificity for T-type vs. L-type Calcium Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mibefradil's inhibitory effects on T-type versus L-type voltage-gated calcium channels. The information presented is collated from multiple experimental studies to offer a comprehensive overview of Mibefradil's specificity, supported by quantitative data and detailed methodologies.
Executive Summary
Mibefradil is a calcium channel blocker that exhibits a notable selectivity for T-type (low-voltage activated) over L-type (high-voltage activated) calcium channels.[1][2][3] This preference is evident in the consistently lower half-maximal inhibitory concentration (IC50) values observed for T-type channels across various experimental conditions. The degree of selectivity can be influenced by factors such as the specific channel isoform, the charge carrier used in the experiment (Ca²⁺ vs. Ba²⁺), the holding potential of the cell membrane, and temperature.
Quantitative Data Comparison
The following table summarizes the IC50 values of Mibefradil for different T-type and L-type calcium channel subtypes as determined in various electrophysiological studies.
| Channel Type | Channel Subtype | Cell Type | IC50 Value (µM) | Charge Carrier (Concentration) | Holding Potential (mV) | Temperature (°C) | Reference(s) |
| T-type | α1G (CaV3.1) | HEK-293 | 1.34 | Not Specified | Not Specified | Not Specified | [4] |
| T-type | α1G (CaV3.1) | Cloned | 0.27 | 2 mM Ca²⁺ | Not Specified | Not Specified | [1] |
| T-type | α1H (CaV3.2) | Cloned | 0.14 | 2 mM Ca²⁺ | Not Specified | Not Specified | [1] |
| T-type | α1H (CaV3.2) | Rat DRG Neurons | 0.3 - 0.6 | Not Specified | -90 | Not Specified | [5] |
| T-type | Native (ICaT) | Rat Atrial Cells | 0.1 | Physiological Ca²⁺ | -100 to -80 | Not Specified | [2] |
| T-type | Native (ICaT) | Human Myoblasts | 0.7 | Not Specified | Not Specified | Not Specified | [6] |
| T-type | General | Not Specified | 2.7 | Not Specified | Not Specified | Not Specified | [4][7] |
| L-type | α1C (CaV1.2) | Cloned | ~13 | 10 mM Ba²⁺ | Not Specified | Not Specified | [1] |
| L-type | Native (ICaL) | Rat Ventricular | ~3.0 | Physiological Ca²⁺ | -100 to -80 | Not Specified | [2] |
| L-type | Native (ICaL) | Rat Ventricular | ~0.1 | Physiological Ca²⁺ | -50 | Not Specified | [2] |
| L-type | Native (ICaL) | Human Myoblasts | 2.0 | Not Specified | Not Specified | Not Specified | [6] |
| L-type | General | Not Specified | 18.6 | Not Specified | Not Specified | Not Specified | [4][7] |
| L-type | CaV1.2 | CHO Cells | 3.3 | Not Specified | Not Specified | Not Specified | [4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of Mibefradil's action and the experimental procedure used to determine its specificity.
References
- 1. Whole-cell patch-clamp recording of T-type Ca2+ channel current on dissociated DRG neurons [bio-protocol.org]
- 2. Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brainvta.tech [brainvta.tech]
- 4. Measuring Ca2+-Dependent Modulation of Voltage-Gated Ca2+ (Cav) Channels in HEK-293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
- 7. bsys.ch [bsys.ch]
Replicating Historical Clinical Trial Data for Mibefradil in a Lab Setting: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for replicating the key efficacy and safety findings of the historical clinical trials of Mibefradil (B1662139), a calcium channel blocker previously approved for hypertension and angina. The methodologies outlined below enable a comparative analysis of Mibefradil's performance against a placebo and other calcium channel blockers in a controlled laboratory environment.
Executive Summary
Mibefradil, a selective T-type calcium channel blocker, demonstrated efficacy in treating hypertension and chronic stable angina during its time on the market.[1] Clinical trials showed its ability to lower blood pressure and improve exercise tolerance.[1][2][3][4] However, it was withdrawn from the market due to significant drug-drug interactions, primarily stemming from its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme. This guide presents in vitro and in vivo protocols to reproduce both the therapeutic effects and the critical safety liabilities of Mibefradil, offering a comprehensive preclinical comparison.
Data Presentation: Summary of Clinical Trial Outcomes
The following tables summarize the quantitative data extracted from historical clinical trials of Mibefradil, comparing its effects to placebo and other widely used calcium channel blockers.
Table 1: Efficacy in Hypertension - Reduction in Trough Sitting Diastolic Blood Pressure (SDBP)
| Treatment Group | Mean Reduction in SDBP (mmHg) | Responder Rate (%) | Reference |
| Mibefradil (100 mg) | -14.0 ± 7.8 | 72 | [4][5] |
| Mibefradil (100 mg) | -14.3 ± 6.6 | 82 | |
| Mibefradil (50/100 mg) | -11.5 ± 8.2 | ~74 | [6] |
| Diltiazem (B1670644) CD (360 mg) | -9.5 ± 7.5 | 51 | [4] |
| Diltiazem CD (360 mg) | -11.7 ± 7.4 | 72 | [2] |
| Amlodipine (5/10 mg) | -13.2 ± 7.9 | ~74 | [6] |
Table 2: Efficacy in Chronic Stable Angina - Improvement in Exercise Tolerance
| Treatment Group | Increase in Exercise Duration (seconds) | Reduction in Anginal Attacks (%) | Reference |
| Mibefradil (100 mg) | 55.5 | ~70 | [7][8] |
| Mibefradil (150 mg) | 51.0 | - | [7] |
| Diltiazem SR | Statistically equivalent to Mibefradil | ~70 | [8] |
| Amlodipine (10 mg) | Not statistically significant | - | [7] |
| Placebo | - | - | [7] |
Table 3: Safety Profile - Incidence of Common Adverse Events
| Adverse Event | Mibefradil (100 mg) (%) | Amlodipine (10 mg) (%) | Diltiazem SR/CD (%) | Placebo (%) | Reference |
| Leg Edema | 3.5 - 5.1 | 25.7 | 9.4 | 1.4 | [9] |
| Dizziness | 2.1 | - | - | 1.8 | [9] |
| Lightheadedness | 2.1 | - | - | 0.4 | [9] |
| First-Degree AV Block | 8 | 0 | - | - | [3][7] |
| Sinus Bradycardia | Noted as more frequent than placebo | 0 | - | - | [7][9] |
Experimental Protocols
In Vitro Efficacy: T-type Calcium Channel Blockade in Cardiomyocytes
This protocol aims to replicate Mibefradil's primary mechanism of action by measuring its effect on T-type calcium channels in isolated cardiomyocytes.
Methodology: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Isolation: Isolate ventricular cardiomyocytes from adult rats or mice using established enzymatic digestion protocols.
-
Cell Plating: Plate the isolated cardiomyocytes on laminin-coated glass coverslips.
-
Patch-Clamp Recording:
-
Perform whole-cell patch-clamp recordings using an Axopatch 200B amplifier or equivalent.
-
Use borosilicate glass pipettes with a resistance of 1-2 MΩ when filled with the internal solution.
-
Internal Solution (in mM): 110 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP, adjusted to pH 7.2 with CsOH.
-
External Solution (in mM): 135 NaCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Voltage Protocol:
-
Hold the cell at a holding potential of -90 mV to ensure the availability of T-type calcium channels.
-
Apply depolarizing voltage steps to -30 mV for 200 ms (B15284909) to elicit T-type calcium currents.
-
-
Data Acquisition and Analysis:
-
Record the peak inward calcium current (ICa,T) before and after the application of varying concentrations of Mibefradil, Amlodipine (as a primary L-type blocker), and a vehicle control.
-
Construct concentration-response curves and calculate the IC50 value for each compound to quantify their potency in blocking T-type calcium channels.
-
References
- 1. Mibefradil: a selective T-type calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative antihypertensive effectiveness of once-daily mibefradil and diltiazem CD. Mibefradil Hypertension Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the new calcium antagonist mibefradil (Ro 40-5967) on exercise duration in patients with chronic stable angina pectoris: a multicenter, placebo-controlled study. Ro 40-5967 International Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihypertensive effects of mibefradil: a double-blind comparison with diltiazem CD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihypertensive effects of mibefradil: A double‐blind comparison with diltiazem CD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A randomised, double-blind trial comparing mibefradil and amlodipine: two long-acting calcium antagonists with similar efficacy but different tolerability profiles. Mibefradil International Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Long-term antianginal and antiischemic effects of mibefradil, the novel T-type calcium channel blocker: a multicenter, double-blind, placebo-controlled, randomized comparison with sustained-release diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety of mibefradil, a new once-a-day, selective T-type calcium channel antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Mibefradil dihydrochloride hydrate
Essential Safety and Handling Guide for Mibefradil Dihydrochloride (B599025) Hydrate (B1144303)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Mibefradil dihydrochloride hydrate. The following procedural steps and operational plans are designed to ensure safe handling, storage, and disposal of this compound.
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Adherence to the safety protocols outlined below is essential to minimize risk and ensure a safe laboratory environment.
Hazard Summary and Personal Protective Equipment
Proper personal protective equipment (PPE) is the first line of defense against chemical exposure. The required PPE for handling this compound is detailed below.
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral), Category 4 [1] | Eyeshields, Gloves, Protective Clothing[2] |
| Skin Irritation, Category 2 [1] | Impervious gloves, Protective clothing |
| Eye Irritation, Category 2A [1] | Tight-sealing safety goggles or eyeshields[2] |
| Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory Irritation) [1] | NIOSH/MSHA approved respiratory protection (e.g., N95 dust mask) required when dusts are generated[2] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area. Use of a chemical fume hood is recommended, especially when handling the powder form, to minimize inhalation of dust.
General Handling Procedures:
-
Avoid Dust Formation: Handle the compound carefully to prevent the generation of dust.
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.
-
Do Not Ingest: Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Hygiene Practices: Wash hands thoroughly after handling. Change contaminated clothing and practice preventive skin protection.
Storage:
-
Store in a tightly sealed container in a dry, well-ventilated place.[1]
-
The powdered form can be stored at room temperature.
-
Prepared solutions should be stored in tightly sealed aliquots at -20°C for up to one month.[3][4]
Emergency and Disposal Plan
Immediate and appropriate action is critical in the event of an emergency. The following procedures should be followed.
Emergency Procedures: Exposure
Caption: Emergency Response for this compound Exposure.
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water or shower.
-
Eye Contact: Rinse the eyes with plenty of water, making sure to remove contact lenses if present. Continue flushing for at least 15 minutes.[5]
-
Inhalation: Move the individual to an area with fresh air.
-
Ingestion: If swallowed, rinse the mouth with water. Have the person drink a couple of glasses of water and call a physician or poison center immediately.
In all cases of exposure, seek medical attention and show the Safety Data Sheet (SDS) to the attending physician.
Emergency Procedures: Spills
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Cover drains to prevent the substance from entering the sewage system.
-
Cleanup:
-
Wear appropriate PPE as detailed above.
-
Carefully sweep or take up the dry material, avoiding dust generation.
-
Collect the spilled material in a suitable container for disposal.
-
Clean the affected area thoroughly.
-
Disposal Plan
-
Waste Material: this compound waste must be disposed of in accordance with national and local regulations. It should not be mixed with other waste.
-
Containers: Leave the chemical in its original container. Uncleaned containers should be handled and disposed of as if they contained the product itself.
-
Disposal Facility: Dispose of the contents and container at an approved waste disposal plant. Do not allow the product to enter the sewage system or household garbage.[1]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ≥98% (HPLC), powder, T-type Ca²⁺ channel blocker | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mibefradil dihydrochloride | Cav3 channel Blocker | Hello Bio [hellobio.com]
- 5. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
